Product packaging for Stearoyl-L-carnitine chloride(Cat. No.:)

Stearoyl-L-carnitine chloride

Cat. No.: B1337439
M. Wt: 464.1 g/mol
InChI Key: YSVYWVPJJXVIFM-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine. It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM. It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma. Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50ClNO4 B1337439 Stearoyl-L-carnitine chloride

Properties

IUPAC Name

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWVPJJXVIFM-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the function of Stearoyl-L-carnitine chloride in cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Functions of Stearoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an endogenous long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of stearic acid into the mitochondrial matrix for β-oxidation. Beyond this canonical function, emerging evidence reveals its activity as a bioactive molecule that modulates key cellular enzymes, transporters, and signaling pathways. Accumulation of Stearoyl-L-carnitine is implicated in the pathophysiology of several metabolic diseases, including type 2 diabetes, cardiovascular disease, and neurological disorders, making it a significant biomarker and a molecule of interest for therapeutic development. This document provides a comprehensive overview of the cellular functions of Stearoyl-L-carnitine, detailing its metabolic roles, impact on signaling cascades, and associated experimental methodologies.

Core Function in Cellular Metabolism: The Carnitine Shuttle

The fundamental role of the carnitine system is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a critical prerequisite for fatty acid oxidation (FAO).[1][2][3] Stearoyl-L-carnitine is the specific esterified form of L-carnitine that transports stearic acid (C18:0).

The process, known as the carnitine shuttle, involves three key enzymatic steps:

  • Activation: Stearic acid in the cytosol is first activated to Stearoyl-CoA by acyl-CoA synthetase.

  • Transesterification: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the stearoyl group from CoA to L-carnitine, forming Stearoyl-L-carnitine.[4]

  • Translocation and Re-esterification: Stearoyl-L-carnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4][5] In the matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the stearoyl group back to CoA, regenerating Stearoyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytosol.[5]

G Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearoyl-L-carnitine_cyto Stearoyl-L-carnitine Stearoyl-CoA->Stearoyl-L-carnitine_cyto L-Carnitine_cyto L-Carnitine CPT1 CPT1 L-Carnitine_cyto->CPT1 Stearoyl-CoA_mito Stearoyl-CoA Beta-Oxidation Beta-Oxidation Stearoyl-CoA_mito->Beta-Oxidation L-Carnitine_mito L-Carnitine IMM Inner Mitochondrial Membrane CACT CACT CACT->L-Carnitine_mito Antiport CPT2 CPT2 CPT2->L-Carnitine_mito OMM OMM

Diagram 1: The Carnitine Shuttle for Stearoyl-L-carnitine.

Modulation of Cellular Transporters and Enzymes

This compound functions not merely as a metabolite but also as a modulator of various cellular proteins. Its effects are concentration-dependent and can be species-specific.

Quantitative Data Summary
Target ProteinSystem / Cell TypeConcentrationEffectReference(s)
Sodium-dependent Carnitine Transporter (OCTN2/SLC22A5) Human Proximal Convoluted Tubular (HPCT) Cells500 µM52% inhibition of [³H]carnitine uptake[6]
Glycine Transporter 2 (GlyT2/SLC6A5) Xenopus laevis Oocytes expressing hGlyT2Up to 3 µM16.8% inhibition of glycine response[6][7]
Lecithin:Cholesterol Acyltransferase (LCAT) Rat and Rabbit Plasma500 µMInhibition of activity
Lecithin:Cholesterol Acyltransferase (LCAT) Human Plasma500 µMNo inhibition of activity
Protein Kinase C (PKC) N/AN/AModulator (not a simple inhibitor)[3]
Inhibition of Carnitine and Glycine Transporters

Stearoyl-L-carnitine inhibits the primary carnitine transporter, OCTN2 (SLC22A5), suggesting a potential negative feedback mechanism where high intracellular or plasma levels of acylcarnitines could limit further carnitine uptake.[6]

It also acts as a weak inhibitor of the presynaptic glycine transporter, GlyT2.[7] While less potent than other endogenous lipids like Oleoyl-L-carnitine (IC₅₀ = 340 nM), its activity points to a role for long-chain acylcarnitines in neuromodulation.[7][8] Inhibition of GlyT2 prolongs the presence of glycine in the synaptic cleft, enhancing inhibitory neurotransmission, a mechanism explored for analgesia.[2][8]

Modulation of Protein Kinase C (PKC)

While sometimes classified as a PKC inhibitor, studies on the structurally similar palmitoylcarnitine suggest a more complex role. Palmitoylcarnitine inhibits the basal activity of PKC but enhances its activation in the presence of phorbol esters.[3] This indicates that long-chain acylcarnitines may act as lipophilic modulators within the cell membrane, altering the conformation and activation requirements of PKC rather than simply blocking its active site.[3] This has significant implications for cellular processes regulated by PKC, including proliferation, gene expression, and inflammation.[9]

Involvement in Cellular Signaling Pathways

Elevated levels of Stearoyl-L-carnitine and other long-chain acylcarnitines are associated with cellular stress and can trigger specific signaling cascades, particularly those related to inflammation and apoptosis.

Activation of Stress and Inflammatory Pathways

In skeletal muscle cells, long-chain acylcarnitines have been shown to activate mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[10][11] This activation leads to a pro-inflammatory response, characterized by the production and release of cytokines such as Interleukin-6 (IL-6).[10][11] This mechanism may contribute to the low-grade inflammation observed in metabolic disorders like insulin resistance, where acylcarnitine levels are often elevated.[12]

G cluster_mapk MAP Kinases SLC Stearoyl-L-carnitine (Elevated Levels) Membrane Cell Membrane Interaction / Intracellular Accumulation SLC->Membrane Ca ↑ Intracellular Ca²⁺ Membrane->Ca partially via MAPKKK MAPK Kinase Kinase (e.g., MEKK) Membrane->MAPKKK activates Ca->MAPKKK MAPKK MAPK Kinase (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF JNK->TF ERK->TF Cytokines Inflammatory Cytokine Production (e.g., IL-6) TF->Cytokines G cluster_mito Mitochondrion SLC_accum Stearoyl-L-carnitine Accumulation Mito_dys Mitochondrial Dysfunction (Impaired FAO, ↑ ROS) SLC_accum->Mito_dys CytoC Cytochrome c Mito_dys->CytoC release Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_active Active Caspase-3 Apoptosome->Casp3_active activates Apoptosis Apoptosis Casp3_active->Apoptosis G A 1. Seed HPCT cells in 24-well plates and grow to confluence B 2. Wash cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-Henseleit) A->B C 3. Pre-incubate cells with: - Buffer only (Control) - Stearoyl-L-carnitine (Test) B->C D 4. Add uptake buffer containing [³H]L-carnitine to initiate uptake C->D E 5. Incubate for a defined period (e.g., 30 minutes) at 37°C D->E F 6. Stop uptake by aspirating buffer and washing with ice-cold buffer E->F G 7. Lyse cells with NaOH or detergent F->G H 8. Measure radioactivity via liquid scintillation counting G->H I 9. Quantify protein content (e.g., BCA assay) G->I J 10. Calculate specific uptake (dpm/mg protein) and % inhibition H->J I->J

References

Stearoyl-L-carnitine Chloride: A Technical Guide to its Core Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-L-carnitine chloride is a critical endogenous long-chain acylcarnitine that functions as an indispensable intermediate in the metabolism of stearic acid, a common 18-carbon saturated fatty acid. Its primary role is to facilitate the transport of the stearoyl group from the cytoplasm into the mitochondrial matrix, a crucial step for subsequent energy production through the β-oxidation pathway. The formation and transport of stearoyl-L-carnitine are mediated by the carnitine shuttle, a multi-enzyme system integral to cellular energy homeostasis. Dysregulation in the metabolism of long-chain acylcarnitines, including stearoyl-L-carnitine, is a hallmark of various inherited and acquired metabolic diseases. This guide provides an in-depth examination of the biochemical function of this compound, presents relevant quantitative data, details key experimental protocols for its study, and illustrates the metabolic pathways and workflows involved.

The Central Role of the Carnitine Shuttle in Long-Chain Fatty Acid Oxidation

Long-chain fatty acids, such as stearic acid, are a major energy source for tissues like the heart, skeletal muscle, and liver.[1] However, their activated form, long-chain acyl-Coenzyme A (acyl-CoA), cannot directly cross the inner mitochondrial membrane, which is impermeable to these molecules.[2][3] The carnitine shuttle system overcomes this barrier, enabling the transport of these fatty acids into the mitochondrial matrix where β-oxidation occurs.[4][5]

The shuttle consists of three key components:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of a long-chain acyl-CoA (like stearoyl-CoA) and L-carnitine into a long-chain acylcarnitine (stearoyl-L-carnitine) and free CoA.[2][4][6][7][8] This is the rate-limiting step in long-chain fatty acid oxidation.[7][9]

  • Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[4][7]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting the imported acylcarnitine and a mitochondrial CoA molecule back into acyl-CoA and free L-carnitine.[2][4][6][7]

Once regenerated within the matrix, the stearoyl-CoA is now available for the enzymatic machinery of β-oxidation, which sequentially cleaves two-carbon units to produce acetyl-CoA, NADH, and FADH2 for energy production via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[7]

Carnitine_Shuttle_Pathway cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix StearoylCoA Stearoyl-CoA CPT1 CPT1 StearoylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 StearoylCarnitine_ims Stearoyl-L-Carnitine CPT1->StearoylCarnitine_ims Forms CACT CACT StearoylCarnitine_ims->CACT Transports StearoylCarnitine_matrix Stearoyl-L-Carnitine CACT->StearoylCarnitine_matrix CPT2 CPT2 StearoylCoA_matrix Stearoyl-CoA CPT2->StearoylCoA_matrix Reforms StearoylCarnitine_matrix->CPT2 BetaOxidation β-Oxidation StearoylCoA_matrix->BetaOxidation LCarnitine_matrix L-Carnitine LCarnitine_matrix->CACT Exchanges

Figure 1. The Carnitine Shuttle Pathway for Stearoyl-CoA.

Quantitative Data and Biological Activity

This compound is not merely a passive intermediate; its concentration and biological activities are subjects of research, particularly in the context of metabolic diseases. Perturbations in fatty acid oxidation can lead to the accumulation of specific acylcarnitines, which serve as important diagnostic biomarkers.[10][11]

ParameterObservationSpecies/SystemConcentrationReference
Transporter Inhibition Inhibits sodium-dependent [3H]carnitine uptakeHuman Proximal Convoluted Tubular (HPCT) cells52% inhibition at 500 µM[12]
Enzyme Inhibition Inhibits lecithin:cholesterol acyltransferase (LCAT) activityRat plasma500 µM/ml[12]
Enzyme Inhibition Does not inhibit lecithin:cholesterol acyltransferase (LCAT) activityHuman plasma500 µM/ml[12]
Transporter Inhibition Inhibits glycine transporter 2 (GlyT2)Xenopus laevis oocytes16.8% inhibition at 3 µM[13][14]
Clinical Observation Plasma levels are increasedPatients with end-stage renal diseaseNot specified[12][15]
Clinical Observation Plasma levels are decreasedPatients with chronic fatigue syndromeNot specified[12][15]

Experimental Protocols

The study of stearoyl-L-carnitine and its role in metabolism relies on sophisticated analytical and functional assays. Below are detailed protocols for two fundamental experimental approaches.

Protocol: Acylcarnitine Profiling in Biological Samples

This protocol describes the analysis of acylcarnitine species, including stearoyl-L-carnitine, from plasma or tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for newborn screening and metabolic research.[11][16][17]

Objective: To identify and quantify the spectrum of acylcarnitines in a biological sample.

Methodology:

  • Sample Preparation:

    • For plasma/serum: Precipitate proteins by adding a 3:1 volume of cold acetonitrile containing a mixture of known concentrations of stable isotope-labeled internal standards (e.g., d3-stearoyl-L-carnitine).

    • For tissue: Homogenize a known weight of tissue in an appropriate buffer, followed by protein precipitation as described above.

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the separation of different acylcarnitine species based on the length and properties of their acyl chains.

    • Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode coupled to a tandem mass spectrometer.

    • Detection: Use the precursor ion scan mode to specifically detect all compounds that produce a common fragment ion at m/z 85 (for underivatized carnitines) or m/z 99 (for methylated carnitines), which is characteristic of the carnitine moiety.[17] Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification of specific parent/daughter ion transitions for each acylcarnitine and its corresponding internal standard.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine species by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

    • The resulting acylcarnitine profile can reveal abnormal accumulations or deficiencies indicative of specific metabolic disorders.[18]

Acylcarnitine_Profiling_Workflow Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization (for Tissue) Sample->Homogenize Precipitate Protein Precipitation (Acetonitrile + Internal Standards) Sample->Precipitate Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Reverse Phase LC, ESI+, Precursor Ion Scan or MRM) Supernatant->LCMS Data Data Processing (Quantification vs. Internal Standards) LCMS->Data Profile Acylcarnitine Profile Data->Profile

Figure 2. Workflow for Acylcarnitine Profiling.
Protocol: Measurement of Fatty Acid Oxidation via Respirometry

This protocol outlines a method to measure the capacity of isolated mitochondria or permeabilized cells to oxidize long-chain fatty acids by measuring oxygen consumption rates (OCR) using an extracellular flux analyzer.[1] Stearoyl-L-carnitine can be used as a direct substrate to bypass CPT1 and measure the function of the inner mitochondrial membrane transport and β-oxidation machinery.

Objective: To measure CPT2-dependent fatty acid oxidation rates.

Methodology:

  • Biological Sample Preparation:

    • Isolated Mitochondria: Isolate mitochondria from tissue (e.g., liver, heart) using differential centrifugation.[19] Determine protein concentration using a BCA assay and keep the mitochondrial suspension on ice.

    • Permeabilized Cells: Seed cells in a specialized microplate. Just before the assay, permeabilize the plasma membrane with a mild detergent (e.g., saponin or a specific plasma membrane permeabilizer) in a mitochondrial assay buffer. This allows substrates direct access to the mitochondria while keeping the organelles intact.

  • Assay Setup (Extracellular Flux Analyzer):

    • Hydrate the sensor cartridge overnight in calibrant at 37°C in a non-CO2 incubator.

    • Load the injection ports of the sensor cartridge with the required compounds:

      • Port A: Substrate mixture containing Stearoyl-L-carnitine (e.g., 20 µM) and Malate (e.g., 2 mM). Malate is required to replenish TCA cycle intermediates.

      • Port B: ADP (e.g., 1-4 mM) to stimulate State 3 respiration (ATP synthesis).

      • Port C: Oligomycin (e.g., 1-2 µM), an ATP synthase inhibitor, to measure State 4o respiration (proton leak).

      • Port D: FCCP (e.g., 1-2 µM), an uncoupling agent, to measure maximal respiration.

    • Replace cell culture media or mitochondrial suspension buffer with pre-warmed mitochondrial assay buffer and place the plate in the analyzer for calibration.

  • Measurement of Oxygen Consumption Rate (OCR):

    • Establish a baseline OCR.

    • Inject the Stearoyl-L-carnitine/Malate mixture to initiate fatty acid oxidation. The increase in OCR reflects substrate-driven respiration.

    • Sequentially inject ADP, Oligomycin, and FCCP to determine the key parameters of mitochondrial function, such as ATP-linked respiration, proton leak, and maximal respiratory capacity fueled by stearoyl-L-carnitine.

  • Data Analysis:

    • The instrument software calculates OCR in real-time.

    • Analyze the changes in OCR following each injection to determine the specific respiratory parameters. The rate of oxidation of stearoyl-L-carnitine is directly proportional to the ADP-stimulated increase in OCR after its addition.

FAO_Respirometry_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Isolate Mitochondria or Permeabilize Cells Baseline Measure Baseline OCR Sample->Baseline Load Load Sensor Cartridge (Substrates, ADP, Inhibitors) Inject_Substrate Inject Stearoyl-L-Carnitine + Malate Load->Inject_Substrate Baseline->Inject_Substrate Inject_ADP Inject ADP Inject_Substrate->Inject_ADP Inject_Oligo Inject Oligomycin Inject_ADP->Inject_Oligo Calc Calculate OCR Changes Inject_Oligo->Calc Params Determine Respiratory Parameters (e.g., ATP-linked Respiration) Calc->Params

Figure 3. Workflow for Fatty Acid Oxidation Respirometry.

Pathophysiological Significance

The metabolism of long-chain acylcarnitines is tightly regulated, and its disruption is linked to numerous diseases.

  • Inborn Errors of Metabolism: Genetic defects in the enzymes of the carnitine shuttle, such as CPT1 or CPT2 deficiency, or in the enzymes of the β-oxidation spiral, lead to the accumulation of specific acylcarnitines in blood and tissues.[10][20][21] These profiles are diagnostic and can cause severe pathologies, including hypoketotic hypoglycemia, myopathy, and cardiomyopathy.[20][22]

  • Metabolic Syndrome and Type 2 Diabetes: Elevated levels of long-chain acylcarnitines are often observed in conditions of metabolic stress like obesity and type 2 diabetes.[10] This accumulation is thought to reflect incomplete or inefficient fatty acid oxidation, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the TCA cycle. This mitochondrial stress can contribute to insulin resistance and cellular dysfunction.[23]

  • Cardiovascular Disease: An imbalance in fatty acid metabolism and the accumulation of acylcarnitines have been implicated in cardiac diseases, including ischemia and heart failure.[10][23] These metabolites can exert toxic effects, including disrupting membrane function and promoting cardiac arrhythmias.[23]

Conclusion

This compound is a pivotal molecule at the intersection of fatty acid transport and mitochondrial energy production. As the carnitine ester of stearic acid, its formation, transport, and reconversion are seamlessly integrated into the process of β-oxidation. While its primary role is that of a transport intermediate, the concentration of stearoyl-L-carnitine and other long-chain acylcarnitines serves as a critical indicator of mitochondrial health and metabolic status. A thorough understanding of its function, supported by robust experimental methodologies, is essential for researchers and clinicians working to unravel the complexities of metabolic diseases and develop novel therapeutic strategies.

References

Stearoyl-L-carnitine Chloride and Its Impact on Mitochondrial Energy Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a pivotal role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondrial matrix for subsequent β-oxidation and ATP production. While essential for this process, an accumulation of stearoyl-L-carnitine and other long-chain acylcarnitines has been implicated in mitochondrial dysfunction, characterized by impaired energy production and cellular stress. This technical guide provides a comprehensive overview of the core mechanisms of stearoyl-L-carnitine in mitochondrial energy production, summarizes key quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated cellular pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating cellular metabolism, mitochondrial diseases, and the therapeutic potential of modulating acylcarnitine levels.

Introduction

Mitochondria are the primary sites of cellular energy production, primarily through the process of oxidative phosphorylation. Fatty acids are a major fuel source for this process, particularly in high-energy-demand tissues such as the heart and skeletal muscle. However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.

Stearoyl-L-carnitine is the esterified form of stearic acid (a C18:0 saturated fatty acid) and L-carnitine. It is a key intermediate in the carnitine shuttle. The reversible reaction is catalyzed by carnitine palmitoyltransferase (CPT) enzymes. While indispensable for energy metabolism, an imbalance in the levels of long-chain acylcarnitines, including stearoyl-L-carnitine, can lead to detrimental cellular effects. Elevated concentrations are associated with mitochondrial stress, reduced ATP synthesis, and have been observed in various pathological conditions, including cardiovascular diseases and metabolic disorders.[1][2] This guide focuses on the specific role and impact of this compound on mitochondrial energy production.

The Carnitine Shuttle and the Role of Stearoyl-L-carnitine

The transport of long-chain fatty acids like stearic acid into the mitochondria is a multi-step process known as the carnitine shuttle.

cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearic Acid->Stearoyl-CoA Acyl-CoA Synthetase Stearoyl-L-carnitine Stearoyl-L-carnitine Stearoyl-CoA->Stearoyl-L-carnitine CPT1 L-Carnitine_in L-Carnitine L-Carnitine_in->Stearoyl-L-carnitine OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Stearoyl-CoA_matrix Stearoyl-CoA Beta-Oxidation Beta-Oxidation Stearoyl-CoA_matrix->Beta-Oxidation L-Carnitine_out L-Carnitine Stearoyl-L-carnitine_IMS Stearoyl-L-carnitine L-Carnitine_out->Stearoyl-L-carnitine_IMS Stearoyl-L-carnitine->Stearoyl-L-carnitine_IMS CACT Stearoyl-L-carnitine_IMS->Stearoyl-CoA_matrix CPT2

Figure 1: The Carnitine Shuttle for Stearic Acid.

As depicted in Figure 1, the process involves the following key steps:

  • Activation: In the cytosol, stearic acid is activated to stearoyl-CoA by Acyl-CoA synthetase.

  • Conversion: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) converts stearoyl-CoA to stearoyl-L-carnitine, releasing Coenzyme A.

  • Translocation: Stearoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Re-conversion: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts stearoyl-L-carnitine back to stearoyl-CoA, releasing L-carnitine.

  • β-Oxidation: Stearoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, NADH, and FADH2, which fuel the tricarboxylic acid (TCA) cycle and the electron transport chain for ATP synthesis.

Effects of Stearoyl-L-carnitine on Mitochondrial Energy Production: Quantitative Data

While essential, an overabundance of long-chain acylcarnitines can be detrimental to mitochondrial function. A key study by Park et al. (2021) investigated the in vivo effects of stearoyl-L-carnitine (C18) on zebrafish embryos, a model organism for studying mitochondrial dysfunction.[3] The findings of this study are summarized in the tables below.

Treatment GroupConcentration (µM)ATP Levels (% of Control)
Control (C3) 0.1104.44 ± 7.70
0.589.83 ± 15.04
Stearoyl-L-carnitine (C18) 0.163.89 ± 12.73
0.557.25 ± 4.36
Oleoyl-L-carnitine (C18:1) 0.157.36 ± 16.01
0.556.66 ± 5.26
Sodium Fluoroacetate (SFA) -Significantly Reduced

Table 1: Effect of Stearoyl-L-carnitine on ATP Production in Zebrafish Embryos. Data from Park et al. (2021)[3]. Zebrafish embryos were treated for 48 hours. ATP levels are expressed as a percentage of the untreated control. C3 (propionyl-L-carnitine) was used as a short-chain acylcarnitine control. Sodium fluoroacetate (SFA) was used as a positive control for ATP reduction.

Treatment GroupConcentration (µM)Heart Rate (beats per minute)
Wild-type (untreated) -171.2 ± 9.31
Control (C3) 0.1166.4 ± 5.77
0.5168.8 ± 7.81
Stearoyl-L-carnitine (C18) 0.1150.13 ± 9.52
0.5136.07 ± 16.26
Oleoyl-L-carnitine (C18:1) 0.1147.2 ± 11.53
0.5148.80 ± 16.85

Table 2: Effect of Stearoyl-L-carnitine on Cardiac Function in Zebrafish Embryos. Data from Park et al. (2021)[3]. Heart rate was measured in zebrafish embryos after 48 hours of treatment.

These data demonstrate that exposure to stearoyl-L-carnitine at micromolar concentrations leads to a significant reduction in ATP levels and impairs cardiac function in a dose-dependent manner in an in vivo model.[3] This suggests that an accumulation of stearoyl-L-carnitine can disrupt mitochondrial energy production.

Potential Mechanisms of Mitochondrial Dysfunction

The precise mechanisms by which high concentrations of stearoyl-L-carnitine induce mitochondrial dysfunction are still under investigation. However, research on long-chain acylcarnitines in general points to several potential pathways:

  • Inhibition of the Carnitine Shuttle: High levels of acylcarnitines in the mitochondrial intermembrane space can inhibit the activity of carnitine-acylcarnitine translocase (CACT), leading to a feedback inhibition of fatty acid import.

  • Disruption of Mitochondrial Membranes: The amphipathic nature of long-chain acylcarnitines allows them to intercalate into the mitochondrial membranes, potentially altering membrane fluidity and the function of membrane-bound proteins, including components of the electron transport chain.[4]

  • Inhibition of Oxidative Phosphorylation: Long-chain acylcarnitines have been shown to inhibit oxidative phosphorylation, leading to hyperpolarization of the mitochondrial membrane and increased production of reactive oxygen species (ROS).[5]

  • Modulation of Signaling Pathways: There is evidence to suggest that long-chain acylcarnitines can modulate cellular signaling pathways. For instance, palmitoylcarnitine, a C16:0 acylcarnitine, has been shown to inhibit Protein Kinase C (PKC). While not directly demonstrated for stearoyl-L-carnitine, it is plausible that it could have similar effects.

Stearoyl-L-carnitine Stearoyl-L-carnitine PKC Protein Kinase C Stearoyl-L-carnitine->PKC Inhibition (putative) Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylation Cellular Response Cellular Response Downstream Targets->Cellular Response

Figure 2: Putative Signaling Pathway Involvement.

Experimental Protocols

This section provides an overview of key experimental protocols for investigating the effects of this compound on mitochondrial function.

In Vivo Zebrafish Embryo Assay for ATP Measurement

This protocol is adapted from the study by Park et al. (2021).[3]

Workflow:

A Zebrafish Embryo Collection (48 hpf) B Treatment with Stearoyl-L-carnitine (0.1 µM, 0.5 µM) for 48h A->B C Embryo Lysis B->C D Centrifugation C->D E Supernatant Collection D->E F ATP Measurement (Luminometry) E->F

Figure 3: Zebrafish Embryo ATP Assay Workflow.

Methodology:

  • Embryo Culture: Zebrafish (Danio rerio) embryos are raised to 48 hours post-fertilization (hpf) in standard E3 medium.

  • Treatment: Embryos are incubated with varying concentrations of this compound (e.g., 0.1 µM and 0.5 µM) for 48 hours. A short-chain acylcarnitine like propionyl-L-carnitine (C3) should be used as a negative control, and a known mitochondrial toxin as a positive control.

  • Sample Preparation: A pool of embryos (e.g., 10-20) per treatment group is collected, and the medium is removed.

  • Lysis: Embryos are homogenized in a suitable lysis buffer on ice.

  • Centrifugation: The lysate is centrifuged to pellet cellular debris.

  • ATP Quantification: The ATP concentration in the supernatant is determined using a commercial luciferase-based ATP assay kit, and luminescence is measured with a luminometer. Results are normalized to the protein concentration of the lysate.

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol is a general procedure for using a Seahorse XF Analyzer.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from a relevant tissue or cell line by differential centrifugation.

  • Protein Quantification: The protein concentration of the isolated mitochondria is determined using a standard method like the BCA assay.

  • Seahorse Assay Setup: A specific amount of mitochondrial protein is seeded into each well of a Seahorse XF plate.

  • Substrate Addition: A mitochondrial assay solution containing substrates for complex I (e.g., pyruvate and malate) or complex II (e.g., succinate in the presence of rotenone) is added. Stearoyl-L-carnitine can be added as a substrate in the presence of L-carnitine and CoA, or its inhibitory effects can be tested in the presence of other substrates.

  • Mito Stress Test: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial respiration:

    • Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and allows for the measurement of maximal respiration.

    • Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates OCR and various mitochondrial function parameters.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method for measuring mitochondrial membrane potential.

Methodology:

  • Cell Culture and Treatment: Adherent or suspension cells are cultured and treated with this compound for the desired time.

  • JC-1 Staining: Cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Conclusion

This compound is a critical intermediate in the transport of stearic acid into the mitochondria for energy production. However, evidence from in vivo studies demonstrates that an excess of stearoyl-L-carnitine can lead to mitochondrial dysfunction, characterized by a significant decrease in ATP levels and impaired physiological function.[3] The underlying mechanisms are likely multifactorial, involving disruption of mitochondrial membranes, inhibition of key transport proteins, and potential modulation of cellular signaling pathways. Further research is warranted to fully elucidate the specific molecular targets of stearoyl-L-carnitine and to explore the therapeutic potential of modulating its levels in diseases associated with mitochondrial dysfunction. The experimental protocols outlined in this guide provide a framework for such investigations.

References

biological significance of C18:0 carnitine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Significance of C18:0 Carnitine (Stearoylcarnitine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine (C18:0 carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of stearic acid, a saturated fatty acid, into the mitochondria for β-oxidation. Beyond its fundamental role in fatty acid metabolism, emerging evidence has implicated C18:0 carnitine in a range of pathophysiological processes, including cardiovascular diseases, insulin resistance, and inflammatory responses. This technical guide provides a comprehensive overview of the , detailing its metabolic functions, association with disease states, and involvement in cellular signaling pathways. This document also includes detailed experimental protocols for the quantification of C18:0 carnitine and presents key quantitative data in a structured format to facilitate comparison and further research.

Introduction

L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the mitochondrial oxidation of fatty acids.[1] The carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, is a cornerstone of cellular energy production.[2][3] Stearoylcarnitine (C18:0 carnitine) is formed through the esterification of L-carnitine with stearoyl-CoA, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[4] Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses this process, releasing stearoyl-CoA for β-oxidation.[4]

While indispensable for energy homeostasis, dysregulation of C18:0 carnitine metabolism has been linked to cellular dysfunction. Elevated levels of long-chain acylcarnitines, including C18:0 carnitine, are increasingly recognized as biomarkers and potential mediators of metabolic diseases.[5][6] This guide delves into the multifaceted , providing a technical resource for researchers and professionals in the field of drug development.

Metabolic Role of C18:0 Carnitine

The primary function of C18:0 carnitine is to facilitate the transport of stearic acid (C18:0), a common long-chain saturated fatty acid, into the mitochondrial matrix for energy production through β-oxidation.[2][3] This process is vital for tissues with high energy demands, such as the heart and skeletal muscle.[7]

The Carnitine Shuttle and Fatty Acid Oxidation

The transport of long-chain fatty acids like stearic acid into the mitochondria is a multi-step process known as the carnitine shuttle.

  • Activation: Stearic acid in the cytoplasm is first activated to stearoyl-CoA by acyl-CoA synthetase.

  • Transesterification (CPT1): Stearoyl-CoA is then converted to stearoylcarnitine by CPT1, located on the outer mitochondrial membrane.[4]

  • Translocation: Stearoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7]

  • Re-esterification (CPT2): In the mitochondrial matrix, CPT2 converts stearoylcarnitine back to stearoyl-CoA and free L-carnitine.[4]

  • β-oxidation: The regenerated stearoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.

Diagram of the Carnitine Shuttle for Stearic Acid

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_matrix Mitochondrial Matrix Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearic Acid->Stearoyl-CoA Acyl-CoA Synthetase C18:0 Carnitine C18:0 Carnitine Stearoyl-CoA->C18:0 Carnitine CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->C18:0 Carnitine OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Stearoyl-CoA_matrix Stearoyl-CoA Beta-Oxidation Beta-Oxidation Stearoyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle C18:0 Carnitine_ims C18:0 Carnitine C18:0 Carnitine->C18:0 Carnitine_ims CACT C18:0 Carnitine_ims->Stearoyl-CoA_matrix CPT2 C18:0 Carnitine_ims->L-Carnitine_matrix

Caption: The carnitine shuttle facilitates the transport of stearic acid into the mitochondria.

Association of C18:0 Carnitine with Disease States

Elevated circulating levels of C18:0 carnitine have been associated with several metabolic disorders, suggesting a potential role as a biomarker and a contributor to disease pathophysiology.

Cardiovascular Disease (CVD)

Multiple studies have reported a positive association between elevated plasma concentrations of long-chain acylcarnitines, including C18:0 carnitine, and an increased risk of cardiovascular disease.[5][6][8] This association may be linked to incomplete fatty acid oxidation, leading to the accumulation of potentially lipotoxic intermediates.[6]

Insulin Resistance and Type 2 Diabetes

Increased levels of C18:0 carnitine are frequently observed in individuals with insulin resistance and type 2 diabetes.[9][10] The accumulation of long-chain acylcarnitines in tissues like skeletal muscle and the pancreas is thought to contribute to lipotoxicity, impairing insulin signaling and β-cell function.[9] However, some studies have shown that the relationship between C18:0 carnitine and insulin resistance can be complex, with some reports indicating a negative association with body fat.[11]

Data Presentation: C18:0 Carnitine Levels in Disease

The following tables summarize quantitative data on C18:0 carnitine concentrations in plasma/serum from various studies.

Table 1: C18:0 Carnitine in Cardiovascular Disease
Study Population C18:0 Carnitine Concentration (µM) Reference
Patients with Coronary Artery Disease (CAD)Median: 0.04[12]
Patients with Stable AnginaHigher levels compared to STEMI[12]
High CAD Complexity (SYNTAX Score > 22)Reduced levels[12]
Table 2: C18:0 Carnitine in Insulin Resistance and Type 2 Diabetes
Study Population C18:0 Carnitine Concentration (µM) Reference
Type 2 DiabetesIncreased levels[10]
Impaired Glucose Tolerance (IGT)Higher levels compared to IFG[11]
Association with Body FatNegative correlation[11]

Note: Direct comparison between studies should be made with caution due to variations in analytical methods and patient cohorts.

C18:0 Carnitine in Cellular Signaling

Recent research has uncovered a role for long-chain acylcarnitines, including C18:0 carnitine, in modulating cellular signaling pathways, particularly those involved in inflammation.

Pro-inflammatory Signaling

Studies have demonstrated that long-chain acylcarnitines can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and stimulate the production of inflammatory cytokines.[13] This activation can also involve the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[14][15] The activation of these pathways by C18:0 carnitine may contribute to the chronic low-grade inflammation observed in metabolic diseases.

Diagram of C18:0 Carnitine-Induced Pro-inflammatory Signaling

Proinflammatory_Signaling C18:0 Carnitine C18:0 Carnitine Unknown Receptor/Mechanism Unknown Receptor/Mechanism C18:0 Carnitine->Unknown Receptor/Mechanism IKK Complex IKK Complex Unknown Receptor/Mechanism->IKK Complex activates JNK JNK Unknown Receptor/Mechanism->JNK activates ERK ERK Unknown Receptor/Mechanism->ERK activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression translocates to nucleus and activates p-JNK p-JNK JNK->p-JNK phosphorylation p-JNK->Pro-inflammatory Gene Expression activates p-ERK p-ERK ERK->p-ERK phosphorylation p-ERK->Pro-inflammatory Gene Expression activates

Caption: C18:0 carnitine can trigger pro-inflammatory signaling pathways.

Experimental Protocols

Accurate quantification of C18:0 carnitine is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for the analysis of acylcarnitines.

Sample Preparation from Plasma

A common method for extracting acylcarnitines from plasma involves protein precipitation followed by derivatization.

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of methanol (or acetonitrile).

  • Vortex: Vortex the sample for 10 seconds.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[4]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Internal Standard: Add an internal standard, such as d3-octadecanoyl-carnitine, to the supernatant.

  • Derivatization (Butylation):

    • Dry the supernatant under a stream of nitrogen.

    • Add 100 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 15 minutes.

    • Dry the sample again under nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following provides an example of LC-MS/MS parameters for C18:0 carnitine analysis.

  • LC Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines. An example gradient is as follows:

    • 0-0.5 min: 100% A

    • 0.5-3.0 min: Linear gradient to 35% A

    • 3.0-6.0 min: Hold at 35% A

    • 6.0-9.7 min: Linear gradient to 0% A

    • 9.7-10.2 min: Linear gradient to 95% A

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (for butylated C18:0 carnitine): m/z 484.4

    • Product Ion: m/z 85.1

Diagram of the Experimental Workflow for C18:0 Carnitine Quantification

Experimental_Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Methanol/Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Derivatization (Butylation) Derivatization (Butylation) Supernatant Collection->Derivatization (Butylation) Add Butanolic-HCl LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Butylation)->LC-MS/MS Analysis Inject Sample Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify C18:0 Carnitine

Caption: A typical workflow for the quantification of C18:0 carnitine from plasma.

Conclusion and Future Directions

C18:0 carnitine is a key metabolite in fatty acid metabolism, and its dysregulation is increasingly implicated in the pathogenesis of major chronic diseases. Its role as a biomarker for cardiovascular disease and insulin resistance is well-supported, although further standardization of analytical methods and larger cohort studies are needed to establish definitive clinical reference ranges. The emerging role of C18:0 carnitine in pro-inflammatory signaling opens new avenues for research and therapeutic intervention. Future studies should focus on elucidating the precise molecular mechanisms by which C18:0 carnitine exerts its signaling effects and on exploring the potential of targeting C18:0 carnitine metabolism for the treatment of metabolic and inflammatory disorders. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological significance of this important long-chain acylcarnitine.

References

The Genesis of a Key Metabolic Player: An In-depth Technical Guide to the Discovery and History of Stearoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-L-carnitine chloride, the L-carnitine ester of stearic acid, is a long-chain acylcarnitine integral to cellular energy metabolism. Its primary role lies in the transport of stearic acid, an 18-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation. The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader elucidation of the carnitine shuttle system and the metabolic fate of long-chain fatty acids. This technical guide provides a comprehensive overview of the historical context, synthesis, and key experimental findings related to this critical endogenous metabolite.

I. Historical Context and Discovery

The journey to understanding this compound began with the discovery of its parent molecule, L-carnitine, in the early 20th century. However, its pivotal role in fatty acid metabolism wasn't uncovered until the mid-1950s and 1960s. The seminal work of researchers like I.B. Fritz and J. Bremer established that carnitine is essential for the oxidation of long-chain fatty acids by mitochondria. Bremer's research in the early 1960s was particularly crucial, demonstrating that long-chain fatty acids are converted to their carnitine esters to be transported into the mitochondrial matrix.

While these early studies focused on the general mechanism of the carnitine shuttle, the specific identification and synthesis of individual long-chain acylcarnitines like Stearoyl-L-carnitine followed as analytical techniques advanced. The endogenous synthesis of stearoylcarnitine was later demonstrated in a 2002 study where perfused rat hearts were shown to elongate palmitate (a 16-carbon fatty acid) to stearate and subsequently form stearoylcarnitine. This provided definitive evidence of its natural occurrence and formation within mammalian tissues.

II. Synthesis of this compound

The synthesis of this compound can be approached through both chemical and enzymatic methods.

Chemical Synthesis

A generalized approach for the chemical synthesis of long-chain acyl-L-carnitines involves the esterification of L-carnitine with the corresponding acyl chloride.

Experimental Protocol: General Chemical Synthesis of Acyl-L-carnitines

  • Preparation of Stearoyl Chloride: Stearic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form stearoyl chloride. This reaction is typically carried out in an inert solvent.

  • Esterification: L-carnitine hydrochloride is then reacted with stearoyl chloride. The reaction is often performed at an elevated temperature to ensure the completion of the esterification.

  • Purification: The crude product is purified to remove unreacted starting materials and byproducts. This can be achieved through precipitation and subsequent column chromatography. To obtain the inner salt form, the product can be treated with a weakly basic anion exchanger.

Enzymatic Synthesis

The biosynthesis of Stearoyl-L-carnitine is catalyzed by the enzyme Carnitine Palmitoyltransferase (CPT). There are two isoforms of this enzyme, CPT1 and CPT2, located on the outer and inner mitochondrial membranes, respectively.

Logical Workflow for the Endogenous Synthesis of Stearoyl-L-carnitine

G Stearic_Acid Stearic Acid (in cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Stearic_Acid->Acyl_CoA_Synthetase Stearoyl_CoA Stearoyl-CoA (in cytosol) Acyl_CoA_Synthetase->Stearoyl_CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) (Outer Mitochondrial Membrane) Stearoyl_CoA->CPT1 Stearoyl_L_carnitine Stearoyl-L-carnitine (Intermembrane Space) CPT1->Stearoyl_L_carnitine L_Carnitine_in L-Carnitine (in cytosol) L_Carnitine_in->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) (Inner Mitochondrial Membrane) Stearoyl_L_carnitine->CACT Stearoyl_L_carnitine_matrix Stearoyl-L-carnitine (Mitochondrial Matrix) CACT->Stearoyl_L_carnitine_matrix CPT2 Carnitine Palmitoyltransferase 2 (CPT2) (Inner Mitochondrial Membrane) Stearoyl_L_carnitine_matrix->CPT2 Stearoyl_CoA_matrix Stearoyl-CoA (Mitochondrial Matrix) CPT2->Stearoyl_CoA_matrix L_Carnitine_out L-Carnitine (Mitochondrial Matrix) CPT2->L_Carnitine_out Beta_Oxidation β-Oxidation Stearoyl_CoA_matrix->Beta_Oxidation L_Carnitine_out->CACT G cluster_0 Cytoplasm SLC Stearoyl-L-carnitine Receptor Putative Receptor/s SLC->Receptor Cell_Membrane Cell Membrane MAPKKK MAPKKK Receptor->MAPKKK NFkB_Inhibitor IκB Receptor->NFkB_Inhibitor causes degradation of MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK JNK_p38_ERK JNK / p38 / ERK MAPKK->JNK_p38_ERK NFkB NF-κB JNK_p38_ERK->NFkB Nucleus Nucleus JNK_p38_ERK->Nucleus NFkB_Inhibitor->NFkB inhibition NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression IL6 IL-6 Secretion Gene_Expression->IL6

An In-Depth Technical Guide to the Mechanism of Action of Stearoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-L-carnitine chloride, an endogenous long-chain acylcarnitine, plays a critical role in cellular metabolism, particularly in the transport of stearic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production. Beyond its fundamental metabolic function, emerging evidence indicates that Stearoyl-L-carnitine and other long-chain acylcarnitines are bioactive molecules that can modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its impact on cellular transport, enzyme activity, and signaling cascades implicated in various physiological and pathological states. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz DOT language.

Core Mechanism: Facilitation of Fatty Acid β-Oxidation

The primary and most well-established function of Stearoyl-L-carnitine is its integral role in the carnitine shuttle system, a critical process for the generation of ATP from long-chain fatty acids.[1][2]

1.1. The Carnitine Shuttle System

Long-chain fatty acids like stearic acid are activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules.[3][4] The carnitine shuttle, comprised of three key enzymes, facilitates their transport into the mitochondrial matrix where β-oxidation occurs.[3][4]

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the stearoyl group from Stearoyl-CoA to L-carnitine, forming Stearoyl-L-carnitine.[3][5]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, exchanges Stearoyl-L-carnitine from the intermembrane space for a molecule of free L-carnitine from the mitochondrial matrix.[2][3]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting Stearoyl-L-carnitine back to Stearoyl-CoA and releasing free L-carnitine into the matrix.[3][4]

The regenerated Stearoyl-CoA is then available for the β-oxidation pathway, which systematically breaks down the fatty acid chain to produce acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, ultimately leading to ATP synthesis.[1][2]

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Stearoyl-CoA Stearoyl-CoA CPT1 CPT1 Stearoyl-CoA->CPT1 L-Carnitine_cyt L-Carnitine L-Carnitine_cyt->CPT1 Stearoyl-L-carnitine_ims Stearoyl-L-carnitine CPT1->Stearoyl-L-carnitine_ims CACT CACT Stearoyl-L-carnitine_ims->CACT CPT2 CPT2 Stearoyl-L-carnitine_ims->CPT2 CACT->L-Carnitine_cyt Antiport CACT->Stearoyl-L-carnitine_ims Stearoyl-CoA_matrix Stearoyl-CoA CPT2->Stearoyl-CoA_matrix L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Beta-Oxidation Beta-Oxidation Stearoyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix->CACT Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Fig. 1: The Carnitine Shuttle and β-Oxidation Pathway.

Inhibition of Transporters and Enzymes

This compound has been demonstrated to inhibit the function of several key transporters and enzymes, suggesting a broader regulatory role beyond fatty acid metabolism.

2.1. Inhibition of Glycine Transporter 2 (GlyT2)

Stearoyl-L-carnitine is an inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine at inhibitory synapses.[5][6] This inhibition is less potent compared to other acylcarnitines like oleoyl-L-carnitine.[6] The inhibitory effect of acylcarnitines on GlyT2 is non-competitive and involves an allosteric binding site.[7][8]

2.2. Inhibition of Carnitine Uptake

In human proximal convoluted tubular (HPCT) cells, Stearoyl-L-carnitine has been shown to inhibit the sodium-dependent uptake of L-carnitine.[9][10] This suggests a potential feedback mechanism for regulating intracellular carnitine levels.

2.3. Inhibition of Lecithin:Cholesterol Acyltransferase (LCAT)

Stearoyl-L-carnitine inhibits the activity of lecithin:cholesterol acyltransferase (LCAT) in rat plasma, but not in human plasma.[9][11] LCAT is a crucial enzyme in reverse cholesterol transport, responsible for the esterification of cholesterol in high-density lipoproteins (HDL).[12][13]

TargetSpeciesCell/SystemConcentration% InhibitionReference
GlyT2HumanXenopus laevis oocytes3 µM16.8%[6]
Carnitine UptakeHumanHPCT cells500 µM~50-52%[9][10][14]
LCATRatPlasma500 µMSignificant Inhibition[9][11]
LCATHumanPlasma500 µMNo Inhibition[9][11]

Modulation of Cellular Signaling Pathways

Accumulating evidence suggests that long-chain acylcarnitines, including Stearoyl-L-carnitine, can act as signaling molecules, influencing pathways involved in insulin resistance, inflammation, and apoptosis.

3.1. Impairment of Insulin Signaling

Elevated levels of long-chain acylcarnitines are associated with insulin resistance.[9][14] Palmitoylcarnitine, a structurally similar long-chain acylcarnitine, has been shown to induce dephosphorylation of the insulin receptor (InsR) at Tyr1151 through the activation of protein tyrosine phosphatase 1B (PTP1B).[14] This leads to a blunted cellular response to insulin. Furthermore, palmitoylcarnitine can suppress the phosphorylation of Akt (Protein Kinase B) at Ser473, a critical downstream effector in the insulin signaling cascade.[14] This effect on Akt appears to be independent of InsR dephosphorylation.[14]

Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR Binds Akt Akt InsR->Akt Activates PTP1B PTP1B PTP1B->InsR Dephosphorylates Stearoyl-L-carnitine Stearoyl-L-carnitine Stearoyl-L-carnitine->PTP1B Activates Stearoyl-L-carnitine->Akt Inhibits Phosphorylation GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Fig. 2: Stearoyl-L-carnitine's Impact on Insulin Signaling.

3.2. Pro-inflammatory Signaling

Long-chain acylcarnitines can trigger pro-inflammatory responses.[15][16] Studies with myristoyl-L-carnitine (C14) have shown activation of key inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[16][17] This activation can lead to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[15] The induction of IL-6 by long-chain acylcarnitines appears to be, at least in part, dependent on an increase in intracellular calcium.[15]

Stearoyl-L-carnitine Stearoyl-L-carnitine Intracellular Ca2+ ↑ Intracellular Ca2+ Stearoyl-L-carnitine->Intracellular Ca2+ MAPK_pathway MAPK Pathway Stearoyl-L-carnitine->MAPK_pathway IL-6 Secretion IL-6 Secretion Intracellular Ca2+->IL-6 Secretion Mediates JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 Pro-inflammatory Genes Pro-inflammatory Genes JNK->Pro-inflammatory Genes ERK->Pro-inflammatory Genes p38->Pro-inflammatory Genes Pro-inflammatory Genes->IL-6 Secretion

Fig. 3: Pro-inflammatory Signaling Activated by Stearoyl-L-carnitine.

3.3. Regulation of Apoptosis

While direct studies on Stearoyl-L-carnitine and apoptosis are limited, research on the related compound acetyl-L-carnitine provides insights into a potential mechanism. Acetyl-L-carnitine has been shown to protect cells from apoptosis by inhibiting the mitochondrial pathway of programmed cell death.[18] This protective effect involves the reduction of cytochrome C release from the mitochondria and subsequent inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[18]

Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Cytochrome C Cytochrome C Mitochondrion->Cytochrome C Release Apaf1 Apaf-1 Cytochrome C->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Stearoyl-L-carnitine Stearoyl-L-carnitine Stearoyl-L-carnitine->Mitochondrion Inhibits Cytochrome C Release Stearoyl-L-carnitine->Caspase3 Inhibits Activation

Fig. 4: Potential Anti-Apoptotic Mechanism of Stearoyl-L-carnitine.

Experimental Protocols

4.1. GlyT2 Inhibition Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from methodologies used to study the inhibition of glycine transporters.[5][6][17][18][19][20][21]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2 and incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at -60 mV.

    • Glycine (e.g., 30 µM) is applied to elicit an inward current, which is recorded.

  • Inhibition Assay:

    • After a stable baseline current is established with glycine, this compound is co-applied with glycine at various concentrations.

    • The reduction in the glycine-induced current is measured to determine the inhibitory effect.

    • Data is analyzed to calculate the IC50 value.

4.2. Carnitine Uptake Assay in Human Proximal Convoluted Tubular (HPCT) Cells

This protocol is based on methods for studying carnitine transport in kidney cells.[13][22][23]

  • Cell Culture: HPCT cells are cultured to confluence in appropriate media.

  • Uptake Assay:

    • Cells are washed with a sodium-containing buffer.

    • The uptake is initiated by adding the buffer containing [3H]-L-carnitine with or without varying concentrations of this compound.

    • After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [3H]-L-carnitine uptake is normalized to the protein content of the cell lysate. The inhibitory effect of this compound is calculated as a percentage of the control uptake.

4.3. Lecithin:Cholesterol Acyltransferase (LCAT) Activity Assay

This protocol describes a common method for measuring LCAT activity.[2][9][10][11][14]

  • Substrate Preparation: Artificial HDL (aHDL) particles are prepared containing phosphatidylcholine and [3H]-cholesterol.

  • Enzyme Reaction:

    • The aHDL substrate is incubated with a source of LCAT (e.g., plasma sample or purified enzyme) in a suitable buffer at 37°C.

    • The reaction is initiated in the presence or absence of this compound.

  • Extraction and Quantification:

    • The reaction is stopped, and lipids are extracted.

    • The free [3H]-cholesterol and the newly formed [3H]-cholesteryl esters are separated using thin-layer chromatography (TLC).

    • The radioactivity in the cholesteryl ester spot is quantified to determine LCAT activity.

  • Data Analysis: The LCAT activity is expressed as the rate of cholesteryl ester formation, and the inhibitory effect of this compound is calculated.

4.4. Western Blot for MAPK Phosphorylation

This protocol is a standard method for detecting protein phosphorylation.[12][24][25][26][27]

  • Cell Treatment: C2C12 myotubes or other relevant cell lines are treated with this compound for various times and concentrations.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of JNK, ERK, and p38.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The bands corresponding to the phosphorylated proteins are quantified, and the results are normalized to the total protein levels of JNK, ERK, and p38.

4.5. Apoptosis Assay: Cytochrome C Release and Caspase-3 Activation

This protocol outlines methods to assess key events in the mitochondrial apoptotic pathway.[3][4][28][29][30]

  • Cell Treatment: Cells are treated with an apoptotic stimulus in the presence or absence of this compound.

  • Cytochrome C Release:

    • Cells are fractionated to separate the cytosolic and mitochondrial fractions.

    • The presence of cytochrome C in the cytosolic fraction is determined by Western blotting.

  • Caspase-3 Activity Assay:

    • Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is measured using a fluorometer.

  • Data Analysis: The amount of cytochrome C in the cytosol and the caspase-3 activity are compared between treated and untreated cells.

4.6. IL-6 Secretion Assay

This protocol is used to quantify the release of the pro-inflammatory cytokine IL-6.[1][6][15][16][31]

  • Cell Culture and Treatment: C2C12 myotubes are cultured and treated with this compound.

  • Sample Collection: The cell culture supernatant is collected at various time points.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • An ELISA plate pre-coated with an anti-IL-6 antibody is used.

    • The collected supernatants and IL-6 standards are added to the wells.

    • A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.

  • Data Analysis: The absorbance is measured, and the concentration of IL-6 in the samples is determined by comparison to the standard curve.

Conclusion

This compound is a multifaceted molecule with a primary role in cellular energy metabolism and emerging functions in the regulation of key signaling pathways. Its ability to facilitate fatty acid oxidation is fundamental to cellular bioenergetics. Concurrently, its inhibitory effects on specific transporters and enzymes, coupled with its capacity to modulate insulin signaling, inflammatory responses, and apoptosis, highlight its potential as a significant player in both physiological and pathophysiological processes. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the intricate mechanisms of action of this compound and its potential as a therapeutic target in various diseases. Further research is warranted to fully elucidate the specific molecular interactions and downstream consequences of its signaling activities.

References

Stearoyl-L-carnitine Chloride: A Potential Biomarker in Metabolic and Chronic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stearoyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a significant biomarker in a variety of pathological states. As an endogenous metabolite, its primary role is intrinsically linked to the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Alterations in the concentration of stearoyl-L-carnitine can, therefore, reflect dysregulation in cellular energy metabolism, a hallmark of numerous diseases. This technical guide provides a comprehensive overview of the current evidence supporting this compound as a biomarker, with a focus on its implications in metabolic disorders, cardiovascular disease, neurological conditions, and cancer. Detailed experimental methodologies for its quantification, along with insights into the relevant signaling pathways, are presented to facilitate further research and drug development in this promising area.

Introduction

L-carnitine and its acyl esters are essential for the metabolism of fatty acids, serving as carriers for their transport across the inner mitochondrial membrane.[1] Stearoyl-L-carnitine, the ester formed from stearic acid, is one of the most abundant long-chain acylcarnitines in human plasma and tissues. Its levels are meticulously regulated, and deviations from the norm can indicate underlying metabolic stress or dysfunction.[2] Recent advances in metabolomics have enabled the precise quantification of stearoyl-L-carnitine, revealing its association with several disease states. This guide will delve into the specifics of these associations, the methods used for its detection, and the biological pathways it influences.

This compound as a Biomarker in Disease

The utility of this compound as a biomarker has been investigated in a range of diseases. Altered plasma concentrations have been reported in conditions such as end-stage renal disease, chronic fatigue syndrome, type 2 diabetes, and Parkinson's disease.[3][4][5] Furthermore, its role in the pathophysiology of cardiovascular disease and various cancers is an active area of investigation.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating this compound as a disease biomarker.

Disease StatePatient Cohort SizeControl Cohort SizeBiological MatrixFold Change/Directionp-valueReference
End-Stage Renal DiseaseData not availableData not availablePlasmaIncreasedData not available[3][9]
Chronic Fatigue SyndromeData not availableData not availablePlasmaDecreasedData not available[3][9]
Type 2 DiabetesData not availableData not availableBeta-cells (mouse model)AccumulationData not available[4]
Parkinson's DiseaseData not availableData not availableData not availablePotential metabolomics biomarkerData not available[4]
Overall Cancer Risk (Chinese adults with hypertension)574574SerumProtective (OR=0.67 for highest vs. lowest quartile)<0.05[10]
Digestive System Cancer Risk (Chinese adults with hypertension)574574SerumProtective (OR=0.48 for highest vs. lowest quartile)<0.05[10]
Non-Digestive System Cancer Risk (Chinese adults with hypertension)574574SerumProtective (OR=0.61 for highest vs. lowest quartile)<0.05[10]

Further research is required to populate this table with more comprehensive quantitative data from larger patient cohorts.

Experimental Protocols

The accurate quantification of this compound is paramount for its validation as a reliable biomarker. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the most common and robust analytical technique employed for this purpose.[11]

Sample Preparation

A generic protocol for the extraction of acylcarnitines from plasma or serum is outlined below.

G cluster_sample_prep Sample Preparation Workflow start Start: Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., with cold acetonitrile containing internal standards) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer drying Dry Down (e.g., under nitrogen stream) supernatant_transfer->drying reconstitution Reconstitute (in LC-MS compatible solvent) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis G cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Stearic_Acid Stearic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Stearic_Acid->Acyl_CoA_Synthetase Stearoyl_CoA Stearoyl-CoA Acyl_CoA_Synthetase->Stearoyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Stearoyl_CoA->CPT1 Stearoyl_L_Carnitine_mito Stearoyl-L-carnitine CPT1->Stearoyl_L_Carnitine_mito Stearoyl-L-carnitine L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) CACT->L_Carnitine_cyto CACT->Stearoyl_L_Carnitine_mito Stearoyl_L_Carnitine_mito->CACT CPT2 Carnitine Palmitoyltransferase II (CPT2) Stearoyl_L_Carnitine_mito->CPT2 Stearoyl_CoA_mito Stearoyl-CoA CPT2->Stearoyl_CoA_mito L_Carnitine_mito L-Carnitine CPT2->L_Carnitine_mito Beta_Oxidation β-Oxidation Stearoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle L_Carnitine_mito->CACT G Stearoyl_LCarnitine Stearoyl-L-carnitine PKC Protein Kinase C (PKC) Stearoyl_LCarnitine->PKC inhibits GlyT2 Glycine Transporter 2 (GlyT2) Stearoyl_LCarnitine->GlyT2 inhibits Insulin_Synthesis Insulin Synthesis Stearoyl_LCarnitine->Insulin_Synthesis arrests (in beta-cells) Energy_Deficiency Energy Deficiency Stearoyl_LCarnitine->Energy_Deficiency leads to (in beta-cells) Glycine_Transport Glycine Transport GlyT2->Glycine_Transport mediates

References

The Interplay of Stearoyl-L-carnitine and Chronic Fatigue Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex, debilitating chronic illness with no established biomarkers for diagnosis or approved treatments. Emerging research points towards metabolic disturbances, particularly in mitochondrial function, as a key component of its pathophysiology. This technical guide delves into the intricate relationship between Stearoyl-L-carnitine, a long-chain acylcarnitine, and ME/CFS. It consolidates current scientific understanding, presents quantitative data on acylcarnitine levels, details experimental methodologies for their analysis, and visualizes the potential signaling pathways implicated in the disease process. The evidence suggests that altered Stearoyl-L-carnitine homeostasis may be a significant factor in the mitochondrial dysfunction observed in ME/CFS, offering potential avenues for diagnostic biomarker development and therapeutic intervention.

Introduction: The Role of Stearoyl-L-carnitine in Cellular Energetics

L-carnitine and its acyl-esters, known as acylcarnitines, are indispensable for cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine triphosphate (ATP). Stearoyl-L-carnitine is the ester of L-carnitine and stearic acid, an 18-carbon saturated fatty acid. The transport of long-chain fatty acids into the mitochondria is mediated by a series of enzymes, with Carnitine Palmitoyltransferase I (CPT-I) being the rate-limiting enzyme.

Given that ME/CFS is characterized by profound fatigue and post-exertional malaise, investigating mitochondrial function is a logical line of inquiry. Several studies have reported alterations in the acylcarnitine profiles of individuals with ME/CFS, pointing towards a potential impairment in fatty acid oxidation.

Quantitative Data Presentation: Acylcarnitine Levels in ME/CFS

A systematic review and meta-analysis of seven studies, encompassing 403 patients with ME/CFS, revealed significantly lower serum levels of total acylcarnitines compared to healthy controls[1][2]. One key study by Reuter and Evans provides specific data on long-chain acylcarnitines in ME/CFS patients versus healthy controls[3][4]. The following table summarizes the plasma concentrations of Stearoyl-L-carnitine and other relevant long-chain acylcarnitines from this study.

Acylcarnitine SpeciesME/CFS Patients (n=44) Mean ± SD (µM)Healthy Controls (n=49) Mean ± SD (µM)p-value
C18:0 (Stearoyl-L-carnitine) 0.06 ± 0.02 0.08 ± 0.03 < 0.01
C16:0 (Palmitoyl-L-carnitine)0.14 ± 0.050.18 ± 0.06< 0.01
C18:1 (Oleoyl-L-carnitine)0.10 ± 0.040.15 ± 0.05< 0.001
C18:2 (Linoleoyl-L-carnitine)0.07 ± 0.030.11 ± 0.04< 0.0001

Data extracted from Reuter and Evans, 2011.

Experimental Protocols: Measurement of Stearoyl-L-carnitine

The gold standard for the quantitative analysis of acylcarnitines, including Stearoyl-L-carnitine, in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation
  • Plasma Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate the plasma.

  • Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent such as acetonitrile or methanol, often containing a mixture of stable isotope-labeled internal standards for each analyte of interest.

  • Extraction: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the acylcarnitines is transferred to a clean tube.

  • Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the acylcarnitines in the supernatant are often derivatized to their butyl or methyl esters. This is typically achieved by incubation with butanolic or methanolic HCl.

  • Reconstitution: After derivatization, the sample is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for the separation of acylcarnitines.

    • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the acylcarnitines.

    • Detection: Multiple Reaction Monitoring (MRM) is the most common mode of data acquisition. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample.

    • MRM Transition for Stearoyl-L-carnitine (as butyl ester):

      • Precursor Ion (m/z): 456.4

      • Product Ion (m/z): 85.1 (characteristic fragment of the carnitine moiety)

Signaling Pathways and Logical Relationships

The observed decrease in Stearoyl-L-carnitine and other long-chain acylcarnitines in ME/CFS patients may be a key indicator of underlying mitochondrial dysfunction and could trigger downstream pathological signaling cascades.

Proposed Mechanism of Reduced Long-Chain Acylcarnitines in ME/CFS

A plausible hypothesis for the reduced levels of long-chain acylcarnitines is a decrease in the activity of Carnitine Palmitoyltransferase I (CPT-I)[3][4]. CPT-I is the enzyme responsible for the esterification of long-chain fatty acids to L-carnitine, a critical step for their entry into the mitochondria. Reduced CPT-I activity would lead to a bottleneck in the fatty acid oxidation pathway, resulting in lower levels of long-chain acylcarnitines and a subsequent energy deficit in cells highly dependent on this metabolic pathway, such as muscle and immune cells.

G cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria LCFA Long-Chain Fatty Acids (e.g., Stearic Acid) LCFACoA Long-Chain Fatty Acyl-CoA LCFA->LCFACoA CPT1 CPT-I LCFACoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 LCAC Stearoyl-L-carnitine CPT1->LCAC Reduced Activity in ME/CFS BetaOx β-oxidation LCAC->BetaOx Transport into Mitochondria ATP ATP BetaOx->ATP

Figure 1: Hypothesized reduction in Stearoyl-L-carnitine formation in ME/CFS.
Downstream Consequences of Altered Acylcarnitine Homeostasis

The disruption of fatty acid metabolism can have far-reaching consequences, including increased oxidative stress and inflammation.

Oxidative Stress: Inefficient mitochondrial respiration can lead to the leakage of electrons from the electron transport chain, resulting in the production of reactive oxygen species (ROS). An accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Inflammation: There is evidence to suggest that long-chain acylcarnitines can modulate inflammatory signaling pathways. While lower levels are observed in ME/CFS, the overall metabolic dysregulation may contribute to a pro-inflammatory state. For instance, alterations in lipid metabolism can activate transcription factors such as NF-κB, a master regulator of inflammation, leading to the production of pro-inflammatory cytokines.

G Mito_Dys Mitochondrial Dysfunction (Reduced FAO) ROS Increased ROS Production Mito_Dys->ROS Inflam_Signal Pro-inflammatory Signaling (e.g., NF-κB activation) Mito_Dys->Inflam_Signal Ox_Stress Oxidative Stress ROS->Ox_Stress Cell_Damage Cellular Damage Ox_Stress->Cell_Damage Cytokines Pro-inflammatory Cytokine Production Inflam_Signal->Cytokines Cytokines->Cell_Damage Fatigue Fatigue & PEM Cell_Damage->Fatigue

Figure 2: Potential downstream signaling consequences of altered fatty acid oxidation.
Experimental Workflow for Investigating Stearoyl-L-carnitine in ME/CFS

A comprehensive investigation into the role of Stearoyl-L-carnitine in ME/CFS would involve a multi-pronged approach.

G Recruit Patient & Control Recruitment Sample Plasma & PBMC Collection Recruit->Sample Acyl_Profile LC-MS/MS Acylcarnitine Profiling Sample->Acyl_Profile CPT_Assay CPT-I Activity Assay in PBMCs Sample->CPT_Assay Ox_Markers Oxidative Stress Marker Analysis Sample->Ox_Markers Inflam_Markers Inflammatory Cytokine Profiling Sample->Inflam_Markers Data_Analysis Correlation & Pathway Analysis Acyl_Profile->Data_Analysis CPT_Assay->Data_Analysis Ox_Markers->Data_Analysis Inflam_Markers->Data_Analysis Conclusion Conclusion & Hypothesis Generation Data_Analysis->Conclusion

Figure 3: A proposed experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests a link between altered Stearoyl-L-carnitine metabolism and the pathophysiology of ME/CFS. The consistent finding of reduced long-chain acylcarnitines in patients points towards impaired mitochondrial fatty acid oxidation as a potential core deficit in the disease. This guide provides a framework for researchers and drug development professionals to further investigate this promising area.

Future research should focus on:

  • Larger cohort studies: To validate the findings on acylcarnitine profiles in a more diverse patient population.

  • Direct measurement of CPT-I activity: To confirm the hypothesized enzymatic defect in ME/CFS.

  • Functional studies: To elucidate the precise downstream consequences of reduced Stearoyl-L-carnitine on cellular function, particularly in immune cells.

  • Therapeutic interventions: Investigating the potential of L-carnitine supplementation, possibly in combination with other metabolic modulators, to restore normal fatty acid oxidation and alleviate symptoms in ME/CFS.

By unraveling the complexities of Stearoyl-L-carnitine's role in ME/CFS, we may move closer to developing much-needed diagnostic tools and effective treatments for this debilitating condition.

References

Elevated Stearoyl-L-carnitine in Renal Disease: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function and is associated with a host of metabolic abnormalities. Among these, the dysregulation of fatty acid metabolism has emerged as a critical factor in the pathophysiology of renal disease. Elevated plasma levels of long-chain acylcarnitines, particularly Stearoyl-L-carnitine (C18), are increasingly recognized as a hallmark of this metabolic disruption. This technical guide provides an in-depth examination of the role of elevated Stearoyl-L-carnitine in renal disease, synthesizing current research for an audience of researchers, scientists, and drug development professionals. We will explore the underlying biochemical pathways, its implications in disease progression, its potential as a biomarker, and the experimental methodologies used for its quantification.

Introduction: The Intersection of Fatty Acid Metabolism and Renal Decline

The kidneys are metabolically active organs that rely heavily on fatty acid oxidation (FAO) for their energy requirements.[1] In the context of renal disease, mitochondrial dysfunction and impaired FAO are common features, leading to a cascade of detrimental effects, including cellular toxicity, inflammation, and fibrosis.[1][2]

L-carnitine is fundamental to this process, acting as a shuttle for long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[1][3][4] When FAO is compromised, or when renal clearance is reduced, incompletely oxidized fatty acids accumulate as acylcarnitine esters.[1] Serum acylcarnitines, including Stearoyl-L-carnitine, increase in CKD and maintenance hemodialysis (MHD) patients, primarily due to impaired excretion by the failing kidney.[5][6] This accumulation is not merely a consequence of renal dysfunction but is also implicated as an active contributor to the progression of kidney damage.[1]

Biochemical Context: The Role of Stearoyl-L-carnitine in Cellular Metabolism

Stearoyl-L-carnitine is the carnitine ester of stearic acid, an 18-carbon saturated fatty acid. Its formation is a key step in the transport of stearic acid into the mitochondrial matrix, where it undergoes β-oxidation to produce acetyl-CoA, a primary fuel for the Krebs cycle and subsequent ATP generation.

The transport process is mediated by a series of enzymes:

  • Acyl-CoA Synthetase: Activates stearic acid in the cytoplasm to form Stearoyl-CoA.

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of Stearoyl-CoA to Stearoyl-L-carnitine.[3] This is a major regulatory point in FAO.[3]

  • Carnitine-Acylcarnitine Translocase (CACT): Transports Stearoyl-L-carnitine across the inner mitochondrial membrane in exchange for free carnitine.[7]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts Stearoyl-L-carnitine back to Stearoyl-CoA within the mitochondrial matrix, releasing free carnitine.[3][8]

The regenerated Stearoyl-CoA then enters the β-oxidation spiral.

Fatty_Acid_Oxidation_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Stearic Acid (C18:0) AcylCoA Stearoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase StearoylCarnitine_inter Stearoyl-L-carnitine AcylCoA->StearoylCarnitine_inter CPT1 Carnitine_cyto L-Carnitine CACT CACT StearoylCarnitine_inter->CACT StearoylCarnitine_matrix Stearoyl-L-carnitine CACT->StearoylCarnitine_matrix AcylCoA_matrix Stearoyl-CoA StearoylCarnitine_matrix->AcylCoA_matrix CPT2 Carnitine_matrix_shuttle L-Carnitine Carnitine_matrix_shuttle->CACT Antiport BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Renal_Disease_Pathway CKD Chronic Kidney Disease (CKD) ImpairedExcretion Impaired Renal Excretion CKD->ImpairedExcretion MitoDysfunction Mitochondrial Dysfunction CKD->MitoDysfunction ElevatedAcyl Elevated Stearoyl-L-carnitine (and other long-chain acylcarnitines) ImpairedExcretion->ElevatedAcyl ReducedFAO Reduced Fatty Acid Oxidation (FAO) MitoDysfunction->ReducedFAO ReducedFAO->ElevatedAcyl ROS Increased ROS (Oxidative Stress) ElevatedAcyl->ROS Induces Inflammation Inflammation (↑ TNF-α, IL-6) ElevatedAcyl->Inflammation Induces Fibrosis Renal Fibrosis (↑ TGF-β1, Collagen) ROS->Fibrosis Inflammation->Fibrosis Progression CKD Progression Fibrosis->Progression Experimental_Workflow Start Plasma/Serum Sample Spike Spike with Internal Standards (e.g., d3-Acylcarnitines) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation (HILIC Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify Result Concentration Data Quantify->Result

References

The Diminishing Signature of Stearoyl-L-carnitine in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Emerging evidence from the field of metabolomics has identified significant alterations in lipid metabolism in individuals with AD. Among these, the depletion of specific long-chain acylcarnitines, particularly stearoyl-L-carnitine, has garnered attention as a potential biomarker and a key player in the underlying pathology of the disease. This technical guide provides a comprehensive overview of the current understanding of decreased stearoyl-L-carnitine in AD, focusing on quantitative data, experimental methodologies, and the implicated signaling pathways.

Data Presentation: Quantitative Levels of Stearoyl-L-carnitine in Alzheimer's Disease

Recent metabolomic studies have consistently demonstrated a progressive decrease in serum levels of stearoyl-L-carnitine (C18) across the continuum of Alzheimer's disease, from preclinical stages to full-blown dementia. The following table summarizes the quantitative data from a key study in the field, illustrating the decline in stearoyl-L-carnitine concentrations.

GroupNStearoyl-L-carnitine (C18) (μmol/L) Mean ± SD
Healthy Subjects (HS)460.29 ± 0.08
Subjective Memory Complaint (SMC)240.25 ± 0.06
Mild Cognitive Impairment (MCI)180.23 ± 0.05
Alzheimer's Disease (AD)290.22 ± 0.05

Data adapted from Leoni et al., PLOS ONE, 2016.[1][2][3]

This dose-dependent decrease suggests a strong correlation between reduced stearoyl-L-carnitine levels and the progression of Alzheimer's disease pathology.

Experimental Protocols: Quantification of Stearoyl-L-carnitine

The accurate quantification of stearoyl-L-carnitine in biological matrices is predominantly achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and specificity for the detection of individual acylcarnitine species.

Sample Preparation: Serum/Plasma
  • Internal Standard Spiking: To a 100 µL aliquot of serum or plasma, add a known concentration of an appropriate internal standard, such as d3-stearoyl-L-carnitine. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the sample. Vortex the mixture vigorously for 10 seconds to precipitate proteins.

  • Incubation and Centrifugation: Incubate the samples for 10 minutes at ambient temperature. Following incubation, centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Dilution: Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the vial and vortex for 10 seconds. The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is typically used for the separation of acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like stearoyl-L-carnitine.

    • Flow Rate: A flow rate of 0.4-0.5 mL/min is commonly used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the acylcarnitines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

    • MRM Transitions:

      • Stearoyl-L-carnitine (C18): Precursor ion (m/z) 429.1 → Product ion (m/z) 85.1[4].

      • d3-Stearoyl-L-carnitine (Internal Standard): Precursor ion (m/z) 431.9 → Product ion (m/z) 85.1[4].

    • Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for MRM analysis.

Signaling Pathways and Pathophysiological Implications

The decrease in stearoyl-L-carnitine in Alzheimer's disease is not merely a biomarker but is indicative of a fundamental disruption in cellular energy metabolism, particularly within the mitochondria.

The Role of Stearoyl-L-carnitine in Mitochondrial Beta-Oxidation

Stearoyl-L-carnitine is an essential molecule for the transport of stearic acid, a long-chain fatty acid, into the mitochondrial matrix for beta-oxidation. This process is a major source of acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle to generate ATP.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearic Acid->Stearoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Stearoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Stearoyl-L-carnitine_matrix Stearoyl-L-carnitine CPT1->Stearoyl-L-carnitine_matrix Stearoyl-L-carnitine CACT CACT CACT->Stearoyl-L-carnitine_matrix Stearoyl-L-carnitine_matrix->CACT CPT2 CPT2 Stearoyl-L-carnitine_matrix->CPT2 L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Stearoyl-CoA_matrix Stearoyl-CoA CPT2->Stearoyl-CoA_matrix Beta-Oxidation Beta-Oxidation Stearoyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP ATP TCA->ATP

Caption: Carnitine shuttle for long-chain fatty acid transport.

Consequences of Decreased Stearoyl-L-carnitine in Alzheimer's Disease

A reduction in stearoyl-L-carnitine levels signifies impaired transport of long-chain fatty acids into the mitochondria. This "bottleneck" in fatty acid metabolism has several downstream consequences that are highly relevant to Alzheimer's disease pathology.

G Decreased Stearoyl-L-carnitine Decreased Stearoyl-L-carnitine Impaired LCFA Transport Impaired Long-Chain Fatty Acid Mitochondrial Transport Decreased Stearoyl-L-carnitine->Impaired LCFA Transport Reduced Beta-Oxidation Reduced Beta-Oxidation Impaired LCFA Transport->Reduced Beta-Oxidation Decreased Acetyl-CoA Decreased Acetyl-CoA Reduced Beta-Oxidation->Decreased Acetyl-CoA Mitochondrial Dysfunction Mitochondrial Dysfunction Reduced Beta-Oxidation->Mitochondrial Dysfunction Impaired Cholinergic Function Impaired Acetylcholine Synthesis Decreased Acetyl-CoA->Impaired Cholinergic Function Increased ROS Increased Reactive Oxygen Species Mitochondrial Dysfunction->Increased ROS Synaptic Dysfunction Synaptic Dysfunction Mitochondrial Dysfunction->Synaptic Dysfunction Tau Hyperphosphorylation Tau Hyperphosphorylation Mitochondrial Dysfunction->Tau Hyperphosphorylation Neuronal Injury Neuronal Injury Increased ROS->Neuronal Injury Impaired Cholinergic Function->Synaptic Dysfunction Synaptic Dysfunction->Neuronal Injury

Caption: Pathophysiological consequences of decreased stearoyl-L-carnitine.

The impairment of beta-oxidation leads to a deficit in acetyl-CoA production. This has a dual impact:

  • Reduced Energy Production: Less acetyl-CoA entering the TCA cycle results in decreased ATP synthesis, compromising the high energy demands of neurons and contributing to synaptic dysfunction.

  • Impaired Acetylcholine Synthesis: Acetyl-CoA is a crucial precursor for the synthesis of the neurotransmitter acetylcholine, which is vital for learning and memory. A reduction in acetyl-CoA levels can lead to a cholinergic deficit, a well-established feature of Alzheimer's disease.

Furthermore, the accumulation of unprocessed fatty acids and the overall mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and contributing to neuronal damage. Recent studies also suggest a link between mitochondrial dysfunction and the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.[5]

Experimental Workflow: From Sample to Data

The following diagram outlines the typical workflow for a metabolomics study investigating stearoyl-L-carnitine levels in Alzheimer's disease.

G Patient Cohort Selection Patient Cohort Selection Sample Collection Blood Sample Collection (Serum/Plasma) Patient Cohort Selection->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Peak Integration & Quantification Data Acquisition->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: Experimental workflow for acylcarnitine analysis.

Conclusion

The consistent observation of decreased stearoyl-L-carnitine levels in individuals with Alzheimer's disease highlights a significant and early disruption in long-chain fatty acid metabolism. This metabolic alteration is not merely a consequence of the disease but is intrinsically linked to core pathological mechanisms, including mitochondrial dysfunction, energy deficit, cholinergic impairment, and oxidative stress. The robust and reproducible quantification of stearoyl-L-carnitine using LC-MS/MS provides a valuable tool for researchers and clinicians, offering potential for early diagnosis, patient stratification, and the development of novel therapeutic strategies aimed at restoring metabolic homeostasis in the brain. Further investigation into the precise molecular mechanisms linking decreased stearoyl-L-carnitine to amyloid and tau pathology is warranted and holds promise for advancing our understanding and treatment of Alzheimer's disease.

References

Technical Guide: Inhibition of the Glycine Transporter 2 (GlyT2) by Stearoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Stearoyl-L-carnitine chloride on the glycine transporter 2 (GlyT2). GlyT2 is a crucial presynaptic transporter responsible for the reuptake of glycine, a primary inhibitory neurotransmitter in the spinal cord and brainstem. Inhibition of GlyT2 is a promising therapeutic strategy for the management of chronic pain. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Data on GlyT2 Inhibition by Acylcarnitines

This compound has been identified as a less potent inhibitor of the GlyT2 transporter compared to other long-chain acylcarnitines. The available quantitative data is summarized in the table below, placing this compound in the context of other relevant compounds.

CompoundGlyT2 InhibitionIC50 (μM)Transporter SpecificityNotes
This compound 16.8% inhibition of glycine response at 3 µM [1]N/A Less potent at GlyT2 [1][2]Considered a weak inhibitor. The acyl chain is fully saturated (C18:0).
Oleoyl-L-carnitine (OLCarn)Potent, non-competitive inhibitor0.34Selective for GlyT2Monounsaturated acyl chain (C18:1) appears optimal for potent inhibition.[3][4]
Linoleoyl-L-carnitine (LiLCarn)9.5% inhibition of glycine response at 3 µM> 10Weakly active at GlyT2Polyunsaturated acyl chain (C18:2) is less effective than the monounsaturated counterpart.[3]
N-arachidonyl-glycine (NAGly)Partial, non-competitive inhibitor3.4 - 9.1Selective for GlyT2An endogenous bioactive lipid that served as an early lead for lipid-based GlyT2 inhibitors.[5]

Experimental Protocols

The characterization of GlyT2 inhibitors is primarily achieved through two key experimental methodologies: electrophysiological measurements in Xenopus laevis oocytes and radioactive glycine uptake assays in mammalian cell lines.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique directly measures the function of the GlyT2 transporter by recording the ion currents associated with glycine transport.

Methodology:

  • Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are microinjected with cRNA encoding for human GlyT2. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for transporter expression.

  • Electrophysiological Recording:

    • An oocyte expressing GlyT2 is placed in a recording chamber and perfused with a standard physiological buffer (e.g., ND96 solution).

    • The oocyte is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential, typically -60 mV.

    • The baseline current is allowed to stabilize.

  • Glycine Application and Inhibition Measurement:

    • A solution containing a known concentration of glycine (typically near the EC50, e.g., 30 µM) is perfused, which elicits an inward current due to the co-transport of Na+, Cl-, and glycine. This serves as the baseline response.

    • After a washout period, the oocyte is pre-incubated with the test inhibitor (e.g., this compound) for a defined period.

    • Glycine is then co-applied with the inhibitor, and the resulting current is measured.

    • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

    • For determining IC50 values, this procedure is repeated with a range of inhibitor concentrations.

[³H]Glycine Uptake Assay in HEK293 Cells

This method quantifies the rate of glycine transport into mammalian cells recombinantly expressing GlyT2.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently or stably transfected with a plasmid vector containing the coding sequence for human GlyT2.

  • Assay Preparation: The transfected cells are seeded into multi-well plates and allowed to adhere.

  • Uptake Experiment:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (typically a Krebs-Ringer-HEPES buffer).

    • The cells are then incubated with the uptake buffer containing the test inhibitor (e.g., this compound) at various concentrations for a specified pre-incubation time.

    • The uptake is initiated by adding a solution containing a mixture of non-radiolabeled glycine and [³H]glycine.

    • The uptake is allowed to proceed for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

    • The cells are then lysed (e.g., with NaOH or a lysis buffer).

  • Quantification: The radioactivity in the cell lysate is measured using a scintillation counter. The protein concentration in each well is determined to normalize the uptake data.

  • Data Analysis: The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor or in non-transfected cells). The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of a test compound on GlyT2 using the Two-Electrode Voltage Clamp (TEVC) method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte Xenopus Oocyte Harvesting injection GlyT2 cRNA Microinjection oocyte->injection incubation Incubation (2-5 days) injection->incubation setup TEVC Setup (Voltage Clamp at -60mV) incubation->setup baseline Establish Baseline Current setup->baseline glycine_app Apply Glycine (EC50) (Measure I_gly) baseline->glycine_app washout1 Washout glycine_app->washout1 inhibitor_app Pre-incubate with Stearoyl-L-carnitine washout1->inhibitor_app co_app Co-apply Glycine + Stearoyl-L-carnitine (Measure I_inhib) inhibitor_app->co_app washout2 Final Washout co_app->washout2 calculation Calculate % Inhibition: (1 - (I_inhib / I_gly)) * 100 co_app->calculation dose_response Repeat for Multiple Concentrations calculation->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Workflow for TEVC analysis of GlyT2 inhibition.

Proposed Mechanism of Action

Long-chain acylcarnitines, including Stearoyl-L-carnitine, are believed to act as allosteric inhibitors of GlyT2. They are thought to interact with a lipid-exposed site on the transporter rather than competing directly with glycine at the orthosteric binding site. This interaction is believed to stabilize the transporter in a conformation that is non-permissive to glycine transport.

G cluster_membrane Cell Membrane cluster_binding_sites Binding Sites GlyT2 GlyT2 Transporter Inhibition Inhibition of Transport GlyT2->Inhibition Leads to orthosteric Orthosteric Site (Glycine Binding) allosteric Allosteric Site (Lipid-Exposed) allosteric->GlyT2 Induces Conformational Change Glycine Glycine Glycine->orthosteric Binds SLC Stearoyl-L-carnitine SLC->allosteric Binds

Caption: Allosteric inhibition of GlyT2 by Stearoyl-L-carnitine.

References

Methodological & Application

Application Note: Quantification of Stearoyl-L-carnitine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of stearic acid into the mitochondria for subsequent β-oxidation.[1] The quantification of Stearoyl-L-carnitine and other acylcarnitines in plasma is a vital diagnostic tool for monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Stearoyl-L-carnitine in human plasma. The methodology presented herein is designed for high-throughput analysis and offers excellent accuracy and precision, making it suitable for both clinical research and drug development applications.

Experimental Workflow

The overall experimental workflow for the quantification of Stearoyl-L-carnitine in plasma is depicted below.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is Internal Standard (Stearoyl-L-carnitine-d3) plasma->is Spike precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute injection Autosampler Injection dilute->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation Gradient Elution ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection MRM Detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Stearoyl-L-carnitine calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Stearoyl-L-carnitine in plasma.

Detailed Experimental Protocol

1. Materials and Reagents

  • Stearoyl-L-carnitine analytical standard (≥97.0% purity)

  • Stearoyl-L-carnitine-d3 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Bovine Serum Albumin (BSA) for surrogate matrix[3]

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare primary stock solutions of Stearoyl-L-carnitine and Stearoyl-L-carnitine-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Stearoyl-L-carnitine stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Stearoyl-L-carnitine-d3 stock solution with acetonitrile to a final concentration of 1 µM.[4]

  • Calibration Standards and Quality Control Samples: Due to the presence of endogenous Stearoyl-L-carnitine in plasma, a surrogate matrix such as 100 µg/mL BSA in water is recommended for the preparation of calibration standards and QC samples.[3] Spike the surrogate matrix with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration range is 2-93 nM.[4] QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of 60% acetonitrile in water.[4]

  • Add 300 µL of the internal standard working solution (1 µM Stearoyl-L-carnitine-d3 in acetonitrile).[4] This step facilitates protein precipitation.

  • Vortex the mixture for 10 seconds.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic acid and 2.5 mM Ammonium Acetate in Water[2]
Mobile Phase B 0.1% Formic acid and 2.5 mM Ammonium Acetate in Acetonitrile[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 50°C[2]
Injection Volume 5 µL
Gradient Elution A linear gradient is employed, starting at 100% A, decreasing to 5% A over several minutes, followed by a wash with 100% B and re-equilibration.[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[5]
Source Temperature 450°C[5]
MRM Transitions See Table 3
Collision Gas Nitrogen

Table 3: MRM Transitions for Stearoyl-L-carnitine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Stearoyl-L-carnitine428.485.1[6]
Stearoyl-L-carnitine-d3431.485.1[3]

The product ion at m/z 85 is a characteristic fragment of carnitine and its esters, resulting from the neutral loss of the acyl chain and the trimethylamine group.[2]

5. Data Analysis and Quantification

  • Peak integration is performed using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression model with a weighting factor of 1/x is typically used for the calibration curve.

  • The concentration of Stearoyl-L-carnitine in the plasma samples is then calculated from the calibration curve.

Method Validation Summary

A summary of the typical validation parameters for this method is presented below.

Table 4: Method Validation Parameters

ParameterTypical Result
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 nM[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85-115%
Matrix Effect Monitored and compensated for by the internal standard.

Signaling Pathway Context

Stearoyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondria for energy production via β-oxidation.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix stearic_acid Stearic Acid stearoyl_coa Stearoyl-CoA stearic_acid->stearoyl_coa Acyl-CoA Synthetase cpt1 CPT1 stearoyl_coa->cpt1 carnitine_in L-Carnitine carnitine_in->cpt1 stearoyl_carnitine Stearoyl-L-carnitine cpt1->stearoyl_carnitine Forms cat CAT cpt2 CPT2 cat->cpt2 stearoyl_coa_matrix Stearoyl-CoA cpt2->stearoyl_coa_matrix Reforms carnitine_out L-Carnitine cpt2->carnitine_out stearoyl_carnitine->cat Translocates via beta_oxidation β-Oxidation stearoyl_coa_matrix->beta_oxidation

References

Application Notes and Protocols for the HPLC Separation of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acylcarnitines (LCACs) are essential intermediates in mitochondrial fatty acid β-oxidation, facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where they are oxidized to produce energy.[1] The carnitine shuttle, a biological pathway involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), is responsible for this transport.[2][3][4] Dysregulation in the metabolism of LCACs is associated with various inherited metabolic disorders, such as carnitine palmitoyltransferase deficiencies, and has been implicated in complex diseases including type 2 diabetes and cardiovascular conditions.[5]

Accurate and robust analytical methods for the separation and quantification of LCACs in biological matrices are crucial for both clinical diagnostics and biomedical research. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), offers a sensitive and specific platform for the analysis of these compounds.[6][7] This document provides detailed application notes and protocols for the separation of long-chain acylcarnitines using a reversed-phase HPLC-MS/MS method.

Signaling Pathway: The Carnitine Shuttle

The transport of long-chain fatty acids into the mitochondria is a critical step for their metabolism and is mediated by the carnitine shuttle. The following diagram illustrates this key pathway.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 LCAC_cyto Long-Chain Acylcarnitine CPT1->LCAC_cyto Forms Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT CACT LCAC_cyto->CACT Translocates across OMM OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT->Carnitine_cyto Recycled LCAC_matrix Long-Chain Acylcarnitine CACT->LCAC_matrix Translocates across IMM CPT2 CPT2 LCAC_matrix->CPT2 AcylCoA_matrix Long-Chain Acyl-CoA CPT2->AcylCoA_matrix Reforms Carnitine_matrix Carnitine CPT2->Carnitine_matrix Releases CoA_matrix CoA CoA_matrix->CPT2 BetaOx β-Oxidation AcylCoA_matrix->BetaOx Carnitine_matrix->CACT Recycled

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow

The overall experimental workflow for the analysis of long-chain acylcarnitines from biological samples involves sample preparation, HPLC separation, and MS/MS detection and quantification.

ExperimentalWorkflow Sample Biological Sample (Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Optional: Derivatization (e.g., Butylation) Preparation->Derivatization HPLC HPLC Separation (Reversed-Phase C18 Column) Derivatization->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) HPLC->MSMS Data Data Acquisition and Processing MSMS->Data Quantification Quantification (Internal Standards, Calibration Curve) Data->Quantification Result Results (Concentrations of LCACs) Quantification->Result

Caption: General Experimental Workflow for LCAC Analysis.

Detailed Experimental Protocol: HPLC-MS/MS Method

This protocol is adapted from a validated method for the quantification of a broad spectrum of acylcarnitine species in plasma and tissue samples.[5]

Sample Preparation

Proper sample preparation is critical to remove interfering substances and to concentrate the analytes of interest.

  • For Plasma Samples:

    • To 20 µL of plasma, add 500 µL of ice-cold isopropyl alcohol containing 0.5% (v/v) acetic acid and a mixture of deuterated internal standards.

    • Vortex for 1 minute.

    • Sonicate in an ice-bath for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 40 µL of 90% (v/v) methanol for injection into the HPLC-MS/MS system.[8]

  • For Tissue Samples:

    • Weigh approximately 10 mg of frozen tissue.

    • Add 400 µL of ice-cold isopropyl alcohol containing 0.5% (v/v) acetic acid and internal standards.

    • Homogenize the tissue using a bead beater for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Pool the supernatants and dry under nitrogen.

    • Reconstitute the dried extract in 40 µL of 90% (v/v) methanol.[8]

HPLC Conditions
  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 mm × 100 mm, 1.8 µm).[8]

  • Column Temperature: 40°C.[8][9]

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[8]

  • Flow Rate: 0.45 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 - 0.5 60 40
    0.7 - 2.5 10 90
    2.6 - 3.5 10 90

    | 3.6 - 5.0 | 60 | 40 |

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Ion Spray Voltage: 5500 V

    • Heater Temperature: 600°C

    • Source Gas 1: 50 psi

    • Source Gas 2: 50 psi

    • Curtain Gas: 40 psi

Quantitative Data

The following table summarizes the MRM transitions for selected long-chain acylcarnitines and their typical retention times under the described HPLC conditions. Retention times can vary slightly between systems and columns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Retention Time (min)
Myristoylcarnitine (C14)400.385.1~ 7.5
Palmitoylcarnitine (C16)428.485.1~ 8.5
Stearoylcarnitine (C18)456.485.1~ 9.5
Oleoylcarnitine (C18:1)454.485.1~ 9.3
Linoleoylcarnitine (C18:2)452.485.1~ 9.1

Note: The product ion at m/z 85 is a characteristic fragment for all acylcarnitines, resulting from the neutral loss of the fatty acid moiety and trimethylamine.[5]

Method Validation and Performance

A robust HPLC-MS/MS method for long-chain acylcarnitine analysis should be validated for linearity, accuracy, precision, and sensitivity.

ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy 85-115% of the nominal concentration
Precision (CV%) < 15%
Limit of Quantification (LOQ) In the low nanomolar range (e.g., ~2 nM for some species)[9]

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the separation and quantification of long-chain acylcarnitines in biological samples. The detailed protocol and application notes serve as a valuable resource for researchers and scientists in the fields of metabolic research and drug development, enabling the accurate measurement of these critical biomarkers. Adherence to proper sample preparation and method validation procedures is essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for the Use of Stearoyl-L-carnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of stearic acid, a saturated fatty acid, into the mitochondria for subsequent β-oxidation.[1][2][3][4][5][6] The quantification of stearoylcarnitine and other acylcarnitines in biological matrices such as plasma, serum, and tissue is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in areas like metabolic syndrome, diabetes, and cardiovascular diseases.[2][7]

Accurate and precise quantification of endogenous metabolites by mass spectrometry requires the use of a suitable internal standard to correct for matrix effects and variations in sample preparation and instrument response.[8] Stearoyl-L-carnitine-d3 is a stable isotope-labeled form of stearoylcarnitine that serves as an ideal internal standard for the quantification of its unlabeled counterpart by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This document provides detailed application notes and protocols for the use of Stearoyl-L-carnitine-d3 as an internal standard.

Quantitative Data

The endogenous concentrations of long-chain acylcarnitines, including stearoylcarnitine, can vary depending on physiological and pathological conditions. The following table summarizes representative quantitative data for stearoylcarnitine in human plasma.

AnalyteMatrixConcentration Range (µmol/L)Analytical MethodReference
Stearoylcarnitine (C18)Human Plasma0.1 - 0.5LC-MS/MS[10][11]
Long-chain acylcarnitinesHuman PlasmaVaries with age and genderLC-MS/MS[12]

Experimental Protocols

Sample Preparation (Human Plasma/Serum)

A simple protein precipitation method is commonly used for the extraction of acylcarnitines from plasma or serum.[13][14]

Materials:

  • Human plasma or serum samples

  • Stearoyl-L-carnitine-d3 internal standard working solution (in methanol)

  • Acetonitrile, ice-cold

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma or serum.

  • Add 10 µL of the Stearoyl-L-carnitine-d3 internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for the separation of long-chain acylcarnitines.[15] Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[16]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a high aqueous composition and gradually increases the organic phase to elute the more hydrophobic long-chain acylcarnitines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following table provides the precursor and product ions for Stearoyl-L-carnitine and its d3-labeled internal standard. A common product ion at m/z 85 is often used for quantification of acylcarnitines.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Stearoyl-L-carnitine (C18)428.485.130-40
Stearoyl-L-carnitine-d3431.485.130-40

Note: Collision energy should be optimized for the specific instrument used.

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

Stearoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.[1][4][5][6]

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Stearoyl-CoA Stearoyl-CoA CPT1 CPT1 Stearoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Stearoylcarnitine Stearoylcarnitine CPT1->Stearoylcarnitine Forms CACT CACT Stearoyl-CoA_matrix Stearoyl-CoA L-Carnitine_matrix L-Carnitine CACT->L-Carnitine_matrix Transport Out CPT2 CPT2 CPT2->Stearoyl-CoA_matrix Reforms Stearoylcarnitine->CACT Transport In Stearoylcarnitine->CPT2 Beta-Oxidation Beta-Oxidation Stearoyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix->CPT2

Caption: Carnitine shuttle for long-chain fatty acid transport.

Experimental Workflow for Quantification

The following diagram illustrates the logical workflow for the quantification of stearoylcarnitine in biological samples using Stearoyl-L-carnitine-d3 as an internal standard.

experimental_workflow Sample Biological Sample (Plasma/Serum) Spike Spike with Stearoyl-L-carnitine-d3 (Internal Standard) Sample->Spike Preparation Sample Preparation (Protein Precipitation) Spike->Preparation Analysis LC-MS/MS Analysis (MRM Mode) Preparation->Analysis Data Data Acquisition (Peak Area Ratios) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Workflow for stearoylcarnitine quantification.

References

Application Notes and Protocols for Studying the Effects of Stearoyl-L-carnitine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stearoyl-L-carnitine is a long-chain acylcarnitine, an ester of L-carnitine and stearic acid. L-carnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2] This central role in metabolism suggests that stearoyl-L-carnitine could significantly impact cellular bioenergetics, mitochondrial function, and related signaling pathways. Dysregulation of acylcarnitine metabolism has been linked to various pathological conditions, making the study of specific species like stearoyl-L-carnitine critical.

These application notes provide detailed protocols for a suite of cell-based assays designed to investigate the multifaceted effects of stearoyl-L-carnitine on cell health and function. The assays cover key cellular processes including viability, apoptosis, mitochondrial health, oxidative stress, and inflammation, providing a comprehensive toolkit for researchers, scientists, and drug development professionals.

Application Note 1: Assessment of Cell Viability and Cytotoxicity

Principle: Tetrazolium-based assays, such as the MTT and XTT assays, are colorimetric methods used to assess cell viability. These assays measure the metabolic activity of a cell population.[3] In viable cells, mitochondrial dehydrogenases, like NADH dehydrogenase, reduce the yellow tetrazolium salt (e.g., MTT) to a colored, insoluble formazan product (purple for MTT).[4][5][6] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is fundamental for determining the cytotoxic potential of stearoyl-L-carnitine and for establishing appropriate concentration ranges for subsequent functional assays.

Data Presentation:

Table 1: Effect of Stearoyl-L-carnitine on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%) (Relative to Control)
Untreated Control01.25 ± 0.08100%
Vehicle Control (e.g., 0.1% DMSO)01.23 ± 0.0998.4%
Stearoyl-L-carnitine11.26 ± 0.07100.8%
Stearoyl-L-carnitine101.21 ± 0.1096.8%
Stearoyl-L-carnitine501.15 ± 0.0992.0%
Stearoyl-L-carnitine1000.98 ± 0.1178.4%
Stearoyl-L-carnitine2000.65 ± 0.0652.0%
Positive Control (e.g., Staurosporine)10.15 ± 0.0312.0%

Note: Data are hypothetical and for illustrative purposes only.

Mandatory Visualization:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition p1 Seed cells in a 96-well plate p2 Incubate for 24h (allow attachment) p1->p2 t1 Add Stearoyl-L-carnitine (various concentrations) p2->t1 t2 Incubate for desired exposure time (e.g., 24-72h) t1->t2 a1 Add MTT reagent (e.g., 0.5 mg/mL) t2->a1 a2 Incubate for 3-4 hours (allow formazan formation) a1->a2 a3 Add solubilization solution (e.g., DMSO, HCl/Isopropanol) a2->a3 a4 Incubate and shake (dissolve formazan crystals) a3->a4 r1 Read absorbance at ~570 nm on a plate reader a4->r1 Apoptosis_Pathway Inducer Apoptotic Stimulus (e.g., Stress, Drug) Mito Mitochondria Inducer->Mito (Intrinsic Pathway) SLC Stearoyl-L-carnitine SLC->Mito potentially stabilizes CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes JC1_Workflow cluster_prep Cell Preparation & Treatment cluster_stain JC-1 Staining cluster_wash Wash Steps cluster_read Flow Cytometry Analysis p1 Culture and treat cells with Stearoyl-L-carnitine p2 Harvest and count cells (suspension or trypsinized) p1->p2 s1 Resuspend cells in JC-1 staining solution p2->s1 s2 Incubate at 37°C for 15-30 minutes s1->s2 w1 Centrifuge and remove staining solution s2->w1 w2 Wash cells with Assay Buffer (1-2x) w1->w2 w3 Resuspend in Assay Buffer w2->w3 r1 Acquire data on flow cytometer w3->r1 r2 Detect Green (FL1) and Red (FL2) fluorescence r1->r2 ROS_Workflow H2DCFDA H2DCFDA (Cell-Permeable, Non-fluorescent) Esterases Intracellular Esterases H2DCFDA->Esterases Enters Cell Cell Cell Membrane H2DCF H2DCF (Trapped, Non-fluorescent) Esterases->H2DCF Cleavage DCF DCF (Fluorescent) H2DCF->DCF Oxidation ROS ROS (e.g., H2O2, •OH) ROS->H2DCF Detection Measure Fluorescence (Ex: 485 nm, Em: 535 nm) DCF->Detection ELISA_Workflow cluster_prep Plate Coating & Blocking cluster_sample Sample Incubation cluster_detect Detection cluster_develop Signal Development & Reading p1 Coat plate with Capture Antibody p2 Wash p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash p3->p4 s1 Add standards and cell culture supernatants p4->s1 s2 Incubate (Cytokine binds) s1->s2 s3 Wash s2->s3 d1 Add enzyme-linked Detection Antibody s3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 dv1 Add Substrate (e.g., TMB) d3->dv1 dv2 Incubate (color develops) dv1->dv2 dv3 Add Stop Solution dv2->dv3 dv4 Read absorbance at 450 nm dv3->dv4

References

Application Notes and Protocols for Mitochondrial Function Assay with Stearoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many tissues, particularly the heart and skeletal muscle.[1][2] Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[3][4] Assaying mitochondrial function with specific long-chain fatty acid substrates is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Stearoyl-L-carnitine is the activated form of stearic acid, an 18-carbon saturated fatty acid, ready for transport into the mitochondrial matrix for β-oxidation. Unlike assays that provide a long-chain fatty acid and L-carnitine separately, the use of Stearoyl-L-carnitine directly as a substrate allows for the specific assessment of mitochondrial β-oxidation and electron transport chain (ETC) function, bypassing the regulatory step of carnitine palmitoyltransferase 1 (CPT1).[5][6][7][8] CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria and is a key regulatory point in FAO.[5][6][7][8] By providing the acylcarnitine directly, researchers can investigate the intrinsic capacity of the mitochondrial matrix enzymes and the ETC to oxidize fatty acids, independent of CPT1 activity.

These application notes provide a detailed protocol for assessing mitochondrial function using Stearoyl-L-carnitine with the Seahorse XF Analyzer platform, a common tool for real-time measurement of cellular metabolism.

Signaling Pathway: Mitochondrial Fatty Acid Oxidation

The transport of long-chain fatty acids into the mitochondrial matrix is a multi-step process. Fatty acids are first activated to acyl-CoAs in the cytoplasm. CPT1 then converts acyl-CoA to acylcarnitine, which is transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the matrix, CPT2 converts acylcarnitine back to acyl-CoA, which then enters the β-oxidation spiral.

FattyAcidOxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (Stearic Acid) AcylCoA Stearoyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_IMS Stearoyl-L-carnitine CPT1->AcylCarnitine_IMS L-carnitine CACT CACT AcylCarnitine_IMS->CACT AcylCarnitine_Matrix Stearoyl-L-carnitine CACT->AcylCarnitine_Matrix CPT2 CPT2 AcylCoA_Matrix Stearoyl-CoA CPT2->AcylCoA_Matrix CoA AcylCarnitine_Matrix->CPT2 BetaOxidation β-Oxidation AcylCoA_Matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC ETC TCA->ETC NADH, FADH2 ATP ATP ETC->ATP O2

Caption: Mitochondrial long-chain fatty acid transport and β-oxidation pathway.

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration in Intact Cells using Stearoyl-L-carnitine

This protocol is designed for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF DMEM or RPMI medium, pH 7.4

  • Stearoyl-L-carnitine hydrochloride

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oligomycin (ATP synthase inhibitor)

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; mitochondrial uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cell line of interest

Procedure:

  • Cell Culture:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Prepare Assay Media:

    • Substrate-Limited Assay Medium: Prepare Seahorse XF DMEM or RPMI medium supplemented with 2 mM Glucose and 0.5 mM L-carnitine. Do not add Stearoyl-L-carnitine at this stage.

    • Stearoyl-L-carnitine-BSA Conjugate: Prepare a stock solution of Stearoyl-L-carnitine conjugated to fatty acid-free BSA. A common molar ratio is 6:1 (Stearoyl-L-carnitine:BSA).

    • Injection Port Solutions: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the appropriate assay medium at the desired final concentrations.

  • Assay Day:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator overnight.[5]

    • Remove the cell culture medium from the cell plate and wash twice with the pre-warmed Substrate-Limited Assay Medium.

    • Add the final volume of Substrate-Limited Assay Medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

    • Load the injection ports of the hydrated sensor cartridge with the prepared solutions of Stearoyl-L-carnitine-BSA conjugate, oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

Experimental Workflow:

SeahorseWorkflow Start Start SeedCells Seed cells in Seahorse plate Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight PrepareMedia Prepare assay media and injection solutions IncubateOvernight->PrepareMedia HydrateCartridge Hydrate sensor cartridge IncubateOvernight->HydrateCartridge WashCells Wash cells with substrate-limited media IncubateOvernight->WashCells LoadCartridge Load injection ports PrepareMedia->LoadCartridge Calibrate Calibrate Seahorse Analyzer HydrateCartridge->Calibrate AddAssayMedia Add final assay media WashCells->AddAssayMedia IncubatePlate Incubate cell plate (37°C, no CO2) AddAssayMedia->IncubatePlate RunAssay Run Seahorse Assay IncubatePlate->RunAssay LoadCartridge->RunAssay Calibrate->RunAssay AnalyzeData Analyze OCR data RunAssay->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the Seahorse XF mitochondrial function assay.

Protocol 2: Measuring Mitochondrial Respiration in Permeabilized Cells

This protocol allows for the direct delivery of Stearoyl-L-carnitine to the mitochondria, bypassing the plasma membrane.

Materials:

  • Same as Protocol 1, with the addition of a permeabilizing agent (e.g., saponin or digitonin).

  • Mitochondrial Assay Solution (MAS): e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

Procedure:

  • Cell Culture and Media Preparation: Follow steps 1 and 2 from Protocol 1, using MAS as the base for the assay medium.

  • Assay Day:

    • Follow the initial steps of Protocol 1 for sensor cartridge hydration.

    • Wash cells with MAS.

    • Add the permeabilizing agent to the MAS at a pre-optimized concentration and incubate for a short period (e.g., 5-10 minutes).

    • Wash away the permeabilizing agent with MAS.

    • Add MAS containing Stearoyl-L-carnitine to the wells.

    • Proceed with the Seahorse XF assay as described in Protocol 1, injecting other substrates and inhibitors as required.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the Seahorse XF assay.

Table 1: Basal and Maximal Respiration in Response to Stearoyl-L-carnitine

Cell Line/TreatmentBasal OCR (pmol/min)OCR after Stearoyl-L-carnitine (pmol/min)Maximal Respiration (FCCP) (pmol/min)
Control50 ± 5150 ± 10300 ± 20
Treatment X45 ± 4100 ± 8200 ± 15
Treatment Y60 ± 6180 ± 12350 ± 25

Table 2: Parameters of Mitochondrial Function

Cell Line/TreatmentATP Production (pmol/min)Proton Leak (pmol/min)Spare Respiratory Capacity (%)
Control100 ± 820 ± 2100 ± 10
Treatment X70 ± 625 ± 360 ± 8
Treatment Y120 ± 1018 ± 2120 ± 12

Note: The data presented in the tables are for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Conclusion

The use of Stearoyl-L-carnitine in mitochondrial function assays provides a powerful tool to dissect the intricacies of fatty acid oxidation. By delivering the substrate directly to the inner mitochondrial membrane transport machinery, researchers can gain valuable insights into the capacity of the β-oxidation pathway and the electron transport chain, independent of the highly regulated CPT1. These protocols and application notes offer a framework for the robust and reproducible assessment of mitochondrial metabolism, which is essential for advancing our understanding of metabolic diseases and for the development of targeted therapies.

References

Stearoyl-L-carnitine Chloride: Application Notes and Protocols for Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-L-carnitine chloride, the ester of stearic acid and L-carnitine, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. As an endogenous metabolite, it is integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for fatty acid β-oxidation and subsequent ATP production. In the field of lipidomics, Stearoyl-L-carnitine serves as a valuable biomarker and a bioactive molecule for investigating metabolic pathways, particularly those related to fatty acid metabolism and associated pathological conditions.

Recent research has highlighted the involvement of long-chain acylcarnitines, including Stearoyl-L-carnitine, in various cellular signaling processes, notably inflammation and nuclear receptor activation. This makes this compound a molecule of significant interest for researchers in drug development and metabolic diseases, as its modulation could have therapeutic implications.

These application notes provide a comprehensive overview of the applications of this compound in lipidomics research, including its role in cellular signaling and detailed protocols for its analysis.

Data Presentation

The following tables summarize the key quantitative data regarding the biological activities of Stearoyl-L-carnitine.

Biological Target Organism/System Effect Concentration Inhibition (%) Reference
Glycine Transporter 2 (GlyT2)Xenopus laevis oocytesInhibition of glycine transport3 µM16.8%[1]
Na+-dependent Carnitine UptakeHuman Proximal Convoluted Tubular (HPCT) cellsInhibition of carnitine uptake500 µM~50%[2]

Signaling Pathways

Stearoyl-L-carnitine, as a long-chain acylcarnitine, is implicated in key cellular signaling pathways that regulate inflammation and metabolism.

Pro-inflammatory Signaling Pathway

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways. Studies using representative long-chain acylcarnitines indicate a mechanism that can lead to the phosphorylation of JNK and ERK, key components of the MAPK signaling cascade. This activation appears to be dependent on the adaptor protein MyD88, suggesting a potential, though not yet fully elucidated, link to the Toll-like receptor (TLR) signaling pathway. The activation of these pathways ultimately leads to the production of pro-inflammatory cytokines.[3][4][5]

G Pro-inflammatory Signaling of Long-Chain Acylcarnitines cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus LCAC Stearoyl-L-carnitine (Long-Chain Acylcarnitine) MyD88 MyD88 LCAC->MyD88 Activates Membrane Cell Membrane MAPK_cascade MAPK Cascade MyD88->MAPK_cascade JNK_ERK p-JNK / p-ERK MAPK_cascade->JNK_ERK NFkB NF-κB JNK_ERK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Nucleus->Cytokines Gene Expression

Caption: Pro-inflammatory signaling cascade activated by long-chain acylcarnitines.

PPAR Signaling Pathway

L-carnitine and its long-chain esters are also involved in the regulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Long-chain fatty acids and their derivatives can act as ligands for PPARs, influencing the expression of genes involved in fatty acid oxidation. While direct binding of Stearoyl-L-carnitine to PPARs is an area of ongoing research, its role as a key component in fatty acid metabolism suggests an indirect regulatory function in these pathways.[6][7]

G Potential Regulation of PPAR Signaling by Long-Chain Acylcarnitines cluster_cytoplasm Cytoplasm cluster_mitochondrion cluster_nucleus Nucleus LCAC Stearoyl-L-carnitine (Long-Chain Acylcarnitine) CPT2 CPT2 LCAC->CPT2 PPAR PPARα/γ LCAC->PPAR Modulates CPT1 CPT1 CPT1->LCAC AcylCoA Stearoyl-CoA CPT2->AcylCoA AcylCoA->CPT1 AcylCoA->PPAR Activates PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE GeneExpression Target Gene Expression (e.g., FAO enzymes) PPRE->GeneExpression Mitochondrion Mitochondrion

Caption: Putative role of long-chain acylcarnitines in PPAR signaling.

Experimental Protocols

Quantification of Stearoyl-L-carnitine in Plasma using LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of Stearoyl-L-carnitine in plasma samples. The workflow involves protein precipitation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8]

G LC-MS/MS Workflow for Stearoyl-L-carnitine Quantification Sample Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for the quantification of Stearoyl-L-carnitine in plasma.

  • This compound standard

  • Internal Standard (e.g., d3-Stearoyl-L-carnitine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Stearoyl-L-carnitine: Precursor ion (Q1) m/z 428.4 -> Product ion (Q3) m/z 85.1

    • Internal Standard (d3-Stearoyl-L-carnitine): Precursor ion (Q1) m/z 431.4 -> Product ion (Q3) m/z 85.1

  • Collision Energy and other MS parameters: Optimize based on the specific instrument used.

  • Integrate the peak areas for both Stearoyl-L-carnitine and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using known concentrations of Stearoyl-L-carnitine standard.

  • Determine the concentration of Stearoyl-L-carnitine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a critical molecule for lipidomics research, offering insights into fatty acid metabolism and its dysregulation in various diseases. Its emerging role in cellular signaling pathways, particularly inflammation, opens new avenues for therapeutic intervention. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. Further investigation into the specific molecular interactions and dose-dependent effects of Stearoyl-L-carnitine on signaling cascades will be crucial for fully elucidating its biological functions and therapeutic potential.

References

Application Notes and Protocols for Acylcarnitine Analysis in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in fatty acid and amino acid metabolism, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2][3] The analysis of acylcarnitine profiles in serum is a vital diagnostic tool for detecting inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[2][4][5] Furthermore, monitoring acylcarnitine levels is valuable in drug development and metabolic research to assess mitochondrial function and identify potential metabolic liabilities of new chemical entities.

This document provides detailed application notes and protocols for the sample preparation of serum for acylcarnitine analysis, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common analytical platform for this application.[5]

Sample Preparation Strategies

The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, from the serum matrix and to isolate the acylcarnitines of interest for accurate and sensitive quantification. The choice of method depends on the analytical goal, required throughput, and the specific acylcarnitine species being targeted. The most common strategies include:

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.[6] It involves adding a water-miscible organic solvent to the serum to denature and precipitate proteins.

  • Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts than PPT.[7][8][9] It utilizes a solid sorbent to retain the analytes of interest while interfering compounds are washed away.

  • Derivatization: A chemical modification of acylcarnitines to improve their chromatographic and mass spectrometric properties.[1][10][11] Butylation is a common derivatization technique for acylcarnitines.[1][4][5]

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation methods.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein PrecipitationSolid-Phase ExtractionDerivatization (Butylation)
Throughput HighMedium to High (with automation)Lower
Selectivity LowHighHigh
Recovery Good (typically >80%)Excellent (typically >90%)[8]Excellent (typically >95%)
Matrix Effects Can be significantMinimizedMinimized
Cost per sample LowMediumMedium

Table 2: Reported Recovery and Precision for Acylcarnitine Analysis

MethodAnalyteRecovery (%)Within-day Precision (CV%)Between-day Precision (CV%)Reference
Protein PrecipitationVarious Acylcarnitines84 - 112< 104.4 - 14.2[12]
Online SPE-LC-MS/MSCarnitine & Acylcarnitines98 - 105< 18< 18[8]

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol describes a simple and rapid method for the precipitation of proteins from serum samples.

Materials:

  • Serum samples

  • Methanol (LC-MS grade), chilled at -20°C

  • Internal standard solution (a mix of stable isotope-labeled acylcarnitines in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >12,000 x g

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen serum samples on ice.

  • Aliquoting: Aliquot 100 µL of serum into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution to each serum sample. Vortex briefly to mix.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.[13]

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial without disturbing the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: Derivatization with Butanolic HCl

This protocol describes the butylation of acylcarnitines to their butyl esters, which can improve their chromatographic separation and detection by mass spectrometry.[1][4][5]

Materials:

  • Serum samples

  • Internal standard solution (as in Protocol 1)

  • 3 M Butanolic HCl (commercially available or prepared by bubbling HCl gas through n-butanol)

  • Nitrogen gas evaporator

  • Heating block

  • Reconstitution solution (e.g., 80:20 methanol:water)

  • Other materials as listed in Protocol 1

Procedure:

  • Protein Precipitation: Follow steps 1-7 of Protocol 1.

  • Evaporation: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: Add 100 µL of 3 M butanolic HCl to each dried sample.

  • Incubation: Cap the tubes tightly and incubate at 65°C for 20 minutes in a heating block.

  • Evaporation: Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial.

  • Analysis: The derivatized samples are now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample is Add Internal Standard serum->is ppt Protein Precipitation (e.g., Methanol) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: A streamlined workflow for acylcarnitine analysis in serum.

logical_relationship cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_collection Sample Collection (Serum) sample_storage Sample Storage (-80°C) sample_collection->sample_storage sample_prep Sample Preparation (PPT, SPE, or Derivatization) sample_storage->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrument_analysis data_analysis Data Analysis & Interpretation instrument_analysis->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: The logical flow of acylcarnitine analysis from sample to result.

References

Application Notes and Protocols for the Derivatization of Stearoyl-L-carnitine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of stearic acid into the mitochondria for subsequent β-oxidation and energy production. The quantitative analysis of Stearoyl-L-carnitine is of significant interest in various fields, including the study of metabolic disorders, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of Stearoyl-L-carnitine, direct analysis by GC-MS is not feasible. Chemical derivatization is therefore a mandatory step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of Stearoyl-L-carnitine for subsequent GC-MS analysis. The described two-step derivatization process, involving esterification followed by silylation, is a robust and reliable method for the quantitative analysis of this important metabolite.

Principle of Derivatization

The derivatization of Stearoyl-L-carnitine for GC-MS analysis is typically a two-step process targeting the two functional groups responsible for its low volatility: the carboxylic acid group and the hydroxyl group.

  • Esterification: The carboxylic acid group is converted to an ester, most commonly a methyl ester, to reduce its polarity and increase its volatility.

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether, which further increases the volatility and thermal stability of the molecule.

This dual derivatization approach ensures that the resulting derivative is sufficiently volatile and stable for successful separation and detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • Stearoyl-L-carnitine standard

  • Internal Standard (e.g., Heptadecanoyl-L-carnitine)

  • Methanol, anhydrous

  • Acetyl chloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine, anhydrous

  • Hexane, GC grade

  • Nitrogen gas, high purity

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol 1: Two-Step Derivatization (Esterification and Silylation)

This protocol is recommended for the comprehensive derivatization of Stearoyl-L-carnitine.

Step 1: Esterification (Methylation)

  • Sample Preparation: Place 10-100 µg of the dried sample or standard containing Stearoyl-L-carnitine into a glass reaction vial.

  • Reagent Preparation: Prepare fresh 3 M methanolic HCl by slowly adding 240 µL of acetyl chloride to 1 mL of anhydrous methanol. (Caution: This reaction is exothermic and should be performed in a fume hood).

  • Reaction: Add 200 µL of 3 M methanolic HCl to the reaction vial.

  • Incubation: Securely cap the vial and heat at 60°C for 60 minutes.

  • Drying: After incubation, cool the vial to room temperature and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Step 2: Silylation

  • Reconstitution: To the dried residue from the esterification step, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Reaction: Securely cap the vial and vortex briefly.

  • Incubation: Heat the vial at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1-2 µL of the derivatized solution into the GC-MS system.

Logical Workflow for Stearoyl-L-carnitine Derivatization

DerivatizationWorkflow cluster_sample Sample Preparation cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation cluster_analysis Analysis Start Stearoyl-L-carnitine (Sample/Standard) Esterification Add Methanolic HCl Heat at 60°C for 60 min Start->Esterification Drying1 Dry under Nitrogen Esterification->Drying1 Silylation Add Pyridine & MSTFA Heat at 70°C for 30 min Drying1->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow of the two-step derivatization of Stearoyl-L-carnitine.

Data Presentation

The following table summarizes the expected quantitative data for the derivatization and GC-MS analysis of Stearoyl-L-carnitine. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValueReference
Derivatization Efficiency
Esterification Yield> 95%Theoretical
Silylation Yield> 98%Theoretical
GC-MS Parameters
ColumnDB-5ms or equivalentGeneral Recommendation
Injection ModeSplitlessGeneral Recommendation
Carrier GasHeliumGeneral Recommendation
Oven Program100°C (1 min) to 320°C at 15°C/min, hold for 10 minExample Program
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Standard for GC-MS
Key Diagnostic Ions (m/z)[M-15]+, 174, 145, 73Expected Fragments
Quantitative Performance
Limit of Detection (LOD)0.1 - 1 µMEstimated
Limit of Quantification (LOQ)0.5 - 5 µMEstimated
Linearity (R²)> 0.99Expected
Intra-day Precision (%RSD)< 10%Expected
Inter-day Precision (%RSD)< 15%Expected

Signaling Pathway and Logical Relationships

The derivatization process follows a logical sequence of chemical reactions designed to modify the functional groups of Stearoyl-L-carnitine. The following diagram illustrates the chemical transformations.

DerivatizationReaction cluster_intermediates Intermediates & Products SLC Stearoyl-L-carnitine (C₂₅H₄₉NO₄) SLC_ME Stearoyl-L-carnitine Methyl Ester SLC->SLC_ME + Methanolic HCl (Esterification) MeOH_HCl Methanolic HCl MSTFA MSTFA SLC_ME_TMS Derivatized Stearoyl-L-carnitine (Methyl Ester, TMS Ether) SLC_ME->SLC_ME_TMS + MSTFA (Silylation)

Caption: Chemical reaction pathway for the derivatization of Stearoyl-L-carnitine.

Conclusion

The described two-step derivatization protocol provides a reliable and efficient method for the preparation of Stearoyl-L-carnitine for GC-MS analysis. This methodology enables the sensitive and accurate quantification of this important long-chain acylcarnitine, which is essential for research in metabolic diseases and drug development. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists in this field.

Application Notes and Protocols: Stearoyl-L-carnitine Chloride as a Substrate for Carnitine Acyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine acyltransferases are a family of enzymes crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This process is mediated by the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[2] CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines, the rate-limiting step in this pathway.[1][2]

Stearoyl-L-carnitine chloride, the L-carnitine ester of stearic acid (a C18:0 saturated fatty acid), is a key long-chain acylcarnitine. Understanding its interaction with carnitine acyltransferases is vital for research into metabolic disorders such as obesity and type 2 diabetes, as well as for the development of therapeutic agents targeting fatty acid oxidation. These application notes provide detailed protocols and data for studying this compound as a substrate for carnitine acyltransferases.

Data Presentation

While specific kinetic data for Stearoyl-L-carnitine with carnitine acyltransferases is not extensively available in the literature, the following tables provide representative kinetic constants for similar long-chain acyl-CoA substrates with CPT1. Researchers should consider these as starting points for experimental design and optimization when using stearoyl-CoA.

Table 1: Apparent Michaelis-Menten Constants (Km) for Carnitine Palmitoyltransferase I (CPT1) with Various Substrates

SubstrateEnzyme SourceApparent KmReference
Palmitoyl-CoAPurified beef heart mitochondria1.9 µM (at pH 8.0)[3]
Palmitoyl-CoAPurified beef heart mitochondria24.2 µM (at pH 6.0)[3]
L-CarnitinePurified beef heart mitochondria0.2 mM (at pH 8.0)[3]
L-CarnitinePurified beef heart mitochondria2.9 mM (at pH 6.0)[3]
Decanoyl-CoARat heart mitochondria3 µM[4]

Table 2: Inhibitory Constants (Ki) for CPT1

InhibitorEnzyme SourceApparent KiReference
Malonyl-CoARat heart mitochondria (fed)0.3 µM[4]
Malonyl-CoARat heart mitochondria (fasted)2.5 µM[4]

Signaling and Experimental Workflow Diagrams

Carnitine Shuttle and Fatty Acid Oxidation Pathway

The following diagram illustrates the role of carnitine acyltransferases in the transport of long-chain fatty acids into the mitochondria.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (Stearic Acid) AcylCoA_synthase Acyl-CoA Synthetase LCFA->AcylCoA_synthase StearoylCoA Stearoyl-CoA AcylCoA_synthase->StearoylCoA ATP -> AMP + PPi CoA-SH CPT1 Carnitine Palmitoyltransferase I (CPT1) StearoylCoA->CPT1 StearoylCarnitine_IMS Stearoyl-L-carnitine CPT1->StearoylCarnitine_IMS CoA-SH CACT Carnitine-Acylcarnitine Translocase (CACT) StearoylCarnitine_IMS->CACT StearoylCoA_matrix Stearoyl-CoA CACT->StearoylCoA_matrix via CPT2 Carnitine_cyto L-Carnitine CACT->Carnitine_cyto CPT2 Carnitine Palmitoyltransferase II (CPT2) Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix CoA-SH BetaOxidation β-Oxidation StearoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Carnitine_cyto->CPT1 Carnitine_matrix->CACT cpt1_assay_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_detection Detection and Analysis IsolateMito Isolate Mitochondria (or use cell lysates) ProteinQuant Determine Protein Concentration (e.g., BCA assay) IsolateMito->ProteinQuant InitiateReaction Initiate reaction by adding mitochondrial sample ProteinQuant->InitiateReaction PrepareReaction Prepare Reaction Mixture: - Assay Buffer - L-Carnitine - DTNB (for spectrophotometric assay) - Stearoyl-CoA (substrate) Incubate Pre-incubate mixture at desired temperature PrepareReaction->Incubate Incubate->InitiateReaction Monitor Monitor change in absorbance at 412 nm (or use tandem mass spectrometry) Calculate Calculate initial reaction rate Monitor->Calculate Analyze Determine kinetic parameters (Km, Vmax) Calculate->Analyze

References

Application Notes and Protocols for In Vitro Studies of Stearoyl-L-carnitine Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondria for β-oxidation. Understanding the mechanisms of its transport across biological membranes is vital for elucidating its physiological and pathological roles, as well as for the development of drugs targeting fatty acid metabolism. These application notes provide detailed protocols for utilizing in vitro models to study the transport of Stearoyl-L-carnitine, focusing on the human intestinal epithelium as a primary barrier to its absorption.

The primary transporter responsible for the cellular uptake of carnitine and its acyl-esters is the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene.[1][2] In vitro models, such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, are invaluable tools for characterizing the kinetics and regulation of Stearoyl-L-carnitine transport.[3][4]

In Vitro Models for Stearoyl-L-carnitine Transport

Caco-2 Cell Monolayer Model

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3] This model is widely used to predict the oral absorption of compounds and to study their transport mechanisms.

MDCK Cell Transwell Model

The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for studying drug transport.[4] When grown on semi-permeable supports, MDCK cells form a polarized monolayer with tight junctions. These cells can also be transfected to overexpress specific transporters, making them a versatile tool for investigating the role of individual transport proteins.

Quantitative Data Summary

While specific kinetic data for Stearoyl-L-carnitine transport is not extensively available in the literature, the following tables summarize known data for related compounds and provide a framework for the expected transport characteristics of long-chain acylcarnitines. Researchers are encouraged to determine the specific kinetic parameters for Stearoyl-L-carnitine empirically using the protocols provided.

Table 1: Reported Kinetic Parameters for Carnitine and Acetyl-L-carnitine Transport via OCTN2

CompoundCell LineKm (µM)Vmax (nmol/mg protein/min)Reference
L-CarnitineCaco-245.5 ± 6.583.5 ± 5.6 (per 5 min)[5]
L-CarnitineMouse Enterocytes~20Not Reported[6]
Acetyl-L-carnitineA54917.7Not Reported[7]
Acetyl-L-carnitineCalu-335.4Not Reported[7]

Table 2: Apparent Permeability (Papp) Classification in Caco-2 Monolayers

Papp (x 10-6 cm/s)Absorption ClassificationReference
< 1Poorly absorbed (0-20%)[8]
1 - 10Moderately absorbed (20-70%)[8]
> 10Well absorbed (70-100%)[8]

Table 3: Known Inhibitors of the OCTN2 Transporter

InhibitorType of InhibitionKi (µM)Reference
VinblastineCompetitive4.85[9]
VerapamilCompetitiveNot Reported[9]
D-CarnitineCompetitiveNot Reported[7]
Short- and long-chain acylcarnitinesCompetitiveNot Reported[1]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Monolayer Formation

Objective: To culture Caco-2 cells and establish a polarized monolayer on Transwell® inserts suitable for transport studies.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Seeding on Transwells®:

    • Pre-wet the Transwell® inserts with culture medium for at least 1 hour.

    • Trypsinize the Caco-2 cells and resuspend them in fresh medium.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Add fresh medium to the basolateral chamber.

  • Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

  • Monolayer Integrity Assessment: Before conducting transport experiments, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be stable and typically above 200 Ω·cm². Additionally, the permeability of a paracellular marker, such as Lucifer Yellow or [¹⁴C]-mannitol, can be measured. A low Papp value for the marker indicates a tight monolayer.

Protocol 2: Stearoyl-L-carnitine Transport Assay using Caco-2 Monolayers

Objective: To measure the apical to basolateral (A-B) and basolateral to apical (B-A) transport of Stearoyl-L-carnitine across Caco-2 cell monolayers.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Stearoyl-L-carnitine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Known OCTN2 inhibitor (e.g., Verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Prepare a stock solution of Stearoyl-L-carnitine. Due to its lipophilicity, a solvent such as DMSO may be required, with the final concentration in the assay medium kept low (e.g., <0.5%).

    • Prepare transport buffer. For lipophilic compounds like Stearoyl-L-carnitine, the addition of BSA (e.g., 1-4%) to the basolateral chamber can improve sink conditions.[10]

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Transport Experiment (A-B):

    • Add the transport buffer containing Stearoyl-L-carnitine (at various concentrations, e.g., 1-100 µM) to the apical chamber (donor).

    • Add fresh transport buffer (with BSA if used) to the basolateral chamber (receiver).

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Transport Experiment (B-A):

    • Perform the experiment as described above but add the Stearoyl-L-carnitine solution to the basolateral chamber and sample from the apical chamber.

  • Inhibition Study:

    • Pre-incubate the Caco-2 monolayers with a known OCTN2 inhibitor (e.g., 100 µM Verapamil) for 30 minutes before adding Stearoyl-L-carnitine and perform the transport experiment in the continued presence of the inhibitor.

  • Sample Analysis:

    • Quantify the concentration of Stearoyl-L-carnitine in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B) An ER > 2 suggests the involvement of active efflux.

Protocol 3: Kinetic Analysis of Stearoyl-L-carnitine Uptake

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Stearoyl-L-carnitine uptake.

Materials:

  • Caco-2 cells cultured in 24-well plates

  • Radiolabeled [³H]-Stearoyl-L-carnitine or a sensitive LC-MS/MS method

  • Transport buffer

  • Stearoyl-L-carnitine (unlabeled)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail (if using radiolabel)

  • Protein assay kit

Procedure:

  • Cell Preparation: Seed Caco-2 cells in 24-well plates and culture until they reach confluency.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed transport buffer.

    • Add transport buffer containing a range of concentrations of unlabeled Stearoyl-L-carnitine mixed with a fixed concentration of [³H]-Stearoyl-L-carnitine.

    • Incubate for a short, linear uptake period (e.g., 1-5 minutes), which should be determined in preliminary time-course experiments.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

    • Lyse the cells with cell lysis buffer.

  • Quantification:

    • If using a radiolabel, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using LC-MS/MS, quantify the amount of Stearoyl-L-carnitine in the lysate.

    • Determine the protein concentration in each well using a protein assay.

  • Data Analysis:

    • Calculate the initial uptake rate (V) at each substrate concentration (S) and normalize to the protein concentration.

    • Plot V versus S and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 4: Quantification of Stearoyl-L-carnitine by LC-MS/MS

Objective: To establish a sensitive and specific method for the quantification of Stearoyl-L-carnitine in cell culture samples.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Materials:

  • Stearoyl-L-carnitine analytical standard

  • Stable isotope-labeled internal standard (e.g., [d₃]-Stearoyl-L-carnitine)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Water - LC-MS grade

Procedure:

  • Sample Preparation:

    • To an aliquot of the cell culture sample, add the internal standard.

    • Precipitate proteins by adding 3 volumes of ice-cold ACN or MeOH.

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN/MeOH).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Stearoyl-L-carnitine and its internal standard. A common product ion for acylcarnitines is m/z 85.1, corresponding to the carnitine moiety.[11]

  • Quantification:

    • Generate a calibration curve using known concentrations of the analytical standard.

    • Quantify the Stearoyl-L-carnitine concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_culture Cell Culture and Monolayer Formation cluster_transport Transport Assay cluster_analysis Analysis and Data Interpretation Caco2_culture Caco-2 Cell Culture Seeding Seeding on Transwells Caco2_culture->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation TEER Monolayer Integrity Check (TEER) Differentiation->TEER Preparation Prepare Solutions (Stearoyl-L-carnitine, Buffers) TEER->Preparation Proceed if monolayer is intact Incubation Incubate with Cells (Apical/Basolateral Dosing) Preparation->Incubation Sampling Sample Collection (Time Points) Incubation->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Analyze samples Papp_calc Calculate Papp LCMS->Papp_calc Kinetics Kinetic Analysis (Km, Vmax) LCMS->Kinetics ER_calc Calculate Efflux Ratio Papp_calc->ER_calc signaling_pathway cluster_regulation Regulation of OCTN2 (SLC22A5) Expression PPARa PPARα PPRE PPRE PPARa->PPRE binds to SLC22A5_gene SLC22A5 Gene PPRE->SLC22A5_gene activates transcription OCTN2_protein OCTN2 Protein SLC22A5_gene->OCTN2_protein translates to Carnitine_transport Stearoyl-L-carnitine Transport OCTN2_protein->Carnitine_transport mediates

References

Analytical Standards and Protocols for Stearoyl-L-carnitine Chloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stearoyl-L-carnitine chloride, the ester of stearic acid and L-carnitine, is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an essential intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. Accurate quantification and characterization of Stearoyl-L-carnitine are crucial for researchers in drug development, metabolic disease studies, and diagnostics. This document provides detailed application notes and protocols for the analytical standardization of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Reference Standards

Accurate analysis begins with well-characterized reference standards. Several commercial suppliers provide this compound with a certificate of analysis, detailing its physicochemical properties.

PropertyValueReference
Chemical Name (R)-3-carboxy-N,N,N-trimethyl-2-(stearoyloxy)propan-1-aminium chloride[1]
CAS Number 32350-57-5[1][2]
Molecular Formula C25H50ClNO4[1][2]
Molecular Weight 464.12 g/mol [1]
Purity (Typical) ≥95% (HPLC)[1][3]
Appearance Crystalline solid[3]
Solubility Soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml)[4][5]
Storage Store at -20°C for long-term stability (≥ 4 years)[4]

Experimental Protocols

The quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol 1: Quantification of Stearoyl-L-carnitine in Plasma by LC-MS/MS

This protocol is adapted from established methods for acylcarnitine analysis in biological fluids.[4][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of methanol containing an appropriate internal standard (e.g., Stearoyl-L-carnitine-d3).

  • Vortex for 10 seconds.

  • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (Mobile Phase A).

  • Vortex for 10 seconds before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterCondition
LC Column Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion (Q1): m/z 428.4 -> Product ion (Q3): m/z 85.1
Internal Standard Stearoyl-L-carnitine-d3 (m/z 431.4 -> 85.1)

3. Data Analysis

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Signaling and Metabolic Pathways

Stearoyl-L-carnitine is a key player in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Stearoyl_CoA Stearoyl-CoA L_Carnitine_cytosol L-Carnitine CPT1 CPT I Stearoyl_CoA->CPT1 L_Carnitine_cytosol->CPT1 Stearoyl_L_Carnitine_matrix Stearoyl-L-carnitine CPT1->Stearoyl_L_Carnitine_matrix Stearoyl-L-carnitine CACT CACT CACT->L_Carnitine_cytosol L-Carnitine Stearoyl_L_Carnitine_matrix->CACT CoA_matrix CoA-SH CPT2 CPT II Stearoyl_L_Carnitine_matrix->CPT2 CoA_matrix->CPT2 Stearoyl_CoA_matrix Stearoyl-CoA CPT2->Stearoyl_CoA_matrix Beta_Oxidation β-Oxidation Stearoyl_CoA_matrix->Beta_Oxidation Experimental_Workflow Start Sample Collection (e.g., Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation) Start->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification of Stearoyl-L-carnitine Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Application Notes and Protocols: Stearoyl-L-carnitine chloride for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine, a molecule essential for lipid metabolism.[1][2][3] It is the ester of L-carnitine and stearic acid. In biochemical research, it serves as a critical tool for studying fatty acid oxidation, mitochondrial function, and the activity of various transporters and enzymes. Its plasma levels have been observed to be altered in several conditions, including chronic fatigue syndrome, end-stage renal disease, and Alzheimer's disease, making it a relevant biomarker and research compound.[2][4][5][6][7] All products mentioned are intended for research use only and not for human or veterinary use.[1][4][6][8]

Suppliers: Reputable suppliers of this compound for research purposes include:

  • Cayman Chemical[6][9]

  • Santa Cruz Biotechnology[8]

  • TargetMol[1]

  • MedChemExpress[2]

  • Sigma-Aldrich

  • LGC Standards[10]

  • GlpBio[4]

  • Advent Bio

  • CP Lab Safety[11]

Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data on purity and quality.[8][10]

Chemical Properties

PropertyValue
CAS Number 32350-57-5[1][4][8][10]
Molecular Formula C25H50ClNO4 or C25H50NO4 • Cl[6][8][9][10][11]
Molecular Weight ~464.1 g/mol [1][6][8][9][10][11]
Synonyms C18 Carnitine, Octadecanoyl-L-carnitine chloride, R-Stearoyl Carnitine Chloride[1][4][6][8][11]
Purity Typically ≥95% (Purity can vary by supplier and lot)[6][9][10][11][12]
Storage Store at -20°C[1][2][6][9][12]

Biochemical and Cellular Activities

Stearoyl-L-carnitine plays a central role in cellular energy metabolism by facilitating the transport of stearic acid, a long-chain fatty acid, into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is fundamental for generating ATP from lipids.

Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport.

Beyond its metabolic role, this compound is also an inhibitor of specific membrane transporters. This makes it a useful tool for studying transporter kinetics and function.

Quantitative Data on Inhibitory Activity

Target/ProcessSpecies/SystemConcentrationEffect
Glycine Transporter (GlyT2)Xenopus laevis oocytesup to 3 µM16.8% inhibition of glycine response[2][3][7]
Sodium-dependent [3H]carnitine uptakeHuman Proximal Convoluted Tubular (HPCT) cells500 µM~52% inhibition[4][5][6][9][13]
Lecithin:cholesterol acyltransferase (LCAT)Rat plasma500 µM/mlInhibition[4][6][9]
Lecithin:cholesterol acyltransferase (LCAT)Human plasma500 µM/mlNo inhibition[4][6][9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is crucial to prepare fresh solutions for experiments, although properly stored stock solutions can be stable for a limited time.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on solubility data, this compound can be dissolved in several organic solvents.[1][4][6][12]

    • DMSO: up to 14 mg/mL

    • Ethanol: up to 20 mg/mL

    • DMF: up to 20 mg/mL

  • To prepare a 10 mM stock solution in DMSO (MW = 464.1 g/mol ):

    • Weigh out 4.64 mg of this compound.

    • Add 1 mL of high-purity DMSO.

  • Vortex or sonicate gently to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] Always consult the supplier's datasheet for specific stability information.

Protocol 2: In Vitro Carnitine Uptake Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on carnitine uptake in a cell line, such as human kidney proximal tubular epithelial cells (HPCT).[4][6]

workflow_inhibition_assay arrow arrow start Start: Seed HPCT cells in 24-well plates incubate1 Incubate cells to ~90% confluency start->incubate1 pre_treat Pre-incubate cells with This compound (e.g., 500 µM for 30 min) incubate1->pre_treat add_radiolabel Add radiolabeled [3H]L-carnitine and incubate for a defined period pre_treat->add_radiolabel wash Wash cells rapidly with ice-cold buffer to stop uptake add_radiolabel->wash lyse Lyse cells to release intracellular contents wash->lyse scintillation Quantify radioactivity using liquid scintillation counting lyse->scintillation analyze Analyze Data: Compare treated vs. control scintillation->analyze end End: Determine % inhibition analyze->end

Caption: Workflow for a radiolabeled carnitine uptake inhibition assay.

Procedure:

  • Cell Culture: Seed HPCT cells in 24-well plates and grow to near confluency.

  • Pre-incubation: Aspirate the culture medium. Wash cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add transport buffer containing the desired concentration of this compound (e.g., 500 µM) or vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[7]

  • Uptake: Initiate the uptake by adding transport buffer containing a known concentration of radiolabeled [3H]L-carnitine along with the inhibitor.[7]

  • Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the transport by aspirating the solution and washing the cells multiple times with ice-cold transport buffer.

  • Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the percentage inhibition by comparing the uptake in the presence of this compound to the vehicle control.

Protocol 3: Quantitative Analysis by LC-MS/MS

Stearoyl-L-carnitine, as an endogenous metabolite, can be quantified in biological samples like plasma, serum, or tissue biopsies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Isotopically labeled internal standards, such as Stearoyl-L-carnitine-d3 (chloride), are available for accurate quantification.[5]

General Procedure Outline:

  • Sample Preparation: Homogenize tissue samples or use serum/plasma directly. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard.[14]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Extraction: Collect the supernatant for analysis.

  • Chromatography: Separate the analytes using a suitable LC method, often employing a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar carnitine species.[14]

  • Mass Spectrometry: Detect and quantify Stearoyl-L-carnitine and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of this compound to calculate the concentration in the biological samples. The method can be linear over a concentration range of 5-200 ng/ml for long-chain acylcarnitines.[14]

References

Troubleshooting & Optimization

how to dissolve Stearoyl-L-carnitine chloride for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stearoyl-L-Carnitine Chloride

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with this compound. This resource provides detailed guidance on the dissolution and handling of this compound for cell culture applications, along with troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture use?

A1: The recommended solvents for preparing a stock solution of this compound are Ethanol, DMSO (Dimethyl sulfoxide), and DMF (Dimethylformamide).[1][2][3] The choice of solvent may depend on the specific requirements of your cell line and experimental design. Ethanol is often preferred as it can be less cytotoxic than DMSO at higher concentrations.

Q2: What is the optimal storage condition for the this compound stock solution?

A2: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] For long-term storage, it is recommended to store the aliquots at -80°C, which can be stable for up to 6 months to 2 years depending on the solvent.[4][6][7] For short-term storage, -20°C is suitable for up to one month.[5][6]

Q3: Can I dissolve this compound directly in cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor solubility. A concentrated stock solution should first be prepared in an appropriate organic solvent and then diluted to the final working concentration in the cell culture medium.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 464.12 g/mol .[6]

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in the solvent.

  • Possible Cause: Insufficient solvent volume or inadequate dissolution technique.

  • Solution:

    • Ensure you are using the correct solvent and a sufficient volume to achieve the desired concentration as indicated in the solubility data table below.

    • For Ethanol and DMSO, ultrasonication is recommended to aid dissolution.[2][6]

    • For DMSO, gentle warming and heating up to 60°C can also be applied to facilitate dissolution.[6]

Issue 2: Precipitation is observed after diluting the stock solution in cell culture media.

  • Possible Cause: The final concentration of the organic solvent is too high, or the working concentration of the compound exceeds its solubility limit in the aqueous media.

  • Solution:

    • Ensure the final concentration of the organic solvent (e.g., DMSO or Ethanol) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

    • Perform a serial dilution of the stock solution to reach the final desired concentration.

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the diluted compound dropwise to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.

Issue 3: I am observing cytotoxicity in my cell culture after treatment.

  • Possible Cause: The observed cell death could be due to the inherent biological activity of this compound at high concentrations or the toxicity of the solvent.

  • Solution:

    • Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.

    • Include a vehicle control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO or Ethanol) as the treatment group to assess the effect of the solvent on cell viability.

    • Reduce the final concentration of the organic solvent in your culture medium to the lowest possible level (ideally ≤ 0.1%).

Data Presentation

Table 1: Solubility of this compound in Various Solvents.

SolventSolubility (mg/mL)Molar EquivalentNotes
Ethanol50 mg/mL[6]107.73 mM[6]Ultrasonic treatment is needed for dissolution.[6]
Ethanol20 mg/mL[1][2][3]43.09 mM[2]Sonication is recommended.[2]
DMSO14 mg/mL[1][3]~30.16 mM
DMSO10 mg/mL[2]21.55 mM[2]Sonication is recommended.[2]
DMSO5 mg/mL[6]10.77 mM[6]Requires ultrasonic treatment, warming, and heating to 60°C.[6]
DMF20 mg/mL[1][2][3]43.09 mM[2]Sonication is recommended.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, and a sonicator.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.6412 mg of this compound in 1 mL of DMSO.

  • Procedure: a. Weigh out 4.6412 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex the tube briefly to mix the contents. d. Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Gentle warming to 37-60°C can be applied if necessary.[6] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. g. Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of Stock Solution for Cell Culture Application

  • Materials: Prepared stock solution, sterile pre-warmed cell culture medium, and sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired working concentration. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 10 µL of the 10 mM stock solution. c. It is recommended to first dilute the stock solution in a smaller volume of media before adding it to the final culture volume to prevent localized high concentrations. d. Add the final diluted solution to your cell culture plate and gently swirl to mix. e. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Mandatory Visualization

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application cluster_qc Quality Control weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Sonicate/Warm) add_solvent->dissolve aliquot Aliquot & Store (-80°C) dissolve->aliquot check_dissolution Complete Dissolution? dissolve->check_dissolution thaw Thaw Aliquot aliquot->thaw Experiment Day dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat check_precipitation Precipitation in Media? dilute->check_precipitation incubate Incubate treat->incubate check_toxicity Cytotoxicity? incubate->check_toxicity

Caption: Workflow for dissolving this compound and its application in cell culture.

References

stability of Stearoyl-L-carnitine chloride in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Stearoyl-L-carnitine chloride in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Researchers may encounter issues related to the stability of this compound stock solutions. This guide addresses common problems, their probable causes, and recommended solutions.

Problem Probable Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound due to improper storage or handling. The primary degradation pathway is hydrolysis into stearic acid and L-carnitine.- Verify Storage Conditions: Ensure stock solutions are stored at recommended temperatures (-20°C for short-term, -80°C for long-term). - Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. - Use Freshly Prepared Solutions: For sensitive experiments, prepare fresh stock solutions. - pH of Working Solution: Avoid basic pH conditions in your aqueous experimental buffers, as this can accelerate hydrolysis.
Precipitate formation in stock solution upon storage The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility.- Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. - Warm Solution Gently: Before use, allow the vial to equilibrate to room temperature and gently warm (e.g., to 37°C) and vortex or sonicate to redissolve any precipitate. - Confirm Concentration: If precipitation is persistent, the initial concentration may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution.
Variability between experimental replicates Inconsistent concentrations in aliquots due to incomplete dissolution or degradation.- Ensure Complete Dissolution: Use sonication or gentle warming when preparing the stock solution to ensure the compound is fully dissolved. Visually inspect for any undissolved particles. - Proper Aliquoting Technique: After the stock solution is prepared and confirmed to be homogenous, aliquot it into smaller volumes for single use.

Frequently Asked Questions (FAQs)

Preparation and Handling of Stock Solutions

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. The choice of solvent will depend on the experimental requirements and desired concentration.

SolventSolubilityNotes
Ethanol≥ 20 mg/mLSonication is recommended to aid dissolution.[1]
DMSO≥ 14 mg/mLUse of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Gentle warming and sonication can aid dissolution.[2]
DMF≥ 20 mg/mLSonication is recommended to aid dissolution.[1]

Q2: What is the recommended procedure for dissolving this compound?

A2: To ensure complete dissolution and maintain the integrity of the compound, follow these steps:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the desired volume of the appropriate solvent to the vial.

  • Vortex the solution to mix.

  • If necessary, sonicate the solution or gently warm it (e.g., in a 37°C water bath) to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates before use.

Q3: How should I handle hygroscopic solvents like DMSO?

A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can promote the hydrolysis of this compound. It is recommended to use a fresh, unopened bottle of anhydrous DMSO or to use a properly stored bottle that has been protected from moisture.

Storage and Stability

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: Proper storage is crucial for maintaining the stability of this compound stock solutions.

Storage TemperatureRecommended DurationReference
-20°CUp to 1 month[3]
-80°CUp to 6 months[3]

For DMSO stock solutions, some suppliers suggest storage at 4°C for up to 2 weeks and at -80°C for up to 6 months.[4]

Q5: Should I be concerned about freeze-thaw cycles?

A5: Yes, repeated freeze-thaw cycles can degrade the compound and affect the consistency of your results.[3] It is highly recommended to prepare single-use aliquots of your stock solution to avoid this issue.

Q6: What are the signs of degradation in my stock solution?

A6: While visual signs may not always be apparent, a decrease in the expected biological activity or inconsistent experimental results can indicate degradation. The primary degradation product is stearic acid and L-carnitine, which can be a result of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 464.12 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure: a. Weigh out 4.64 mg of this compound. b. Add 1 mL of anhydrous DMSO to the solid. c. Vortex the solution thoroughly until the solid is completely dissolved. d. If needed, sonicate the vial for a few minutes to ensure complete dissolution. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Quality Control of Stock Solution using HPLC-MS

For researchers with access to analytical instrumentation, the purity and concentration of the stock solution can be verified.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Method Outline: a. Dilute a small sample of the stock solution to an appropriate concentration for analysis. b. Inject the diluted sample into the HPLC-MS system. c. Monitor for the parent mass of Stearoyl-L-carnitine and potential degradation products (free L-carnitine and stearic acid). d. The presence of significant peaks corresponding to the degradation products would indicate instability of the stock solution.

Visualizing Stability Factors and Experimental Workflow

To further aid in understanding the factors affecting the stability of this compound and the recommended experimental workflow, the following diagrams are provided.

Factors Affecting this compound Stability A Stearoyl-L-carnitine Chloride Stability B Temperature A->B Influenced by C Solvent A->C Influenced by D pH A->D Influenced by E Handling A->E Influenced by F Hydrolysis (Degradation) B->F High temp accelerates C->F Aqueous solvents increase D->F Basic pH accelerates E->F Repeated freeze-thaw causes

Caption: Key factors influencing the stability of this compound.

Recommended Workflow for Stock Solution Handling start Start prep Prepare Stock Solution (Anhydrous Solvent) start->prep dissolve Ensure Complete Dissolution (Vortex/Sonicate) prep->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store Appropriately (-20°C or -80°C) aliquot->store use Use in Experiment store->use end End use->end

Caption: Recommended workflow for preparing and handling this compound stock solutions.

References

Troubleshooting Poor Peak Shape for Acylcarnitines in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor peak shape in the HPLC analysis of acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for acylcarnitines?

Poor peak shape in acylcarnitine analysis, including tailing, fronting, and split peaks, can stem from several factors related to their unique chemical properties. Acylcarnitines are zwitterionic, meaning they carry both a positive and a negative charge, which can lead to complex interactions with the stationary phase. Common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the positively charged quaternary amine of acylcarnitines, causing peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If it is close to the pKa of the analyte, it can lead to a mix of ionized and unionized species, resulting in peak distortion.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5][6][7]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[6]

  • Column Degradation: Over time, columns can degrade, leading to voids or contamination, which negatively impacts peak shape.[5][8]

Q2: Why is my acylcarnitine peak tailing?

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. For acylcarnitines, the primary cause is often secondary interactions with the stationary phase.

  • Silanol Interactions: The positively charged quaternary ammonium group of acylcarnitines can interact with ionized silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] This is more pronounced at mid-range pH values.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions. For basic compounds like acylcarnitines, a lower pH (around 2-3) can protonate the silanol groups, reducing these secondary interactions.[3][8]

  • Metal Contamination: Trace metal impurities in the column packing can chelate with acylcarnitines, causing tailing.[2][9]

Q3: What causes my acylcarnitine peak to show fronting?

Peak fronting is an asymmetrical peak where the leading edge is broader than the trailing edge. The most common reasons for this include:

  • Column Overload: Injecting a sample with a concentration that is too high for the column's capacity is a frequent cause.[5][6][7] This can be addressed by diluting the sample or reducing the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting.[6] It is always best to dissolve the sample in the initial mobile phase if possible.

  • Poor Sample Solubility: If the acylcarnitine is not fully dissolved in the injection solvent, it can lead to fronting.[7][10]

Q4: Why are my acylcarnitine peaks splitting?

Split peaks can be a frustrating issue and can arise from several sources:

  • Column Contamination or Damage: A blocked column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[11]

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[12]

  • Co-elution of Isomers: Acylcarnitines can exist as isomers which may not be fully resolved by the chromatographic method, leading to the appearance of a split or shouldered peak.[13][14] Proper chromatographic separation is essential to distinguish between these isomers.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the acylcarnitine, both ionized and non-ionized forms may be present, resulting in split peaks.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are observing peak tailing for your acylcarnitine analysis, follow this troubleshooting workflow:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (Typically pH 2-4 for acylcarnitines) start->check_ph adjust_ph Adjust Mobile Phase pH to be at least 2 units away from analyte pKa. Use a buffer. check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column use_endcapped Use a High-Purity, End-Capped Column or a column with a polar-embedded phase. check_column->use_endcapped Yes check_ip Are Ion-Pairing Reagents Being Used? check_column->check_ip No use_endcapped->check_ip add_ip Add a Low Concentration of an Ion-Pairing Reagent (e.g., 0.005% HFBA). check_ip->add_ip No check_sample_prep Is Sample Cleanup Adequate? check_ip->check_sample_prep Yes add_ip->check_sample_prep improve_sample_prep Improve Sample Preparation (e.g., SPE, filtration). check_sample_prep->improve_sample_prep No end Symmetrical Peak Achieved check_sample_prep->end Yes improve_sample_prep->end

Figure 1. Troubleshooting workflow for addressing peak tailing of acylcarnitines.

Experimental Protocol: Optimizing Mobile Phase pH

  • Objective: To minimize secondary silanol interactions and achieve symmetrical peaks for acylcarnitines.

  • Initial Conditions: Start with a common mobile phase for reversed-phase chromatography, for example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Procedure:

    • Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values, for instance, pH 2.5, 3.0, 3.5, and 4.0, using a suitable buffer like ammonium formate.[15]

    • Analyze a standard solution of the acylcarnitine of interest using the same gradient program with each of the prepared mobile phases.

    • Evaluate the peak shape (asymmetry factor) for each pH condition.

  • Expected Outcome: A lower pH (typically around 2.5-3.5) should protonate the residual silanol groups on the silica surface, reducing their interaction with the positively charged acylcarnitines and thereby improving peak symmetry.[3][8]

Mobile Phase ModifierTypical ConcentrationResulting pH (approx.)Impact on Peak Shape for Acylcarnitines
Formic Acid0.1%2.7Generally improves peak shape by protonating silanols.[15][16]
Trifluoroacetic Acid (TFA)0.05 - 0.1%< 2.0Strong ion-pairing agent, can improve peak shape but may cause significant ion suppression in MS detection.
Heptafluorobutyric Acid (HFBA)0.005%~2.5A less aggressive ion-pairing agent than TFA, often used to improve peak shape without severe ion suppression.[13]
Ammonium Formate10 mM with 0.125% Formic Acid3.4Provides good buffering capacity and has been shown to yield good performance for acylcarnitine separation.[15]
Guide 2: Correcting Peak Fronting

If you are observing peak fronting, use the following guide to identify and resolve the issue.

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed check_overload Is the Sample Concentration Too High? start->check_overload reduce_concentration Dilute the Sample or Reduce Injection Volume. check_overload->reduce_concentration Yes check_solvent Is the Sample Solvent Stronger Than the Initial Mobile Phase? check_overload->check_solvent No reduce_concentration->check_solvent match_solvent Re-dissolve the Sample in the Initial Mobile Phase or a Weaker Solvent. check_solvent->match_solvent Yes check_column_health Is the Column in Good Condition? check_solvent->check_column_health No match_solvent->check_column_health replace_column Replace with a New Column. check_column_health->replace_column No end Symmetrical Peak Achieved check_column_health->end Yes replace_column->end

Figure 2. Troubleshooting workflow for addressing peak fronting of acylcarnitines.

Experimental Protocol: Evaluating Sample Overload

  • Objective: To determine if peak fronting is caused by injecting too much sample.

  • Procedure:

    • Prepare a dilution series of your acylcarnitine sample (e.g., 1x, 0.5x, 0.2x, 0.1x).

    • Inject the same volume of each dilution onto the HPLC system.

    • Observe the peak shape for each concentration.

  • Expected Outcome: If column overload is the issue, the peak shape should become more symmetrical as the sample concentration is reduced.[5][7]

Injection VolumeSample ConcentrationPotential for Peak FrontingRecommended Action
HighHighVery HighReduce both injection volume and sample concentration.
HighLowModerateReduce injection volume.
LowHighHighDilute the sample.
LowLowLowNo action needed if peak shape is good.
Guide 3: Addressing Split Peaks

For split peaks, a systematic approach is needed to isolate the cause.

G Troubleshooting Workflow for Split Peaks start Split Peaks Observed check_column_inlet Is the Column Inlet Frit Blocked or is there a Void in the Column? start->check_column_inlet reverse_flush Reverse and Flush the Column. If problem persists, replace the column. check_column_inlet->reverse_flush Yes check_sample_solvent Is the Sample Solvent Incompatible with the Mobile Phase? check_column_inlet->check_sample_solvent No reverse_flush->check_sample_solvent adjust_sample_solvent Prepare the Sample in the Initial Mobile Phase. check_sample_solvent->adjust_sample_solvent Yes check_coelution Could there be Co-eluting Isomers? check_sample_solvent->check_coelution No adjust_sample_solvent->check_coelution optimize_method Optimize the Separation Method (e.g., change gradient, column chemistry). check_coelution->optimize_method Yes end Single, Sharp Peak Achieved check_coelution->end No optimize_method->end

Figure 3. Troubleshooting workflow for addressing split peaks of acylcarnitines.

Experimental Protocol: Diagnosing Column Issues

  • Objective: To determine if a blockage or void in the column is causing split peaks.

  • Procedure:

    • First, inspect all connections between the injector and the detector for any leaks or dead volume.

    • If connections are secure, remove the guard column (if one is used) and re-run the analysis. If the peak shape improves, replace the guard column.[11]

    • If the problem persists, disconnect the column from the detector and reverse its direction.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile) at a low flow rate for 20-30 column volumes.[11]

    • Return the column to its original orientation and re-equilibrate with the mobile phase before injecting the sample again.

  • Expected Outcome: If a partially blocked frit was the cause, back-flushing may dislodge the particulates and restore good peak shape. If the peak splitting remains, the column packing may be irreversibly damaged, and the column should be replaced.[11]

References

Technical Support Center: Analysis of Stearoyl-L-carnitine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Stearoyl-L-carnitine in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Stearoyl-L-carnitine?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix. In plasma analysis, these interfering substances can include phospholipids, salts, and other endogenous molecules. For Stearoyl-L-carnitine, a long-chain acylcarnitine, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. The primary cause of matrix effects in the analysis of acylcarnitines is the presence of phospholipids, which are abundant in plasma and can co-elute with the analyte, suppressing its ionization in the electrospray source.

Q2: What is the most common sample preparation technique to minimize matrix effects for Stearoyl-L-carnitine analysis?

A2: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] While PPT is the simplest method, it is often insufficient for removing phospholipids, a major source of matrix effects for long-chain acylcarnitines. SPE, particularly using a mixed-mode or a specific phospholipid removal sorbent, is generally more effective at producing a cleaner extract and reducing matrix effects.[2] The choice of method often depends on the required sensitivity and the complexity of the analytical method.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of Stearoyl-L-carnitine?

A3: A stable isotope-labeled internal standard, such as Stearoyl-L-carnitine-d3, is the gold standard for quantitative bioanalysis. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise quantification.

Q4: Should I derivatize Stearoyl-L-carnitine before LC-MS/MS analysis?

A4: Derivatization, such as butylation, can improve the chromatographic retention and ionization efficiency of some acylcarnitines.[4] However, for long-chain acylcarnitines like Stearoyl-L-carnitine, derivatization is not always necessary and can add complexity and potential for variability to the sample preparation process. Modern sensitive LC-MS/MS instruments can often achieve adequate detection without derivatization.[5] The decision to derivatize should be based on the specific requirements of the assay, such as the need to separate isomers or improve sensitivity.

Troubleshooting Guide

Issue 1: Low or No Recovery of Stearoyl-L-carnitine
Possible Cause Suggested Solution
Inefficient Extraction Stearoyl-L-carnitine, being a long-chain acylcarnitine, is more nonpolar than short-chain acylcarnitines. Ensure your extraction solvent is appropriate. For LLE, consider using a more nonpolar solvent like methyl-tert-butyl ether (MTBE). For SPE, ensure the sorbent and elution solvent are optimized for long-chain species.
Analyte Adsorption Stearoyl-L-carnitine can adsorb to plasticware. Use low-binding tubes and pipette tips. Consider adding a small amount of organic solvent to the sample before extraction to minimize binding.
Precipitation with Proteins During protein precipitation, Stearoyl-L-carnitine may be partially co-precipitated with the protein pellet. Ensure thorough vortexing and consider a two-step precipitation or the use of a phospholipid removal plate which can improve recovery.
pH of Extraction Solvent The charge state of Stearoyl-L-carnitine can affect its solubility and extraction efficiency. Ensure the pH of your sample and extraction solvent is optimized.
Issue 2: High Variability in Quantitative Results
Possible Cause Suggested Solution
Inconsistent Matrix Effects This is a primary cause of variability. Implement a more rigorous sample cleanup method, such as SPE with a phospholipid removal step. Ensure the use of a stable isotope-labeled internal standard (Stearoyl-L-carnitine-d3) to compensate for these effects.
Poor Chromatographic Peak Shape Tailing or broad peaks can lead to inconsistent integration and high variability. Optimize your chromatographic conditions, including the mobile phase composition, gradient, and column chemistry. HILIC or reversed-phase C18 columns are commonly used for acylcarnitine analysis.
Carryover Stearoyl-L-carnitine can exhibit carryover in the autosampler and on the analytical column. Optimize the needle wash solution in your autosampler (e.g., a high percentage of organic solvent with a small amount of acid). Ensure the column is adequately flushed between injections.
Sample Instability Acylcarnitines can be susceptible to hydrolysis. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.
Issue 3: Significant Ion Suppression
Possible Cause Suggested Solution
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression for long-chain acylcarnitines. Use a sample preparation method that specifically targets phospholipid removal, such as HybridSPE® or other phospholipid removal plates. Alternatively, optimize your chromatography to separate Stearoyl-L-carnitine from the phospholipid-rich region of the chromatogram.
High Salt Concentration High concentrations of non-volatile salts from buffers or the sample matrix can suppress ionization. Use volatile mobile phase additives like ammonium formate or ammonium acetate. If high salt is inherent to the sample, consider a desalting step during sample preparation.
Mobile Phase Composition The composition of the mobile phase can influence ionization efficiency. Optimize the organic solvent and additives (e.g., formic acid, ammonium formate) to maximize the signal for Stearoyl-L-carnitine.

Quantitative Data Summary

The following table summarizes a comparison of different sample preparation techniques for the analysis of long-chain acylcarnitines, including species similar to Stearoyl-L-carnitine, in plasma. The data highlights the effectiveness of each method in terms of analyte recovery and reduction of matrix effects (ion suppression).

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with Acetonitrile 85 - 10540 - 60 (Significant Ion Suppression)Simple, fast, and inexpensive.Inefficient removal of phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) with MTBE 70 - 9075 - 90 (Moderate Ion Suppression)Good for removing polar interferences.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) - C18 80 - 10085 - 95 (Mild Ion Suppression)Good for removing a broad range of interferences.May not be specific enough for complete phospholipid removal.
Solid-Phase Extraction (SPE) - Phospholipid Removal Plate 90 - 11095 - 105 (Minimal Ion Suppression)Highly effective at removing phospholipids, leading to minimal matrix effects.Higher cost compared to other methods.

Note: The values presented are representative and may vary depending on the specific long-chain acylcarnitine and the exact experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the stable isotope-labeled internal standard (e.g., Stearoyl-L-carnitine-d3).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
  • Condition a phospholipid removal SPE plate well with 200 µL of methanol, followed by 200 µL of water.

  • To 50 µL of plasma, add the stable isotope-labeled internal standard.

  • Add 150 µL of 1% formic acid in acetonitrile to the plasma sample and vortex.

  • Load the entire mixture onto the conditioned SPE plate.

  • Apply vacuum or positive pressure to pull the sample through the sorbent.

  • Collect the eluate, which contains the analyte of interest free from proteins and phospholipids.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction (Phospholipid Removal) add_is->spe Method 2 vortex Vortex ppt->vortex evaporate Evaporate to Dryness spe->evaporate centrifuge Centrifuge vortex->centrifuge centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition and Processing lcms->data

Caption: Experimental workflow for the analysis of Stearoyl-L-carnitine in plasma.

troubleshooting_matrix_effects start High Variability or Ion Suppression Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., Stearoyl-L-carnitine-d3) check_is->implement_is No check_cleanup Evaluate Sample Cleanup Method check_is->check_cleanup Yes implement_is->check_cleanup ppt_used Using Protein Precipitation (PPT)? check_cleanup->ppt_used improve_cleanup Switch to a more effective cleanup: - Solid-Phase Extraction (SPE) - Phospholipid Removal Plate ppt_used->improve_cleanup Yes optimize_chroma Optimize Chromatography: - Gradient elution - Different column chemistry - Divert flow ppt_used->optimize_chroma No end Problem Resolved improve_cleanup->end optimize_chroma->end

References

improving sensitivity for low-level detection of Stearoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Stearoyl-L-carnitine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive detection of Stearoyl-L-carnitine?

A1: The gold-standard method for the analysis of acylcarnitines, including Stearoyl-L-carnitine, is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the quantification of low-level analytes in complex biological matrices.[2] Electrospray ionization (ESI) in positive mode is typically used for the analysis of acylcarnitines.[3]

Q2: Why is derivatization sometimes recommended for acylcarnitine analysis?

A2: Derivatization, such as conversion to butyl esters, can increase the ionization efficiency of acylcarnitines, leading to improved sensitivity in mass spectrometric detection.[1][3] This is particularly beneficial for dicarboxylic acylcarnitines.[3] However, LC-MS/MS methods for underivatized acylcarnitines have also been successfully developed.[4]

Q3: What is the characteristic fragment ion observed for acylcarnitines in MS/MS?

A3: A prominent fragment ion commonly observed for acylcarnitines during tandem mass spectrometry is at a mass-to-charge ratio (m/z) of 85.[1][3][5] This fragment corresponds to the butenyltrimethylammonium ion and is often used for precursor ion scanning or as the product ion in Multiple Reaction Monitoring (MRM) experiments.[1][5]

Q4: How can I accurately quantify Stearoyl-L-carnitine in my samples?

A4: Accurate quantification of Stearoyl-L-carnitine requires the use of a stable isotope-labeled (SIL) internal standard, such as Stearoyl-L-carnitine-D3.[4][6] The SIL internal standard is added to the sample at a known concentration and helps to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the measurement.

Q5: What type of liquid chromatography is best suited for Stearoyl-L-carnitine analysis?

A5: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of acylcarnitines.[2][3][7] Reversed-phase chromatography is effective for separating long-chain acylcarnitines like Stearoyl-L-carnitine.[3][4] HILIC is particularly useful for retaining and separating more polar, short-chain acylcarnitines and can be performed without derivatization.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the low-level detection of Stearoyl-L-carnitine.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Suboptimal sample preparation. 3. Matrix effects (ion suppression).[8] 4. Low abundance of Stearoyl-L-carnitine in the sample.1. Derivatize samples to their butyl esters to enhance ionization efficiency.[1][3] 2. Optimize sample extraction: Use ice-cold methanol for protein precipitation and extraction of acylcarnitines.[3] 3. Improve chromatographic separation to separate Stearoyl-L-carnitine from interfering matrix components. Consider adjusting the gradient or using a different column chemistry (e.g., C18 or HILIC).[2][3][7] 4. Utilize a stable isotope-labeled internal standard to compensate for ion suppression. 5. Enrich the sample for the analyte of interest if concentrations are extremely low.
Poor Peak Shape 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase.1. Optimize mobile phase: The addition of ammonium acetate and formic acid can improve peak shape and reproducibility.[7] 2. Use a guard column to protect the analytical column. If the column is old, replace it. 3. Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Unstable mobile phase flow rate. 3. Column equilibration issues.1. Use a column oven to maintain a stable temperature.[3] 2. Purge the LC pumps to remove air bubbles and ensure a stable flow.[8] 3. Ensure adequate column re-equilibration time between injections.[3]
Inaccurate Quantification 1. Absence of an appropriate internal standard. 2. Non-linearity of the calibration curve. 3. Endogenous levels of the analyte in the matrix used for calibration standards.1. Always use a stable isotope-labeled internal standard (e.g., Stearoyl-L-carnitine-D3) for the most accurate quantification.[4] 2. Prepare a multi-point calibration curve spanning the expected concentration range of the analyte. 3. Use a surrogate matrix (e.g., dialyzed plasma) to prepare calibration standards to avoid interference from endogenous levels.[9]
Grossly Hemolyzed Samples 1. Improper sample collection or handling.1. Reject grossly hemolyzed specimens as they can interfere with the analysis.[6] Proper sample collection and immediate processing (centrifugation and freezing of plasma) are crucial.[1]

Experimental Protocols & Methodologies

Sample Preparation: Plasma/Tissue Extraction and Derivatization

This protocol is adapted from a method for quantifying a broad range of acylcarnitines.[3]

  • Plasma Sample Preparation:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing the stable isotope-labeled internal standard mixture.

    • Vortex to ensure thorough mixing and protein precipitation.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Tissue Sample Preparation:

    • Grind approximately 40 mg of frozen tissue in liquid nitrogen.

    • Extract the ground tissue with 1,800 µL of ice-cold methanol.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube and add the internal standard mixture.

    • Evaporate the sample to dryness in a vacuum concentrator.

  • Derivatization to Butyl Esters:

    • Reconstitute the dried extract in 50 µL of 3 M butanolic HCl.

    • Incubate at 65°C for 15 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial LC mobile phase for injection.

LC-MS/MS Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for acylcarnitine analysis. Optimization will be required for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or similar[3]
Mobile Phase A 0.1% Formic acid, 2.5 mM Ammonium Acetate in Water[3]
Mobile Phase B 0.1% Formic acid, 2.5 mM Ammonium Acetate in Acetonitrile[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 50°C[3]
Injection Volume 10 µL
Gradient A representative gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like Stearoyl-L-carnitine.[3]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Ion Spray Voltage 5500 V[3]
Heater Temperature 600°C[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Collision Gas Nitrogen
Precursor Ion (Q1) for Stearoyl-L-carnitine m/z 428.4 (for the underivatized form)
Product Ion (Q3) for Stearoyl-L-carnitine m/z 85.1
Precursor Ion (Q1) for Stearoyl-L-carnitine-D3 m/z 431.9[4]
Product Ion (Q3) for Stearoyl-L-carnitine-D3 m/z 85.1[4]

Visualizations

Workflow for Stearoyl-L-carnitine Analysis

Figure 1: General workflow for the sensitive detection of Stearoyl-L-carnitine. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with SIL Internal Standard Sample->Spike Extract Protein Precipitation & Extraction (Methanol) Spike->Extract Dry1 Evaporate to Dryness Extract->Dry1 Deriv Derivatization (Butanolic HCl) Dry1->Deriv Dry2 Evaporate to Dryness Deriv->Dry2 Recon Reconstitute for LC Dry2->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: General workflow for sensitive Stearoyl-L-carnitine detection.

Fatty Acid Beta-Oxidation and Carnitine Shuttle

Figure 2: Role of the carnitine shuttle in fatty acid metabolism. cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Long-Chain Fatty Acid (e.g., Stearic Acid) AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 + L-Carnitine AcylCarn Acyl-Carnitine (Stearoyl-L-carnitine) CPT1->AcylCarn - CoA CPT2 CPT2 AcylCarn->CPT2 Transport across inner membrane MitoAcylCoA Fatty Acyl-CoA CPT2->MitoAcylCoA + CoA - L-Carnitine BetaOx Beta-Oxidation MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: The carnitine shuttle's role in fatty acid metabolism.

References

common contaminants in Stearoyl-L-carnitine chloride samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in Stearoyl-L-carnitine chloride samples.

Troubleshooting Guides and FAQs

Question 1: My experimental results are inconsistent or show unexpected cellular stress. Could contaminants in my this compound be the cause?

Answer: Yes, contaminants in this compound can significantly impact experimental outcomes. The most common issues arise from process-related impurities and degradation products. Key contaminants to consider are:

  • Unreacted Starting Materials: Free L-carnitine and stearic acid may be present from incomplete synthesis.

  • Enantiomeric Impurity: The presence of D-carnitine, the biologically inactive enantiomer, can lead to competitive inhibition and adverse cellular effects.

  • Other Acylcarnitines: If the stearic acid used in synthesis is not of high purity, other long-chain acylcarnitines may be present.

  • Water Content: this compound can be hygroscopic, and excess water can affect sample concentration and stability.

  • Degradation Products: Improper storage or handling can lead to the degradation of the compound.

We recommend verifying the purity of your sample using the analytical methods detailed below.

Question 2: I suspect my this compound sample may be contaminated. What are the first steps I should take?

Answer:

  • Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on purity and the analytical method used. Note that CoAs may not list all potential minor impurities.

  • Ensure Proper Storage: Confirm that the material has been stored at the recommended temperature (typically -20°C) and protected from moisture.

  • Perform a Purity Check: If you have access to analytical instrumentation, a simple purity check via High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) can be informative. A more detailed analysis can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Question 3: How can the D-carnitine enantiomer affect my experiments?

Answer: D-carnitine is the unnatural stereoisomer of L-carnitine and is considered a xenobiotic. Its presence can lead to several detrimental effects in vitro and in vivo, including:

  • Competitive Inhibition: D-carnitine can compete with L-carnitine for transport into cells and mitochondria, potentially leading to a state of functional L-carnitine deficiency.

  • Cellular Toxicity: Studies have shown that D-carnitine can induce lipotoxicity, leading to lipid accumulation.[1][2][3]

  • Oxidative Stress and Inflammation: D-carnitine has been shown to induce oxidative stress, inflammation, and apoptosis in cells.[1][2][3]

Given these effects, it is crucial to use this compound with high enantiomeric purity.

Question 4: What are the potential effects of free stearic acid in my sample?

Answer: Stearic acid, a saturated fatty acid, can have direct biological effects that may confound your experimental results. These include:

  • Induction of Apoptosis: Stearic acid has been demonstrated to induce programmed cell death in various cell types.

  • Pro-inflammatory Responses: It can trigger pro-inflammatory signaling pathways.

  • Lipotoxicity: Elevated levels of stearic acid can contribute to cellular lipotoxicity.

Data Presentation: Common Contaminants and Typical Purity

Commercial preparations of this compound typically have a purity of ≥95%.[4] The remaining percentage can be composed of several impurities. While specific batch-to-batch variation exists, the following table summarizes potential contaminants and their likely levels based on available data and synthesis knowledge.

ContaminantTypical Purity SpecificationPotential Concentration RangeAnalytical Method for Detection
This compound ≥95% (HPLC)[4], ≥97% (TLC)95-99%HPLC, LC-MS/MS, qNMR
Free L-carnitineNot always specified< 1-2%HPLC, LC-MS/MS
Stearic AcidNot always specified< 1%GC-MS, LC-MS
D-carnitineNot always specified< 1%Chiral HPLC
Water≤10%< 1-10%Karl Fischer Titration
Other Long-Chain AcylcarnitinesNot specifiedVariable, generally low (<1%)LC-MS/MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting the presence of free L-carnitine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Diluent: 50:50 mixture of acetonitrile and water.

  • This compound sample

  • L-carnitine reference standard

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

    • Prepare a reference standard of L-carnitine in the sample diluent at a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or ELSD (parameters optimized for the specific instrument).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the L-carnitine reference standard to determine its retention time.

    • Inject the this compound sample.

    • The purity of the sample can be estimated by the area percentage of the main peak. The presence of a peak at the retention time of the L-carnitine standard indicates contamination with the free form.

Protocol 2: Chiral HPLC Method for the Determination of D-carnitine

This method is for the determination of the D-carnitine enantiomeric impurity and requires derivatization.

Instrumentation:

  • HPLC system with a fluorescence detector.

Materials:

  • Column: C18 reversed-phase column.

  • Derivatization Reagent: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).

  • Sample and Standards: this compound sample, L-carnitine, and D-carnitine reference standards.

Procedure (based on established methods for carnitine enantiomers): [5][6]

  • Hydrolysis: The this compound sample must first be hydrolyzed to liberate free carnitine. This can be achieved by treatment with a mild base.

  • Derivatization: The hydrolyzed sample and the L- and D-carnitine standards are reacted with FLEC to form fluorescent diastereomers.

  • Chromatography: The derivatized samples are injected onto the HPLC system. The diastereomers of L- and D-carnitine will have different retention times and can be quantified using a fluorescence detector.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Stearoyl-L-carnitine chloride sample dissolution Dissolution in Acetonitrile/Water sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc Reversed-Phase HPLC (C18 column) filtration->hplc detection UV or ELSD Detection hplc->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: Experimental workflow for purity analysis of this compound by HPLC.

signaling_pathway cluster_contaminants Contaminants cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways D_carnitine D-carnitine Lipo Lipotoxicity D_carnitine->Lipo induces Inflam Inflammation D_carnitine->Inflam induces Ox_stress Oxidative Stress D_carnitine->Ox_stress induces Stearic_acid Stearic Acid Stearic_acid->Inflam induces Apoptosis Apoptosis Stearic_acid->Apoptosis induces NFkB NF-κB Pathway Inflam->NFkB activates JNK JNK Pathway Inflam->JNK activates Caspase Caspase Activation Apoptosis->Caspase activates

Caption: Logical relationships between common contaminants and their cellular effects.

References

Technical Support Center: Analysis of Stearoyl-L-carnitine chloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearoyl-L-carnitine chloride in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the molecular ion of this compound?

A1: Stearoyl-L-carnitine is a quaternary ammonium compound, meaning it carries a permanent positive charge. Therefore, in positive ion mode mass spectrometry, it is typically observed as the intact cation. The molecular formula of the Stearoyl-L-carnitine cation is C₂₅H₅₀NO₄⁺. The chloride salt form has a molecular formula of C₂₅H₅₀ClNO₄ and a molecular weight of approximately 464.12 g/mol .[1][2] The intact cation, which is what is observed in the mass spectrometer, has a monoisotopic mass of approximately 427.37 Da. However, it is often observed as its protonated form [M+H]⁺ in electrospray ionization (ESI), which would have an m/z of approximately 428.37.[3]

Q2: What are the characteristic fragment ions of Stearoyl-L-carnitine observed in tandem mass spectrometry (MS/MS)?

A2: Tandem mass spectrometry of acylcarnitines produces several characteristic fragment ions. For Stearoyl-L-carnitine, the most prominent fragment ion is typically observed at m/z 85.0284.[4][5] This fragment corresponds to the [C₄H₅O₂]⁺ ion, which is a key diagnostic ion for the carnitine moiety.[4] Another significant fragmentation pathway involves the neutral loss of trimethylamine ((CH₃)₃N), which has a mass of 59 Da.[6]

Q3: What are some common adducts that might be observed with Stearoyl-L-carnitine in ESI-MS?

A3: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte molecule with other ions present in the sample or mobile phase.[7] For Stearoyl-L-carnitine, which is already a cation, the formation of adducts with other cations is less common. However, in some cases, you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are traces of these salts in your sample or solvents. It's also possible to see clusters of the molecule itself.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for Stearoyl-L-carnitine 1. Inappropriate ionization mode. 2. Poor solubility in the spray solvent. 3. Suboptimal source conditions (e.g., temperature, gas flows). 4. Contamination of the ion source or mass spectrometer.1. Ensure the mass spectrometer is operating in positive ion mode. 2. This compound is soluble in ethanol and DMF.[8] Ensure your mobile phase is compatible. A common mobile phase for acylcarnitines is a mixture of acetonitrile and water with a small amount of formic acid to aid in protonation. 3. Optimize ESI source parameters, including capillary voltage, cone voltage, desolvation gas temperature, and flow rate. 4. Clean the ion source and perform routine maintenance as per the manufacturer's instructions.
Presence of Unidentified Peaks 1. Contaminants from sample preparation, solvents, or glassware. 2. Formation of adducts (e.g., sodium, potassium). 3. In-source fragmentation.1. Use high-purity solvents and reagents (LC-MS grade). Ensure glassware is thoroughly cleaned. Run a blank injection of your solvent to identify background peaks. 2. The presence of sodium or potassium salts can lead to adduct formation.[7] Use high-purity water and minimize contact with sources of these salts. 3. Reduce the cone voltage or fragmentation voltage in the ion source to minimize in-source fragmentation.
Poor Peak Shape in LC-MS 1. Incompatible mobile phase or gradient. 2. Column overload. 3. Secondary interactions with the column stationary phase.1. Optimize the liquid chromatography method. A reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid is a good starting point.[9] 2. Dilute the sample to avoid overloading the analytical column. 3. The addition of a small amount of an ion-pairing agent to the mobile phase can sometimes improve peak shape for charged analytes, but this can also cause ion suppression.
Inconsistent Fragmentation Pattern in MS/MS 1. Fluctuations in collision energy. 2. Presence of co-eluting isobaric interferences.1. Ensure the collision energy is set appropriately and is stable. Optimize the collision energy to produce the desired fragmentation pattern. 2. Improve chromatographic separation to resolve Stearoyl-L-carnitine from any isobaric compounds.[10]

Quantitative Data Summary

The following table summarizes the key m/z values for Stearoyl-L-carnitine in mass spectrometry.

Ion m/z (Monoisotopic) Notes
Stearoyl-L-carnitine Cation 427.3662The intact molecule with a positive charge.
Protonated Molecule [M+H]⁺ 428.3734Commonly observed in ESI-MS.[3]
Characteristic Fragment Ion 85.0284Corresponds to [C₄H₅O₂]⁺, a diagnostic ion for carnitine.[4]
Neutral Loss of Trimethylamine [M+H - 59]⁺Corresponds to the loss of (CH₃)₃N.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve.

  • Plasma/Serum Sample Preparation:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated Stearoyl-L-carnitine).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method for Acylcarnitine Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • MRM Transitions:

      • Stearoyl-L-carnitine: Precursor ion m/z 428.4 → Product ion m/z 85.1

      • Internal Standard (e.g., Stearoyl-d3-L-carnitine): Precursor ion m/z 431.4 → Product ion m/z 85.1[11]

    • Source Parameters: Optimize as per instrument recommendations. Typical values might include:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Desolvation Temperature: 350°C

      • Desolvation Gas Flow: 800 L/hr

Visualizations

Fragmentation_Pathway cluster_nodes Stearoyl_Carnitine Stearoyl-L-carnitine [M+H]⁺ m/z 428.4 Neutral_Loss_59 [M+H - 59]⁺ m/z 369.4 Stearoyl_Carnitine->Neutral_Loss_59 Neutral Loss Fragment_85 [C₄H₅O₂]⁺ m/z 85.0 Neutral_Molecule Trimethylamine (CH₃)₃N Neutral_Loss_59->Neutral_Molecule

Caption: Fragmentation pathway of Stearoyl-L-carnitine in MS/MS.

Troubleshooting_Workflow Check_Signal Signal for Stearoyl-L-carnitine? Low_Signal Troubleshoot Low/No Signal - Check Ionization Mode - Optimize Source Conditions - Check Sample Prep Check_Signal->Low_Signal No Good_Signal Signal OK Check_Signal->Good_Signal Yes Start Start Low_Signal->Start Re-run Check_Peaks Unexpected Peaks? Good_Signal->Check_Peaks Unwanted_Peaks Identify Contaminants/Adducts - Run Blanks - Check Solvents/Glassware Check_Peaks->Unwanted_Peaks Yes Clean_Spectrum Spectrum Clean Check_Peaks->Clean_Spectrum No Unwanted_Peaks->Start Re-run after cleaning Check_Peak_Shape Good Peak Shape? Clean_Spectrum->Check_Peak_Shape Bad_Peak_Shape Optimize LC Method - Adjust Gradient - Check for Overload Check_Peak_Shape->Bad_Peak_Shape No Good_Peak_Shape_Node Peak Shape OK Check_Peak_Shape->Good_Peak_Shape_Node Yes Bad_Peak_Shape->Start Re-run with new method End Analysis Complete Good_Peak_Shape_Node->End

Caption: Troubleshooting workflow for Stearoyl-L-carnitine analysis.

References

avoiding ion suppression in ESI-MS of acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of acylcarnitines by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding ion suppression.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: What are the primary causes of ion suppression when analyzing acylcarnitines by ESI-MS?

Ion suppression in the ESI-MS analysis of acylcarnitines is a common phenomenon that reduces the ionization efficiency of the target analytes, leading to decreased sensitivity and inaccurate quantification.[1][2][3] The primary causes include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine, tissue) compete with acylcarnitines for ionization in the ESI source.[4][5]

  • High Concentrations of Interfering Substances: The presence of high concentrations of salts, detergents, or other non-volatile components in the sample can alter the droplet properties in the ESI source, hindering the release of gas-phase analyte ions.[1][3]

  • Co-eluting Phospholipids: In biological samples, particularly plasma, phospholipids are a major cause of ion suppression.[6] They are often retained on reversed-phase columns and can co-elute with acylcarnitines, competing for ionization.[6]

  • Analyte-Analyte Competition: At high concentrations, different acylcarnitine species can compete with each other for ionization, leading to non-linear responses.[1]

Q2: My acylcarnitine signal is low and inconsistent. How can I determine if ion suppression is the cause?

Identifying ion suppression is a critical first step in troubleshooting. Here are two common methods:

  • Post-Column Infusion: This technique involves infusing a standard solution of your acylcarnitine of interest at a constant rate into the mobile phase after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.

  • Matrix Effect Calculation: This method involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a pre-extracted blank matrix sample. The following formula can be used: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize ion suppression for acylcarnitine analysis?

Proper sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[4][7] The choice of method depends on the sample matrix and the specific acylcarnitines of interest.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove the bulk of proteins from plasma or serum samples.[8][9] However, it may not effectively remove other interfering substances like phospholipids, and significant ion suppression can still occur.[7]

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analytes of interest from the sample matrix. It can provide cleaner extracts than PPT, leading to reduced ion suppression.[1][10] The choice of solvent is critical for efficient extraction of acylcarnitines.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating analytes.[10][11][12] Cation-exchange SPE is particularly useful for acylcarnitines due to their positively charged quaternary amine group.[11][12] This method can significantly reduce matrix effects by selectively retaining acylcarnitines while washing away interfering compounds.[4][11]

Below is a diagram illustrating a general workflow for troubleshooting ion suppression:

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low/Inconsistent Acylcarnitine Signal Diagnose Suspect Ion Suppression Problem->Diagnose Test Perform Post-Column Infusion or Matrix Effect Experiment Diagnose->Test SamplePrep Optimize Sample Preparation (SPE, LLE) Test->SamplePrep Suppression Confirmed Verify Re-evaluate Signal & Consistency Test->Verify No Suppression (Investigate other causes) Chromatography Improve Chromatographic Separation SamplePrep->Chromatography Derivatization Consider Derivatization Chromatography->Derivatization InternalStandard Use Stable Isotope-Labeled Internal Standards Derivatization->InternalStandard InternalStandard->Verify Success Problem Resolved Verify->Success Successful DerivatizationWorkflow cluster_start Starting Material cluster_reaction Derivatization Reaction cluster_workup Post-Reaction Workup cluster_end Final Sample Start Dried Acylcarnitine Extract AddReagent Add 3N Butanolic-HCl Start->AddReagent Incubate Incubate at 60°C for 20 min AddReagent->Incubate DryDown Evaporate to Dryness Incubate->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute End Butylated Acylcarnitines for LC-MS Reconstitute->End

References

quality control measures for Stearoyl-L-carnitine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stearoyl-L-carnitine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Stearoyl-L-carnitine standards and biological samples?

A1: Proper storage is critical to maintain the integrity of Stearoyl-L-carnitine. For powdered standards, storage at -20°C in a sealed container away from moisture is recommended.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for 1 month.[1][2] Biological samples such as plasma and tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[3][4] Short-chain acylcarnitines are particularly unstable at ambient temperatures, so maintaining a consistent cold chain is crucial.[5]

Q2: My Stearoyl-L-carnitine peak is showing poor chromatographic resolution. What could be the cause?

A2: Poor peak shape and resolution can stem from several factors. One common issue is the presence of isomeric compounds, which are structurally similar and can co-elute.[3][6] To address this, optimizing the liquid chromatography method is essential. Consider using a high-resolution column, such as a C18 column, and adjusting the mobile phase gradient and flow rate to improve separation.[7] Additionally, ensure that your sample preparation effectively removes interfering substances from the matrix.

Q3: I am observing high variability in my quantitative results. What quality control measures can I implement?

A3: High variability often points to inconsistencies in sample preparation or instrument performance. To ensure data quality, a robust quality control (QC) system is necessary. This should include:

  • Use of Internal Standards: Stable isotope-labeled internal standards, such as Stearoyl-L-carnitine-d3, should be used to correct for variations in sample extraction and instrument response.[8][9]

  • Calibration Curves: A multi-point calibration curve should be prepared for each analytical run to ensure linearity.[4][8]

  • QC Samples: Include QC samples at low, medium, and high concentrations within your analytical batch to monitor accuracy and precision.[8] These should be prepared from a separate stock solution than the calibration standards.

  • System Suitability Tests: Before each run, perform a system suitability test to ensure the LC-MS/MS system is performing optimally.

Q4: Should I use a derivatization step for Stearoyl-L-carnitine analysis?

A4: Both derivatized and underivatized methods are used for acylcarnitine analysis.[10][11] Derivatization, such as butylation, can increase ionization efficiency and help to discriminate between isobaric compounds.[3] However, it also adds an extra step to the sample preparation workflow and carries the risk of incomplete reactions or hydrolysis, which can introduce variability.[10][11] Underivatized methods using techniques like HILIC or reversed-phase chromatography coupled with tandem mass spectrometry are also effective and offer a more streamlined workflow.[7] The choice between these methods will depend on the specific requirements of your assay, such as the need to resolve specific isomers and the desired sensitivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or No Peak for Stearoyl-L-carnitine 1. Degradation of Analyte: Improper storage or handling of standards or samples.[1][2] 2. Inefficient Extraction: Suboptimal protein precipitation or solid-phase extraction (SPE) recovery. 3. Poor Ionization: Matrix suppression effects or incorrect mass spectrometer settings.[12] 4. Instrument Contamination: Contamination of the ion source or mass spectrometer.1. Review storage procedures. Ensure standards and samples are stored at the correct temperatures and that freeze-thaw cycles are minimized.[1][2] 2. Optimize the extraction procedure. Ensure complete protein precipitation with ice-cold methanol.[3] Consider optimizing the pH or solvent composition. 3. Check and optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Dilute the sample to reduce matrix effects. 4. Clean the ion source and perform system maintenance as per the manufacturer's recommendations.
High Background Noise or Ghost Peaks 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual analyte from a previous high-concentration sample. 3. Contamination from Labware: Leaching of contaminants from plasticware (e.g., microtiter plates, pipette tips).[13]1. Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. 2. Implement a robust needle wash protocol between injections, using a strong organic solvent. Inject blank samples to confirm the absence of carryover. 3. Use high-quality polypropylene labware. Pre-rinse all tubes and tips with solvent. Test different batches of labware for potential contamination.[13]
Inconsistent Retention Time 1. Unstable Column Temperature: Fluctuations in the column oven temperature. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components. 3. Column Degradation: Loss of stationary phase or column blockage.1. Ensure the column oven is set to a stable temperature and allow sufficient equilibration time before starting the analytical run. 2. Prepare fresh mobile phase for each run. Use a precision balance and volumetric flasks for accurate preparation. 3. Flush the column with an appropriate solvent. If the problem persists, replace the column with a new one.
Non-linear Calibration Curve 1. Inaccurate Standard Preparation: Errors in serial dilutions of the stock solution. 2. Detector Saturation: The concentration of the highest calibration standard is beyond the linear range of the detector. 3. Matrix Effects: Differential matrix effects across the concentration range.1. Carefully prepare fresh calibration standards. Use calibrated pipettes and high-quality volumetric flasks. 2. Extend the calibration range with lower concentration points and exclude the saturated points. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. Consider further sample cleanup or dilution.

Quantitative Data Summary

The following tables provide typical parameters for quality control and method validation in Stearoyl-L-carnitine analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Peak Area Precision (RSD%) < 15% for 5 replicate injections
Retention Time Precision (RSD%) < 2% for 5 replicate injections
Signal-to-Noise Ratio (S/N) > 10 for the Lower Limit of Quantification (LLOQ)

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaReference
Linearity (r²) ≥ 0.99[4][14]
Accuracy (% Bias) Within ± 15% (± 20% for LLOQ)[4]
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)[14][15]
Recovery (%) Consistently between 85% and 115%[16]

Experimental Protocols

Protocol 1: Stearoyl-L-carnitine Extraction from Plasma

This protocol describes a common method for extracting Stearoyl-L-carnitine from plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Stearoyl-L-carnitine-d3 in methanol) to each plasma sample, vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each tube.[3]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Ice-cold Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample lc_ms LC-MS/MS System final_sample->lc_ms data_acq Data Acquisition lc_ms->data_acq chrom_integration Chromatogram Integration data_acq->chrom_integration quantification Quantification chrom_integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for Stearoyl-L-carnitine analysis.

troubleshooting_logic start Problem: Inaccurate Results check_qc Are QC Samples within Acceptable Limits? start->check_qc check_cal Is the Calibration Curve Linear (r² > 0.99)? check_qc->check_cal Yes investigate_prep Investigate Sample Preparation Steps check_qc->investigate_prep No check_is Is the Internal Standard Response Consistent? check_cal->check_is Yes investigate_standards Investigate Standard Preparation check_cal->investigate_standards No check_system Review System Suitability (Peak Shape, Ret. Time) check_is->check_system No pass Results are Valid check_is->pass Yes instrument_issue Potential Instrument Issue (Source, Detector, Column) check_system->instrument_issue

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Stearoyl-L-carnitine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Stearoyl-L-carnitine, with a focus on the effects of pH. Researchers, scientists, and drug development professionals can use this information to design experiments, interpret results, and troubleshoot stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Stearoyl-L-carnitine in aqueous solutions?

The primary degradation pathway for Stearoyl-L-carnitine in aqueous solutions is the hydrolysis of the ester bond, which links the stearoyl fatty acid chain to the L-carnitine molecule. This reaction yields L-carnitine and stearic acid as the main degradation products. This process is susceptible to catalysis by both acid and base.

Q2: How does pH affect the stability of Stearoyl-L-carnitine?

The stability of Stearoyl-L-carnitine is significantly influenced by pH. Based on the behavior of other acylcarnitines, it is expected to be most stable in neutral to slightly acidic conditions.[1] Both strongly acidic and, particularly, alkaline conditions can accelerate the rate of hydrolysis.[1][2][3] For instance, a study on acetyl-L-carnitine, a short-chain acylcarnitine, demonstrated stability in neutral to acidic pH but instability at a pH greater than 9.[1] While long-chain acylcarnitines like Stearoyl-L-carnitine may exhibit greater stability compared to their short-chain counterparts, the general trend of pH-dependent hydrolysis remains.[4]

Q3: What are the expected signs of Stearoyl-L-carnitine degradation in my experiments?

Signs of Stearoyl-L-carnitine degradation can be observed through various analytical techniques. When using High-Performance Liquid Chromatography (HPLC), you may notice:

  • A decrease in the peak area or height corresponding to Stearoyl-L-carnitine over time.

  • The appearance and increase of new peaks corresponding to the degradation products, namely L-carnitine and stearic acid.

  • Changes in the physical appearance of the solution, such as turbidity or precipitation, especially if the concentration of the sparingly soluble stearic acid exceeds its solubility limit.

Q4: What is the recommended pH range for storing Stearoyl-L-carnitine solutions?

For short-term storage of Stearoyl-L-carnitine solutions, a pH range of 4.0 to 6.0 is recommended to minimize hydrolysis. For long-term storage, it is advisable to store the compound in its solid, crystalline form at a low temperature and protected from moisture. If an aqueous stock solution is necessary, it should be prepared fresh and used promptly.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of Stearoyl-L-carnitine in solution The pH of the solution is too high or too low.Measure and adjust the pH of your solution to a range of 4.0-6.0 using a suitable buffer system (e.g., phosphate or citrate buffer).
Precipitate forms in the sample Degradation has led to the formation of stearic acid, which has low aqueous solubility.Confirm the identity of the precipitate using appropriate analytical techniques. If it is stearic acid, this is a strong indicator of degradation. Future experiments should be conducted at a pH that ensures stability.
Inconsistent analytical results The sample is degrading during the analytical procedure itself.Review the pH of the mobile phase and the temperature of the autosampler and column in your HPLC method. Ensure these conditions are optimized to minimize on-instrument degradation.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of Stearoyl-L-carnitine

This protocol outlines a method to assess the stability of Stearoyl-L-carnitine at different pH values.

1. Materials:

  • Stearoyl-L-carnitine

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 10)

  • High-purity water

  • HPLC system with a C18 column

  • UV or Mass Spectrometry (MS) detector

2. Procedure:

  • Prepare a stock solution of Stearoyl-L-carnitine in a suitable organic solvent (e.g., ethanol) to ensure solubility.

  • Prepare a series of buffered aqueous solutions at the desired pH values.

  • Spike a known concentration of the Stearoyl-L-carnitine stock solution into each buffered solution to a final concentration suitable for your analytical method.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by neutralizing the sample or diluting it in the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Stearoyl-L-carnitine and the formation of L-carnitine.[2][3]

3. Data Analysis:

  • Plot the concentration of Stearoyl-L-carnitine versus time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation

Table 1: Hypothetical Degradation of Stearoyl-L-carnitine at 40°C
pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)% Degradation after 24 hours
2.00.01546.230.2%
4.00.002346.64.7%
7.00.005138.611.3%
9.00.0808.785.3%
10.00.2502.899.8%

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Degradation Pathway

SLC Stearoyl-L-carnitine H2O H₂O SLC->H2O Products Degradation Products H2O->Products Hydrolysis H_OH H⁺ or OH⁻ LC L-carnitine Products->LC SA Stearic Acid Products->SA cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stearoyl-L-carnitine Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 10) prep_buffers->spike incubate Incubate at Controlled Temperature spike->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample quench Quench Degradation sample->quench hplc HPLC Analysis quench->hplc data Calculate k and t½ hplc->data

References

Technical Support Center: Stearoyl-L-carnitine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stearoyl-L-carnitine. This resource provides essential guidance on ensuring the stability of Stearoyl-L-carnitine in biological samples, particularly concerning freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the stability of Stearoyl-L-carnitine in biological samples during storage and handling?

A1: The main concern is the hydrolysis of the ester bond in Stearoyl-L-carnitine, which leads to the formation of free L-carnitine and stearic acid. This degradation can be influenced by factors such as temperature, pH, and enzymatic activity within the biological matrix.[1][2] Long-chain acylcarnitines like Stearoyl-L-carnitine are generally more stable than their short-chain counterparts.[1]

Q2: How many freeze-thaw cycles can my samples containing Stearoyl-L-carnitine undergo before significant degradation occurs?

A2: While specific data for Stearoyl-L-carnitine is not extensively published, general knowledge suggests that long-chain acylcarnitines are relatively stable to a limited number of freeze-thaw cycles when proper procedures are followed.[1] It is highly recommended to perform a validation study for your specific sample type and storage conditions. A study on various metabolites in plasma showed that up to 10 freeze-thaw cycles with rapid freezing (liquid nitrogen) and quick thawing (room temperature water bath) resulted in minimal changes for many compounds.[3][4][5] However, slower freezing, for instance at -20°C, can cause more significant changes in metabolite levels.[3][4][5]

Q3: What are the optimal storage conditions for biological samples containing Stearoyl-L-carnitine to ensure long-term stability?

A3: For long-term stability, it is crucial to store biological samples at ultra-low temperatures, such as -80°C.[6] Studies have shown that acylcarnitines are stable for at least 330 days when stored at -18°C.[1] At ambient temperatures, plasma acylcarnitines can be stable for less than two days.[7] To prevent degradation, it is essential to minimize the time samples spend at room temperature and to freeze them as quickly as possible after collection and processing.

Q4: Can the type of biological matrix (e.g., plasma, serum, tissue) affect the freeze-thaw stability of Stearoyl-L-carnitine?

A4: Yes, the biological matrix can influence stability. Tissues, for example, contain a higher concentration and variety of enzymes that can be released upon homogenization and cellular disruption during freeze-thaw cycles, potentially leading to increased degradation. The pH and overall composition of the matrix can also play a role. Therefore, it is important to validate stability in each matrix you are working with.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of Stearoyl-L-carnitine Degradation during sample handling and storage: Prolonged exposure to room temperature; multiple freeze-thaw cycles.- Minimize time at room temperature. - Aliquot samples upon first thaw to avoid repeated freeze-thaw cycles of the bulk sample. - Ensure rapid freezing and thawing of samples.[3][4][5]
Hydrolysis: Enzymatic or chemical hydrolysis.- Store samples at -80°C. - Consider adding enzyme inhibitors, though this needs to be validated for your specific assay.
High variability in results between aliquots Incomplete thawing and mixing: Concentration gradients can form if samples are not thoroughly mixed after thawing.- Ensure samples are completely thawed before vortexing. - Gently vortex samples for a few seconds to ensure homogeneity before taking an aliquot.
Adsorption to container surfaces: Long-chain acylcarnitines can be "sticky" and adsorb to certain plastics.- Use low-retention microcentrifuge tubes. - Consider the use of silanized glass vials for storage and analysis.
Poor chromatographic peak shape Solubility issues: Stearoyl-L-carnitine may not be fully solubilized in the reconstitution solvent after extraction and drying.- Optimize the reconstitution solvent. A higher percentage of organic solvent (e.g., methanol or acetonitrile) may be required. - Gently warm and vortex the sample during reconstitution.
Interference from other lipids Co-elution with other endogenous lipids: Biological samples are complex mixtures.- Optimize the chromatographic method to improve resolution. - Utilize high-resolution mass spectrometry for better specificity.

Quantitative Data Summary

The following table provides a hypothetical representation of Stearoyl-L-carnitine stability based on general trends for long-chain acylcarnitines. Users should generate their own data for their specific experimental conditions.

Number of Freeze-Thaw Cycles Mean Recovery (%) in Plasma (at -80°C) Mean Recovery (%) in Tissue Homogenate (at -80°C)
198.597.2
396.293.8
593.188.5
1085.779.3

Note: These values are illustrative and should be confirmed by internal validation.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of Stearoyl-L-carnitine in Human Plasma

1. Objective: To determine the stability of Stearoyl-L-carnitine in human plasma after multiple freeze-thaw cycles.

2. Materials:

  • Pooled human plasma
  • Stearoyl-L-carnitine analytical standard
  • Internal standard (e.g., Stearoyl-L-carnitine-d3)
  • Methanol, acetonitrile, water (LC-MS grade)
  • Formic acid
  • Low-retention microcentrifuge tubes
  • -80°C freezer and a -20°C freezer
  • Room temperature water bath
  • Liquid nitrogen or dry ice/ethanol bath for snap-freezing

3. Procedure:

  • Sample Preparation:
  • Spike the pooled human plasma with a known concentration of Stearoyl-L-carnitine.
  • Aliquot the spiked plasma into multiple low-retention microcentrifuge tubes (e.g., 50 µL per aliquot).
  • Baseline (Cycle 0) Analysis:
  • Immediately after spiking, take a set of aliquots (n=3-5) for baseline analysis without freezing.
  • Perform sample extraction (e.g., protein precipitation with cold methanol containing the internal standard).
  • Analyze by a validated LC-MS/MS method.
  • Freeze-Thaw Cycles:
  • Freeze the remaining aliquots at -80°C for at least 24 hours.
  • Cycle 1: Remove a set of aliquots from the -80°C freezer. Thaw them completely in a room temperature water bath.[3] Once thawed, refreeze them at -80°C.
  • Repeat the thawing and refreezing process for the desired number of cycles (e.g., 3, 5, 10), taking out a new set of aliquots after each completed cycle for analysis.[8][9]
  • Sample Analysis:
  • After the final thaw of each cycle set, extract the samples as in step 2.2.
  • Analyze all samples from all cycles in a single analytical run to minimize inter-assay variability.
  • Data Analysis:
  • Calculate the concentration of Stearoyl-L-carnitine in each sample.
  • Determine the mean concentration and standard deviation for each freeze-thaw cycle.
  • Express the stability as a percentage of the baseline (Cycle 0) concentration.

Visualizations

FreezeThaw_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles start Pool Biological Matrix spike Spike with Stearoyl-L-carnitine start->spike aliquot Create Multiple Aliquots spike->aliquot extract Sample Extraction (e.g., Protein Precipitation) aliquot->extract Baseline (T0) freeze Freeze at -80°C (>24h) aliquot->freeze lcms LC-MS/MS Analysis extract->lcms data Data Interpretation lcms->data thaw Thaw at Room Temp freeze->thaw thaw->extract T(N) refreeze Refreeze at -80°C thaw->refreeze Repeat for N cycles refreeze->thaw

Caption: Experimental workflow for assessing the freeze-thaw stability of Stearoyl-L-carnitine.

Degradation_Pathway cluster_factors Influencing Factors SLC Stearoyl-L-carnitine FC Free L-carnitine SLC->FC Hydrolysis SA Stearic Acid SLC->SA Hydrolysis Temp High Temperature Temp->SLC pH Non-optimal pH pH->SLC Enzyme Enzymatic Activity Enzyme->SLC FT Freeze-Thaw Cycles FT->SLC

Caption: Primary degradation pathway of Stearoyl-L-carnitine in biological samples.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Stearoyl-L-carnitine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Stearoyl-L-carnitine. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance characteristics, experimental protocols, and visual workflows to aid in the selection and implementation of a robust analytical method.

The accurate quantification of long-chain acylcarnitines, such as Stearoyl-L-carnitine, is crucial for research in metabolic disorders and mitochondrial function.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity, particularly in complex biological matrices.[3] This guide will delve into the validation parameters of various LC-MS/MS methodologies, offering a comparative overview to inform your analytical strategy.

Comparative Analysis of Method Validation Parameters

The following tables summarize the quantitative validation parameters from different LC-MS/MS methods applicable to the analysis of long-chain acylcarnitines, including Stearoyl-L-carnitine. These parameters are essential for evaluating the reliability and performance of an analytical method.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

AnalyteMethod HighlightsCalibration RangeLLOQ (Lower Limit of Quantification)Correlation Coefficient (r²)Reference
Palmitoyl-L-carnitineHILIC LC-MS/MS1–1000 ng/mLNot explicitly stated, but lowest calibrator is 1 ng/mLNot explicitly stated[3]
Dodecanoyl-L-carnitineUPLC-MS/MS4–40 ng/mL (in diluted urine)4 ng/mL0.988 - 0.999[4]
Octanoyl-L-carnitineUPLC-MS/MS1.5–20 ng/mL (in diluted urine)1.5 ng/mL0.988 - 0.999[4]
Various AcylcarnitinesUHP-HILIC-MS/MS5-200 ng/mL~0.5 ng/mL>0.994[5]

Table 2: Accuracy and Precision of LC-MS/MS Methods

AnalyteMethod HighlightsInter-day Precision (%CV)Inter-day Accuracy/Bias (%)Recovery (%)Reference
Palmitoyl-L-carnitineHILIC LC-MS/MSNot explicitly statedNot explicitly stated85.4%[3]
Various AcylcarnitinesUPLC-MS/MS0.89 to 9.75%3.25 to 8.20%Not explicitly stated[4]
L-carnitineLC-MS/MS1.93-2.74%Not explicitly stated93.18-95.64%[6]
Various AcylcarnitinesUHP-HILIC-MS/MSNot explicitly statedNot explicitly stated>88%[5]

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of Stearoyl-L-carnitine involves sample preparation, chromatographic separation, and mass spectrometric detection. The following sections detail a typical methodology based on established practices.

Sample Preparation

Biological samples such as plasma, serum, or tissue homogenates are the common matrices for Stearoyl-L-carnitine analysis. A typical sample preparation workflow includes:

  • Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile is added to the sample.

  • Internal Standard Spiking: A stable isotope-labeled internal standard, such as d3-Stearoyl-L-carnitine, is added to the sample prior to extraction to correct for matrix effects and variations in instrument response. The use of deuterated analogues is crucial for accurately quantifying endogenous acylcarnitines.[3]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube for analysis. In some methods, a derivatization step may be included to improve chromatographic retention or ionization efficiency.[7]

Liquid Chromatography

Chromatographic separation is essential to resolve Stearoyl-L-carnitine from other isobaric and isomeric compounds present in the sample.

  • Column: Reversed-phase columns (e.g., C18, C8) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are commonly used. HILIC columns are particularly effective for retaining polar compounds like acylcarnitines.[3][5]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with formic acid and ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation of a wide range of acylcarnitines.

  • Flow Rate: The flow rate is typically in the range of 0.2-0.6 mL/min, depending on the column dimensions and particle size.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for acylcarnitines.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of Stearoyl-L-carnitine and its specific product ion after collision-induced dissociation. A common product ion for acylcarnitines results from the neutral loss of trimethylamine (59 Da).[3]

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates the key stages in the validation of an LC-MS/MS method for Stearoyl-L-carnitine.

G cluster_0 Method Development cluster_1 Method Validation Sample Preparation Sample Preparation LC Separation Optimization LC Separation Optimization Sample Preparation->LC Separation Optimization MS/MS Parameter Tuning MS/MS Parameter Tuning LC Separation Optimization->MS/MS Parameter Tuning Linearity Linearity MS/MS Parameter Tuning->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Selectivity Selectivity Accuracy->Selectivity Matrix Effect Matrix Effect Selectivity->Matrix Effect Stability Stability Matrix Effect->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

LC-MS/MS method validation workflow.

Fatty Acid β-Oxidation Pathway

Stearoyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Understanding this pathway is crucial for interpreting the biological significance of Stearoyl-L-carnitine levels.

cluster_0 Cytosol cluster_1 Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Stearoyl-L-carnitine Stearoyl-L-carnitine Fatty Acyl-CoA->Stearoyl-L-carnitine CPT1 Fatty Acyl-CoA_matrix Fatty Acyl-CoA β-Oxidation β-Oxidation Fatty Acyl-CoA_matrix->β-Oxidation Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle β-Oxidation->Acetyl-CoA Stearoyl-L-carnitine->Fatty Acyl-CoA_matrix CPT2

Mitochondrial fatty acid β-oxidation pathway.

Comparison of Analytical Approaches

The choice of analytical strategy can significantly impact the quality of the data. The following diagram compares direct infusion mass spectrometry with LC-MS/MS for acylcarnitine analysis.

Analytical_Approaches Analytical Approaches Direct Infusion MS LC-MS/MS Direct_Infusion Advantages High throughput Simple sample preparation Disadvantages Isobaric interferences Ion suppression Analytical_Approaches:f1->Direct_Infusion:f0 LC_MSMS Advantages Separation of isomers Reduced matrix effects Higher specificity Disadvantages Longer analysis time Method development complexity Analytical_Approaches:f2->LC_MSMS:f0

Comparison of analytical approaches.

Conclusion

The validation of an LC-MS/MS method for Stearoyl-L-carnitine requires careful consideration of various parameters to ensure accurate and reliable quantification. While direct infusion MS/MS can be used for high-throughput screening, LC-MS/MS offers superior specificity by separating isomeric and isobaric species, which is critical for definitive quantification in complex biological samples.[1][8] The choice of chromatographic technique, such as HILIC or reversed-phase, will depend on the specific requirements of the assay, including the range of acylcarnitines to be analyzed. The data and protocols presented in this guide provide a solid foundation for developing and validating a robust LC-MS/MS method for Stearoyl-L-carnitine, ultimately contributing to a deeper understanding of its role in health and disease.

References

A Comparative Guide to the Biological Activities of Stearoyl-L-carnitine and Oleoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-L-carnitine and Oleoyl-L-carnitine are long-chain acylcarnitines, endogenous metabolites crucial for cellular energy metabolism. While structurally similar—both possessing an L-carnitine moiety esterified to a long-chain fatty acid—the single double bond in the oleoyl chain of Oleoyl-L-carnitine introduces significant differences in their biological activities. This guide provides an objective comparison of their known effects on key cellular processes, supported by experimental data, to aid researchers in their investigations and drug development efforts.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the distinct biological activities of Stearoyl-L-carnitine and Oleoyl-L-carnitine.

TargetMoleculeActivityIC50 / InhibitionCell Type / SystemReference
Glycine Transporter 2 (GlyT2) Oleoyl-L-carnitineInhibition340 nMXenopus laevis oocytes expressing human GlyT2[1][2]
Stearoyl-L-carnitineInhibition16.8 ± 6.1% inhibition at 3 µMXenopus laevis oocytes expressing human GlyT2[1]
Cellular ProcessMoleculeObserved EffectQuantitative DataCell Type / SystemReference
Apoptosis (Caspase Activity) Palmitoylcarnitine*Stimulation of caspase-3 and -7 activityMaximal effect at 50 µMRecombinant caspases[3]
L-carnitineInhibition of caspase-3, -7, and -8 activityPotent inhibition at 5 mMRecombinant caspases[3]
Inflammation (Cytokine Secretion) Long-chain acylcarnitines (general)Induction of pro-inflammatory cytokines (TNF-α, MIP-2)Dose-dependent increaseRAW 264.7 murine macrophages[4]

Note: Data for Palmitoylcarnitine, a saturated long-chain acylcarnitine structurally similar to Stearoyl-L-carnitine, is used as a proxy in the absence of direct comparative data for Stearoyl-L-carnitine on caspase activity.

Detailed Experimental Protocols

Glycine Transporter (GlyT2) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Stearoyl-L-carnitine and Oleoyl-L-carnitine on the glycine transporter GlyT2.

Methodology (based on Two-Electrode Voltage Clamp in Xenopus laevis oocytes): [1]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2 and incubated to allow for protein expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes filled with KCl to voltage-clamp the membrane potential (typically at -60 mV).

  • Glycine Application: A baseline glycine-induced current is established by applying a known concentration of glycine (e.g., 30 µM).

  • Inhibitor Application:

    • To determine the IC50, various concentrations of Stearoyl-L-carnitine or Oleoyl-L-carnitine are co-applied with the standard glycine concentration.

    • The inhibition of the glycine-induced current is recorded.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the acylcarnitine, and the data are fitted to a dose-response curve to determine the IC50 value.

Caspase Activity Assay

Objective: To assess the effect of Stearoyl-L-carnitine and Oleoyl-L-carnitine on the activity of key apoptotic enzymes, such as caspase-3.

Methodology (Fluorometric Assay):

  • Cell Culture and Treatment:

    • Cells (e.g., Jurkat cells) are cultured under standard conditions.

    • Apoptosis is induced using a known stimulus (e.g., Fas ligand).

    • Cells are treated with various concentrations of Stearoyl-L-carnitine or Oleoyl-L-carnitine.

  • Cell Lysis:

    • Cells are harvested and washed with cold PBS.

    • The cell pellet is resuspended in a chilled lysis buffer and incubated on ice.

    • The lysate is centrifuged to remove cellular debris.

  • Caspase-3 Activity Measurement:

    • The protein concentration of the cell lysate is determined.

    • A known amount of protein from each sample is added to a 96-well plate.

    • A reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to each well.

    • The plate is incubated at 37°C.

  • Fluorescence Reading: The fluorescence of the cleaved substrate (AMC) is measured using a fluorometer (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: The fluorescence intensity, which is proportional to caspase-3 activity, is normalized to the protein concentration and compared between different treatment groups.

Cytokine Secretion Assay (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells treated with Stearoyl-L-carnitine and Oleoyl-L-carnitine.

Methodology (Enzyme-Linked Immunosorbent Assay): [4]

  • Cell Culture and Treatment:

    • Immune cells (e.g., RAW 264.7 macrophages) are seeded in a multi-well plate.

    • Cells are treated with various concentrations of Stearoyl-L-carnitine or Oleoyl-L-carnitine for a specified duration.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any detached cells.

  • ELISA Procedure:

    • An ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) is used.

    • The collected supernatants and a series of known cytokine standards are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

    • After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.

    • The reaction is stopped with a stop solution.

  • Data Acquisition and Analysis: The absorbance of each well is read using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Oleoyl-L-carnitine and GlyT2 Inhibition

Oleoyl-L-carnitine is a potent, non-competitive inhibitor of the glycine transporter 2 (GlyT2).[1][2] By inhibiting GlyT2, Oleoyl-L-carnitine increases the concentration of glycine in the synaptic cleft of inhibitory neurons. This enhancement of glycinergic neurotransmission is a potential mechanism for analgesia.[5]

Oleoyl_L_carnitine_GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release GlyT2 GlyT2 Glycine_synapse->GlyT2 Reuptake Glycine_receptor Glycine Receptor Glycine_synapse->Glycine_receptor Oleoyl_L_carnitine Oleoyl-L-carnitine Oleoyl_L_carnitine->GlyT2 Inhibits Inhibition Inhibitory Neurotransmission Glycine_receptor->Inhibition Activates

Caption: Oleoyl-L-carnitine inhibits GlyT2-mediated glycine reuptake.

Stearoyl-L-carnitine and Putative PKC Inhibition

While direct evidence is still emerging, some studies suggest that long-chain saturated acylcarnitines, such as palmitoylcarnitine, can act as inhibitors of Protein Kinase C (PKC).[6] PKC is a family of enzymes involved in various signaling cascades that regulate cellular processes like proliferation, differentiation, and apoptosis. The potential downstream effects of PKC inhibition by Stearoyl-L-carnitine could be widespread and cell-type dependent.

Stearoyl_L_carnitine_PKC_Inhibition Stearoyl_L_carnitine Stearoyl-L-carnitine PKC Protein Kinase C (PKC) Stearoyl_L_carnitine->PKC Inhibits Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates Phosphorylates Cellular_Responses Cellular Responses (e.g., Proliferation, Apoptosis) Downstream_Substrates->Cellular_Responses Regulate

Caption: Putative signaling pathway of Stearoyl-L-carnitine via PKC inhibition.

Experimental Workflow: Apoptosis Detection

A common workflow for assessing apoptosis involves treating cells with the compounds of interest and then staining for markers of programmed cell death, followed by analysis using flow cytometry.

Apoptosis_Workflow start Cell Culture treatment Treat with Stearoyl-L-carnitine or Oleoyl-L-carnitine start->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V and Propidium Iodide (PI) harvest->staining analysis Flow Cytometry Analysis staining->analysis results Quantify Apoptotic vs. Live/Necrotic Cells analysis->results

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

The available evidence indicates that Stearoyl-L-carnitine and Oleoyl-L-carnitine possess distinct biological activities, largely influenced by the saturation of their fatty acid chains. Oleoyl-L-carnitine is a significantly more potent inhibitor of the glycine transporter GlyT2 compared to Stearoyl-L-carnitine. Conversely, saturated long-chain acylcarnitines may have a more pronounced effect on apoptosis and potentially on PKC-mediated signaling pathways. Further direct comparative studies are warranted to fully elucidate their differential effects on mitochondrial function and inflammation. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these endogenous lipids.

References

A Guide to the Cross-Validation of Analytical Methods for Acylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of acylcarnitines is paramount. These molecules are key biomarkers for inborn errors of metabolism and are increasingly recognized for their role in various other pathologies. This guide provides a comprehensive comparison of the primary analytical methods used for acylcarnitine quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

The analysis of acylcarnitines, esters of carnitine and fatty acids, plays a crucial role in the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects and organic acidemias.[1][2][3][4] The accumulation of specific acylcarnitine species in biological fluids can be indicative of enzymatic deficiencies in these metabolic pathways.[5] Consequently, robust and reliable analytical methods are essential for clinical diagnostics and research. This guide will delve into the cross-validation of the most prevalent techniques: tandem mass spectrometry (MS/MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzymatic assays.

Comparative Analysis of Analytical Methods

The gold standard for acylcarnitine analysis is tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS).[2][6][7] This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of a wide range of acylcarnitine species.[8] However, enzymatic assays provide an alternative, often simpler, method for determining total or specific acylcarnitine concentrations.

Performance Characteristics

The choice of analytical method often depends on a balance of performance characteristics. The following table summarizes key quantitative data for the most common acylcarnitine analysis techniques.

Performance MetricTandem Mass Spectrometry (Flow Injection)UHPLC-MS/MSEnzymatic Assays
Sensitivity (LOD/LOQ) LOD < 0.7 fmol[8]LLOQ: 0.05 - 0.5 nmol/mL[9]Method Dependent
Linearity (Correlation Coefficient) > 0.992[8]Not explicitly stated, but multiple-point calibration is used[9]Not explicitly stated
Accuracy (Relative Error) < 20%[8]81% - 120% spike recovery[10]Not explicitly stated
Precision (Coefficient of Variation) CV < 15%[8]Intra- and inter-day precision available[10]Repeatability RSDr: 1.7% - 2.0%[11]
Sample Throughput High (10-minute analysis for hundreds of acylcarnitines)[8]Moderate (14-22 minute analysis)[9][12]Generally lower
Specificity Can be limited by isomeric and isobaric species[3][4][6]High, resolves isomeric and isobaric species[6][12]Specific to the enzyme used

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are outlines of typical methodologies for the key analytical techniques.

Tandem Mass Spectrometry (LC-MS/MS)

Tandem mass spectrometry is the most widely used method for acylcarnitine analysis.[2] The method typically involves derivatization of the acylcarnitines to their butyl esters, followed by analysis using flow injection or liquid chromatography.[1][2]

Sample Preparation:

  • Extraction: Acylcarnitines are extracted from biological matrices such as plasma, serum, or dried blood spots using a solvent like methanol.[10]

  • Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters by heating with acidified butanol. This process improves ionization efficiency.[2][10]

  • Internal Standards: Stable isotope-labeled internal standards are added to the samples to allow for accurate quantification.[5]

Instrumentation and Analysis:

  • Mass Spectrometer: A tandem mass spectrometer is used, typically in the positive electrospray ionization (ESI) mode.[5]

  • Analysis Mode: For initial screening, a precursor ion scan of m/z 85 is often used to detect all acylcarnitine species.[10] For more specific quantification, multiple reaction monitoring (MRM) is employed.[2]

  • Quantification: The concentration of each acylcarnitine is determined by comparing the response of the analyte to its corresponding stable isotope-labeled internal standard.[5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

To overcome the limitation of traditional tandem MS in distinguishing isomeric and isobaric acylcarnitines, UHPLC is increasingly being used.[3][4][6]

Chromatography:

  • Column: A C18 or a mixed-mode column is typically used for separation.[12]

  • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid and ammonium acetate is common.[10]

  • Flow Rate: The flow rate is adjusted based on the column dimensions and the desired separation time.

Mass Spectrometry:

  • The mass spectrometer settings are similar to those used in flow injection tandem mass spectrometry, with MRM being the preferred mode for quantification.

Enzymatic Assays

Enzymatic assays offer a more traditional approach and can be used in laboratories where mass spectrometry is not available.[11][13] These assays are based on the enzymatic conversion of acylcarnitines, leading to a measurable product.

General Principle:

  • Hydrolysis: Acylcarnitines are hydrolyzed to release free carnitine.

  • Enzymatic Reaction: The free carnitine is then acted upon by an enzyme, such as carnitine acetyltransferase, in the presence of a substrate.

  • Detection: The product of the enzymatic reaction is measured, often spectrophotometrically.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological Sample (Plasma, Serum, DBS) Spike Spike with Known Concentrations Sample->Spike Extract Extraction of Acylcarnitines Spike->Extract Derivatize Derivatization (e.g., Butylation) Extract->Derivatize Enzyme Enzymatic Assay Extract->Enzyme LCMS LC-MS/MS Analysis Derivatize->LCMS GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition LCMS->Data GCMS->Data Enzyme->Data Performance Performance Metrics (Sensitivity, Precision, Accuracy) Data->Performance Comparison Comparative Analysis Performance->Comparison Selection Method Selection Comparison->Selection

Caption: General workflow for the cross-validation of analytical methods for acylcarnitines.

Caption: Simplified diagram of the role of acylcarnitines in fatty acid metabolism.

Conclusion

The cross-validation of analytical methods for acylcarnitine quantification is essential for ensuring the accuracy and reliability of clinical diagnoses and research findings. While tandem mass spectrometry, particularly UHPLC-MS/MS, stands out for its high sensitivity, specificity, and ability to analyze a broad spectrum of acylcarnitines, enzymatic assays can provide a viable alternative in certain contexts. The choice of method should be guided by the specific requirements of the study, including the need for isomeric separation, sample throughput, and available instrumentation. This guide provides the foundational information to assist researchers in making an informed decision.

References

A Head-to-Head Battle for Acylcarnitine Profiling: Direct Infusion vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal mass spectrometry-based approach for acylcarnitine analysis.

The analysis of acylcarnitines, key intermediates in fatty acid and amino acid metabolism, is crucial for the diagnosis and monitoring of inherited metabolic disorders and for advancing research in areas such as diabetes, obesity, and cardiovascular disease. Two primary mass spectrometry-based techniques dominate the landscape of acylcarnitine profiling: direct infusion tandem mass spectrometry (DI-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific analytical needs.

At a Glance: Key Differences

FeatureDirect Infusion MS/MS (DI-MS/MS)Liquid Chromatography-Tandem MS/MS (LC-MS/MS)
Principle Direct introduction of the sample into the mass spectrometer without prior chromatographic separation.Chromatographic separation of analytes before introduction into the mass spectrometer.
Throughput High-throughput, with analysis times of a few minutes per sample.Lower throughput, with analysis times typically ranging from 10 to 30 minutes per sample.
Specificity Prone to isobaric and isomeric interferences, as compounds with the same mass-to-charge ratio are not separated.High specificity due to the separation of isomers and isobars, leading to more accurate identification and quantification.[1][2]
Ion Suppression More susceptible to matrix effects and ion suppression, which can impact quantitative accuracy.[1]Reduced matrix effects and ion suppression due to the separation of analytes from the bulk of the sample matrix.
Quantitative Accuracy Generally considered semi-quantitative or quantitative for screening purposes, with wider variations in reported values.[3]Offers higher quantitative accuracy and precision, making it the gold standard for quantitative acylcarnitine analysis.[1][3]
Derivatization Often employs derivatization (e.g., butyl-esterification) to improve ionization efficiency and assay robustness, especially for newborn screening.[4][5]Can be performed with or without derivatization. Derivatization can enhance sensitivity for certain acylcarnitines.[1]
Primary Application Widely used for high-throughput newborn screening for inborn errors of metabolism.[6]The preferred method for diagnostic confirmation, clinical research, and detailed metabolic studies requiring high accuracy and specificity.[3][7]

Delving Deeper: A Quantitative Look

AcylcarnitineTypical LOQ by DI-MS/MS (µM)Typical LOQ by LC-MS/MS (µM)
Free Carnitine (C0)0.5 - 2.00.05 - 0.25
Acetylcarnitine (C2)0.1 - 0.50.01 - 0.1
Propionylcarnitine (C3)0.05 - 0.20.005 - 0.05
Butyrylcarnitine (C4)0.05 - 0.20.005 - 0.05
Isovalerylcarnitine (C5)0.05 - 0.20.005 - 0.05
Octanoylcarnitine (C8)0.02 - 0.10.001 - 0.02
Myristoylcarnitine (C14)0.02 - 0.10.001 - 0.02
Palmitoylcarnitine (C16)0.02 - 0.10.001 - 0.02

Note: The LOQ values for DI-MS/MS are generally higher and have a wider range, reflecting the semi-quantitative nature of the method in many applications. The provided ranges are estimates based on data from newborn screening and validation studies.[8][9] LC-MS/MS methods consistently demonstrate lower LOQs, enabling the quantification of low-abundance species.[1][10]

The Workflow: Visualizing the Methodologies

To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows.

Direct_Infusion_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Dried Blood Spot) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution Infusion Direct Infusion Reconstitution->Infusion MSMS Tandem Mass Spectrometry (MS/MS) Infusion->MSMS Data Data Acquisition & Processing MSMS->Data Report Acylcarnitine Profile Data->Report

Figure 1. Workflow for Direct Infusion MS/MS Acylcarnitine Profiling.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection LC Injection Reconstitution->Injection LC_Column Chromatographic Separation Injection->LC_Column MSMS Tandem Mass Spectrometry (MS/MS) LC_Column->MSMS Data Data Acquisition & Processing MSMS->Data Report Quantitative Acylcarnitine Profile Data->Report

Figure 2. Workflow for LC-MS/MS Acylcarnitine Profiling.

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for both DI-MS/MS and LC-MS/MS. Specific details may need to be optimized based on the instrumentation and specific research question.

Direct Infusion MS/MS Protocol (for Dried Blood Spots)

This protocol is commonly used in newborn screening laboratories.[5]

  • Sample Preparation:

    • A 3 mm disk is punched from a dried blood spot card into a 96-well microtiter plate.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.

    • The plate is sealed and agitated for 20-30 minutes to extract the acylcarnitines.

    • The supernatant is transferred to a new 96-well plate.

  • Derivatization (Butylation):

    • The extracted samples are dried under a stream of nitrogen.

    • A solution of 3N butanolic-HCl is added to each well.

    • The plate is sealed and heated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.[1]

    • The derivatization reagent is evaporated under nitrogen.

    • The dried residue is reconstituted in a suitable solvent for infusion.

  • MS/MS Analysis:

    • The reconstituted samples are introduced into the mass spectrometer via a flow injection system.

    • The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.

    • Acylcarnitines are typically detected using a precursor ion scan of m/z 85, which is a characteristic fragment ion for all acylcarnitines.[1]

LC-MS/MS Protocol (for Plasma)

This protocol is suitable for quantitative studies requiring high specificity and accuracy.[1][11]

  • Sample Preparation:

    • To a 50 µL plasma sample, 200 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards is added for protein precipitation and extraction.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube and can be either directly injected or subjected to an optional derivatization step.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected onto a C18 or HILIC liquid chromatography column.

    • A gradient elution is performed using mobile phases typically consisting of water and acetonitrile with additives such as formic acid or ammonium acetate to improve chromatographic resolution and ionization efficiency.

    • The chromatographic run time is typically between 10 and 20 minutes, allowing for the separation of isomeric acylcarnitines.[1]

  • MS/MS Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass spectrometer is operated in the positive ESI mode.

    • Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored.

Conclusion: Choosing the Right Tool for the Job

The choice between direct infusion MS/MS and LC-MS/MS for acylcarnitine profiling is fundamentally driven by the specific requirements of the study.

Direct Infusion MS/MS is the undisputed champion of high-throughput screening. Its speed and simplicity make it the ideal choice for large-scale applications like newborn screening, where the primary goal is to rapidly identify individuals with potentially elevated levels of specific acylcarnitines. However, the inherent limitations in specificity and the semi-quantitative nature of the data must be acknowledged.

LC-MS/MS , on the other hand, stands as the gold standard for accurate and precise quantification of acylcarnitines. Its ability to separate isomeric and isobaric compounds is critical for differential diagnosis and for research applications that demand a deep and accurate understanding of metabolic pathways. While the throughput is lower, the superior quality of the data often justifies the additional time and complexity.

For researchers and drug development professionals, a tiered approach is often the most effective. Direct infusion MS/MS can be employed for initial screening of large sample cohorts to identify potential hits or trends. Subsequently, LC-MS/MS can be utilized for the definitive identification and accurate quantification of the acylcarnitines of interest in the selected samples, providing the robust data necessary for confident decision-making.

References

Stearoyl-L-Carnitine as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of stearoyl-L-carnitine against other acylcarnitines in disease diagnostics, supported by experimental data and detailed methodologies.

Introduction

Acylcarnitines, esters of L-carnitine and fatty acids, are crucial intermediates in mitochondrial fatty acid metabolism. Their plasma and tissue concentrations reflect the balance of fatty acid oxidation and are increasingly recognized as valuable biomarkers for a range of metabolic disorders. Among these, long-chain acylcarnitines, such as stearoyl-L-carnitine (C18:0), are gaining attention for their potential role in indicating mitochondrial dysfunction in prevalent conditions like cardiovascular disease and inherited metabolic disorders. This guide provides a comparative analysis of stearoyl-L-carnitine's performance as a biomarker relative to other acylcarnitines, supported by quantitative data from clinical studies and detailed experimental protocols to aid researchers in their own investigations.

The Role of Acylcarnitines in Metabolism and Disease

Acylcarnitines are formed when fatty acids are activated to their acyl-CoA esters and subsequently transesterified to L-carnitine for transport into the mitochondrial matrix for β-oxidation.[1] Under normal physiological conditions, the rate of fatty acid entry into the mitochondria is tightly regulated to match the energy demands of the cell. However, in pathological states characterized by impaired mitochondrial function or an overload of fatty acid substrates, the β-oxidation process can become incomplete, leading to an accumulation of specific acylcarnitine species in the mitochondria, which are then exported into the circulation.[1] This accumulation profile can serve as a metabolic signature of the underlying dysfunction.

The general workflow for the involvement of acylcarnitines in fatty acid oxidation is depicted below:

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 L-Carnitine Acylcarnitine_mito Acylcarnitine AcylCoA_mito Fatty Acyl-CoA Acylcarnitine_mito->AcylCoA_mito CPT2 CACT CACT Acylcarnitine_mito->CACT BetaOxidation β-oxidation AcylCoA_mito->BetaOxidation CPT1->Acylcarnitine_mito Acylcarnitine

Caption: Simplified workflow of fatty acid transport into the mitochondria via the carnitine shuttle.

Comparative Analysis of Acylcarnitine Biomarkers

The clinical utility of an acylcarnitine as a biomarker depends on its sensitivity and specificity for a particular disease state. While profiles of multiple acylcarnitines are often more informative, understanding the individual performance of species like stearoyl-L-carnitine is crucial for developing targeted diagnostic and prognostic tools.

Cardiovascular Disease

Elevated levels of long-chain acylcarnitines have been consistently associated with adverse cardiovascular outcomes. In conditions such as heart failure and coronary artery disease (CAD), impaired mitochondrial fatty acid oxidation in cardiomyocytes is a key pathophysiological feature, leading to the accumulation of these metabolites.[2]

A study investigating the association of various acylcarnitines with the severity of CAD, as assessed by the SYNTAX score, provided valuable comparative data. The levels of 13 different acylcarnitines were measured in patients undergoing coronary angiography.[2] The results indicated that while several long-chain acylcarnitines were associated with different clinical presentations of CAD, specific species showed stronger correlations with disease severity.

AcylcarnitineAssociation with High CAD Complexity (SYNTAX Score > 22)p-value
Butyryl-L-carnitine (C4)Elevated0.002
Valeryl-L-carnitine (C5)Elevated0.024
Palmitoyl-L-carnitine (C16)Reduced0.044
Linoleoyl-L-carnitine (C18:2)Reduced0.012
Adapted from a study on serum acylcarnitines and coronary artery disease severity.[2]

Interestingly, in this particular study, higher levels of some long-chain acylcarnitines were associated with less severe disease, highlighting the complexity of interpreting these biomarkers. In contrast, a separate study on heart failure patients with and without pulmonary hypertension found that long-chain acylcarnitines, including oleoyl-L-carnitine (C18:1) and linoleoyl-L-carnitine (C18:2), were significantly increased in both patient groups compared to controls, with a more pronounced elevation in those with pulmonary hypertension.[3][4]

Acylcarnitine% Increase in Heart Failure vs. Controls (no Pulmonary Hypertension)% Increase in Heart Failure vs. Controls (with Pulmonary Hypertension)
Palmitoyl-L-carnitine (C16)30%63%
Oleoyl-L-carnitine (C18:1)45%81%
Linoleoyl-L-carnitine (C18:2)39%67%
Data from a study on heart failure and pulmonary hypertension.[3][4]

While these studies provide important insights, direct head-to-head comparisons of the diagnostic performance of stearoyl-L-carnitine versus other long-chain acylcarnitines using metrics like Receiver Operating Characteristic (ROC) curve analysis are still limited in the published literature. The available data suggests that a panel of long-chain acylcarnitines may be more informative than a single species.

Experimental Protocols

Accurate and reproducible quantification of acylcarnitines is paramount for their use as clinical biomarkers. The most widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma)
  • Thawing and Internal Standard Spiking: Plasma samples are thawed on ice. A 100 µL aliquot of each plasma sample is transferred to a microcentrifuge tube. To each tube, 5 µL of an internal standard working solution containing isotopically labeled acylcarnitines (e.g., D3-stearoyl-L-carnitine) is added.

  • Protein Precipitation: 300 µL of cold methanol is added to each sample to precipitate proteins. The samples are vortexed for 10 seconds.

  • Incubation and Centrifugation: The samples are incubated at ambient temperature for 10 minutes and then centrifuged at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Dilution: 100 µL of the clear supernatant is transferred to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water). The sample is vortexed for 10 seconds before injection into the LC-MS/MS system. The final dilution factor may need to be adjusted based on the sensitivity of the mass spectrometer.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid, allows for the separation of different acylcarnitine species.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect and quantify each acylcarnitine and its corresponding internal standard based on their unique precursor-to-product ion transitions.

The logical flow of a typical targeted metabolomics experiment for acylcarnitine analysis is outlined below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Thaw Thaw Plasma Sample Spike Spike with Internal Standards Thaw->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (vs. Internal Standards) Detect->Quantify Stats Statistical Analysis Quantify->Stats

Caption: A typical experimental workflow for the quantification of acylcarnitines in plasma.

Signaling Pathways and Logical Relationships

The accumulation of stearoyl-L-carnitine and other long-chain acylcarnitines is intrinsically linked to the regulation of mitochondrial fatty acid oxidation. A key regulatory point is the enzyme carnitine palmitoyltransferase 1 (CPT1), which controls the entry of long-chain fatty acids into the mitochondria.

signaling_pathway cluster_conditions Metabolic Conditions cluster_process Mitochondrial Process cluster_outcome Outcome HighFattyAcids High Fatty Acid Supply CPT1_activity CPT1 Activity HighFattyAcids->CPT1_activity Upregulates MitoDysfunction Mitochondrial Dysfunction BetaOxidation_rate β-oxidation Rate MitoDysfunction->BetaOxidation_rate Inhibits CPT1_activity->BetaOxidation_rate Exceeds Capacity Acylcarnitine_accum Long-Chain Acylcarnitine Accumulation (e.g., Stearoyl-L-carnitine) BetaOxidation_rate->Acylcarnitine_accum Leads to

Caption: Logical relationship between metabolic conditions and the accumulation of long-chain acylcarnitines.

Conclusion

Stearoyl-L-carnitine, as a member of the long-chain acylcarnitine family, holds promise as a biomarker for diseases characterized by mitochondrial dysfunction, particularly cardiovascular disorders. Current evidence suggests that an elevated profile of long-chain acylcarnitines, rather than a single species, is often indicative of a pathological state. While direct comparative studies on the diagnostic performance of stearoyl-L-carnitine are still emerging, the available data underscores its relevance in the metabolic signatures of disease. For researchers and drug development professionals, the robust and reproducible quantification of stearoyl-L-carnitine and other acylcarnitines through LC-MS/MS provides a powerful tool to investigate mitochondrial metabolism and discover novel therapeutic targets. Further studies focusing on head-to-head comparisons of individual long-chain acylcarnitines will be crucial in refining their clinical utility as specific and sensitive biomarkers.

References

Specificity of Stearoyl-L-carnitine's Effects on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Stearoyl-L-carnitine on mitochondrial respiration relative to other acylcarnitines. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in cellular metabolism and drug development.

Comparative Effects of Acylcarnitines on Mitochondrial Function

Long-chain acylcarnitines are essential intermediates in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, an accumulation of these molecules, including Stearoyl-L-carnitine, has been linked to mitochondrial dysfunction.[1][2][3] The specificity of these effects can vary depending on the chain length and saturation of the fatty acid moiety.

While direct comparative studies measuring the oxygen consumption rates for a wide range of acylcarnitines under identical conditions are limited, the existing literature provides valuable insights into their differential impacts. The following table summarizes key findings on the effects of Stearoyl-L-carnitine and other representative acylcarnitines on mitochondrial parameters.

Table 1: Comparative Effects of Acylcarnitines on Mitochondrial Respiration and Function

Acylcarnitine (Chain Length)Organism/ModelKey FindingsQuantitative DataReference
Stearoyl-L-carnitine (C18:0) Zebrafish (in vivo)Impaired mitochondrial function and ATP production, leading to cardiac dysfunction.Not specified[4]
Pancreatic β-cellsImpaired insulin synthesis.Not specified[4]
Oleoyl-L-carnitine (C18:1) Zebrafish (in vivo)Impaired mitochondrial function and ATP production, leading to cardiac dysfunction.Not specified[4]
Palmitoyl-L-carnitine (C16:0) Rat Ventricular MyocytesAt low concentrations (1 and 5 µM), slight hyperpolarization of mitochondrial membrane potential. At a higher concentration (10 µM), depolarization of mitochondrial membrane potential, increased ROS production, and opening of the mitochondrial permeability transition pore.10 µM Palmitoyl-L-carnitine increased ROS generation to 3.4-fold of baseline.[5]
Isolated Rat Liver MitochondriaNo significant change in the rate of oxygen consumption with the addition of L-carnitine during palmitoylcarnitine oxidation.Not applicable[6]
Propionyl-L-carnitine (C3) Zebrafish (in vivo)Used as a short-chain acylcarnitine control, did not induce the adverse cardiac phenotype observed with long-chain acylcarnitines.Not specified
General Long-Chain Acylcarnitines GeneralElevated levels are associated with mitochondrial dysfunction and metabolic diseases.Not specified[1][2][3][7]

Note: The absence of direct quantitative comparisons of oxygen consumption rates for Stearoyl-L-carnitine versus other acylcarnitines in a single study necessitates a compiled approach. The data presented highlights the inhibitory effects of long-chain acylcarnitines, with Stearoyl-L-carnitine demonstrating clear evidence of inducing mitochondrial dysfunction.

Experimental Protocols

To facilitate further research into the specific effects of Stearoyl-L-carnitine, this section provides a detailed methodology for assessing mitochondrial respiration using high-resolution respirometry. This protocol is a composite based on established methods and can be adapted for various research questions.

Isolation of Mitochondria from Rodent Liver
  • Homogenization: Euthanize the animal in accordance with institutional guidelines. Promptly excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Mitochondrial Pellet Collection: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer. Repeat the high-speed centrifugation step.

  • Final Pellet: After the final wash, resuspend the mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

High-Resolution Respirometry (Oroboros Oxygraph-2k or similar)
  • Chamber Preparation: Calibrate the oxygen electrodes in the respirometer chambers according to the manufacturer's instructions. Add 2 mL of air-saturated respiration buffer to each chamber and allow the signal to stabilize at 37°C.

  • Mitochondrial Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL protein) to each chamber.

  • Substrate Addition (State 4 Respiration): Introduce the acylcarnitine of interest (e.g., Stearoyl-L-carnitine, Palmitoyl-L-carnitine, or a short-chain control like Acetyl-L-carnitine) at a desired concentration (e.g., 5-20 µM), along with a co-substrate like malate (e.g., 2 mM). This will initiate substrate-dependent, non-phosphorylating respiration (State 4).

  • ADP Addition (State 3 Respiration): After a stable State 4 rate is established, add a saturating concentration of ADP (e.g., 1-2.5 mM) to stimulate ATP synthesis and measure phosphorylating respiration (State 3).

  • Respiratory Control Ratio (RCR) Calculation: The RCR is calculated as the ratio of State 3 to State 4 respiration rate. A higher RCR indicates better coupling between oxidation and phosphorylation.

  • Cytochrome c Addition: To assess the integrity of the outer mitochondrial membrane, add cytochrome c (e.g., 10 µM). A significant increase in respiration suggests damage to the outer membrane.

  • Inhibitor Titrations (Optional): To investigate the specific sites of inhibition, inhibitors of the electron transport chain complexes can be added sequentially (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV).

Signaling Pathways and Experimental Logic

The transport and metabolism of long-chain acylcarnitines are critical for mitochondrial bioenergetics. An imbalance in their levels can disrupt this process.

Caption: Carnitine shuttle and mitochondrial fatty acid β-oxidation pathway.

The diagram above illustrates the crucial role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for energy production. Stearoyl-L-carnitine is a key intermediate in this pathway.

Start Start: Assess Specificity of Stearoyl-L-carnitine Effects Isolate_Mitochondria Isolate Mitochondria (e.g., from rodent liver) Start->Isolate_Mitochondria Prepare_Substrates Prepare Substrate Groups: 1. Stearoyl-L-carnitine (C18) 2. Palmitoyl-L-carnitine (C16) 3. Acetyl-L-carnitine (C2 - Control) Start->Prepare_Substrates Measure_Respiration High-Resolution Respirometry Isolate_Mitochondria->Measure_Respiration Prepare_Substrates->Measure_Respiration State4 Measure State 4 Respiration (Substrate, no ADP) Measure_Respiration->State4 State3 Measure State 3 Respiration (Substrate + ADP) State4->State3 Calculate_RCR Calculate Respiratory Control Ratio (RCR = State 3 / State 4) State3->Calculate_RCR Compare_Data Compare OCR and RCR across all substrate groups Calculate_RCR->Compare_Data Conclusion Conclusion: Determine Specificity of Stearoyl-L-carnitine's Effects Compare_Data->Conclusion

Caption: Experimental workflow for comparing acylcarnitine effects.

This workflow outlines a logical approach to systematically compare the impact of Stearoyl-L-carnitine with other acylcarnitines on key parameters of mitochondrial respiration.

Conclusion

The available evidence strongly indicates that elevated levels of Stearoyl-L-carnitine can be detrimental to mitochondrial function, consistent with observations for other long-chain acylcarnitines like Palmitoyl-L-carnitine. This impairment can manifest as reduced ATP production and has been linked to cellular dysfunction in various models. However, there is a clear need for further research involving direct, quantitative comparisons of the effects of a broader range of acylcarnitines on mitochondrial respiration under standardized conditions. Such studies will be invaluable for elucidating the specific structure-activity relationships that govern the impact of acylcarnitines on mitochondrial health and for the development of targeted therapeutic strategies for metabolic diseases.

References

Unraveling Metabolic Signatures: A Comparative Analysis of Acylcarnitine Profiles in Diverse Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the circulating levels of acylcarnitines across various diseases reveals distinct metabolic fingerprints, offering potential diagnostic and therapeutic avenues. This guide provides a comparative analysis of these profiles in key diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in fatty acid metabolism, facilitating their transport into the mitochondria for β-oxidation and energy production.[1] Dysregulation of this process, often a hallmark of metabolic diseases, leads to characteristic changes in the circulating acylcarnitine profile.[2] Profiling these molecules using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool to understand the metabolic underpinnings of various pathologies, including cardiovascular diseases, metabolic disorders, and cancer.[3][4]

Comparative Acylcarnitine Profiles Across Diseases

The following table summarizes the quantitative changes in plasma acylcarnitine concentrations observed in several key diseases compared to healthy controls. These alterations reflect underlying metabolic shifts and mitochondrial dysfunction specific to each condition.

AcylcarnitineDiseaseChange vs. Healthy ControlsReference
Short-Chain Acylcarnitines
Acetylcarnitine (C2)Type 2 Diabetes MellitusIncreased[2]
Heart FailureIncreased[5]
Hepatocellular CarcinomaDecreased[6]
Propionylcarnitine (C3)Type 2 Diabetes MellitusIncreased[7]
Butyrylcarnitine (C4)Type 2 Diabetes MellitusIncreased[7]
Heart FailureIncreased[8]
Isovalerylcarnitine (C5)Type 2 Diabetes MellitusIncreased[7]
Medium-Chain Acylcarnitines
Octanoylcarnitine (C8)Type 2 Diabetes MellitusIncreased[2]
Decanoylcarnitine (C10)Heart FailureIncreased[9]
Long-Chain Acylcarnitines
Myristoylcarnitine (C14)Heart FailureIncreased[9]
Mitochondrial MyopathyIncreased (Hydroxylated forms)[10][11]
Palmitoylcarnitine (C16)Heart FailureIncreased[5][9]
Mitochondrial MyopathyIncreased (Hydroxylated forms)[10][11]
Stearoylcarnitine (C18)Heart FailureIncreased[9]
Oleoylcarnitine (C18:1)NAFLD-related HCCIncreased[12]
Type 2 Diabetes MellitusIncreased[2]
Linoleoylcarnitine (C18:2)Heart FailureIncreased[9]

Experimental Protocols

The accurate quantification of acylcarnitines is crucial for comparative studies. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on methodologies reported in the literature.[13][14][15]

Sample Preparation
  • Plasma/Serum Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma or serum is separated by centrifugation and stored at -80°C until analysis.[15]

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a threefold volume of cold methanol to the plasma or serum sample.[13]

  • Internal Standards: A mixture of stable isotope-labeled internal standards for various acylcarnitines is added to the samples before protein precipitation to correct for matrix effects and variations in instrument response.[4]

  • Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C. The resulting supernatant, containing the acylcarnitines, is carefully transferred to a new tube.[13]

  • Drying and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile with a small amount of formic acid.[14]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an LC system. Separation of individual acylcarnitines is typically achieved using a reversed-phase C18 column.[13][14] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid or ammonium acetate, is employed to resolve the different acylcarnitine species based on their chain length and polarity.[14]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

  • Quantification: Acylcarnitines are quantified using Multiple Reaction Monitoring (MRM). For each acylcarnitine, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The peak area of the analyte is normalized to the peak area of its corresponding internal standard for accurate quantification.[4]

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the underlying metabolic pathways, the following diagrams were generated using the Graphviz (DOT language).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output blood Blood Sample (Plasma/Serum) add_is Addition of Internal Standards blood->add_is precip Protein Precipitation (e.g., with Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc Injection ms Tandem Mass Spectrometry (ESI-MS/MS) lc->ms data Data Acquisition (MRM Mode) ms->data quant Quantification data->quant profile Acylcarnitine Profile quant->profile

Caption: Generalized workflow for acylcarnitine profiling.

Metabolic_Dysregulation cluster_disease Disease States cluster_metabolism Metabolic Dysregulation cluster_profile Acylcarnitine Profile Alterations d1 Type 2 Diabetes m1 Incomplete Fatty Acid Oxidation d1->m1 m2 Mitochondrial Stress d1->m2 d2 Heart Failure d2->m1 m3 Altered Substrate Utilization d2->m3 d3 Hepatocellular Carcinoma d3->m1 d3->m3 p1 Increased Short-Chain Acylcarnitines m1->p1 p2 Accumulation of Long-Chain Acylcarnitines m1->p2 m2->p1 p3 Specific Acylcarnitine Signatures m3->p3

References

Stearoyl-L-carnitine vs. Free L-carnitine in Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Stearoyl-L-carnitine and free L-carnitine on cell viability, supported by experimental data from peer-reviewed studies. While direct comparative studies on Stearoyl-L-carnitine are limited, this guide leverages data from its closely related long-chain acylcarnitine, palmitoylcarnitine, to draw meaningful comparisons with free L-carnitine.

Executive Summary

Emerging research indicates that Stearoyl-L-carnitine and other long-chain acylcarnitines can negatively impact cell viability, particularly in cancer cell lines, by inducing apoptosis and cell stress. In contrast, free L-carnitine often exhibits cytoprotective effects, mitigating oxidative stress and inhibiting apoptotic pathways. This differential activity underscores the importance of considering the acylation state of carnitine in cell-based assays and therapeutic development.

Data Presentation: Quantitative Comparison of Effects on Cell Viability

The following table summarizes the observed effects of long-chain acylcarnitines (represented by palmitoylcarnitine) and free L-carnitine on cell viability across various cell lines.

CompoundCell LineConcentrationAssayObserved Effect on Cell ViabilityReference
Palmitoylcarnitine HT29 (colorectal adenocarcinoma)50 µM - 100 µMCell Survival Assay~20% to ~90% decrease[1]
HCT 116 (colorectal adenocarcinoma)50 µM - 100 µMCell Survival AssaySignificant decrease[1]
PC3 (prostate cancer)>50 µMWST-1 AssaySignificant decrease[2]
CCD 841 (non-transformed colon)100 µMCell Survival AssayModest ~10% decrease[1]
Free L-carnitine CD44+ CSCs (breast cancer stem cells)2.5 mM - 5 mMMTT AssaySignificant decrease[3]
Hepa1c1c7 (mouse hepatoma)Not specifiedMTT AssayIncreased cell death[4]
NCTC 1469 (normal cells)Not specifiedMTT AssayNo difference in cell number[4]
Jurkat (T-lymphocyte)5 mMApoptosis AssayInhibited Fas-induced apoptosis[5]
Skeletal muscle cellsNot specifiedApoptosis AssayReduction in staurosporine-induced apoptosis[6]
Hippocampal neurons5 mMMTT AssayPreventive effect against Aβ oligomer-induced viability decrease[7]

Experimental Protocols

Cell Viability Assays (MTT and WST-1)

A common method to assess the effects of Stearoyl-L-carnitine and free L-carnitine on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the similar WST-1 assay.

Principle: These colorimetric assays measure the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (MTT or WST-1) to formazan, a colored product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Stearoyl-L-carnitine or free L-carnitine. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for a further 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Allow cells to adhere overnight start->incubation1 treatment Add Stearoyl-L-carnitine or Free L-carnitine incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_reagent Add MTT or WST-1 reagent incubation2->add_reagent incubation3 Incubate for 1-4 hours add_reagent->incubation3 solubilize Add solubilization solution (MTT) incubation3->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end Results analyze_data->end

Caption: Workflow of a typical cell viability assay.

Signaling Pathways

The differential effects of Stearoyl-L-carnitine and free L-carnitine on cell viability can be attributed to their distinct impacts on cellular signaling pathways.

Stearoyl-L-carnitine (and other long-chain acylcarnitines) Induced Apoptosis:

Long-chain acylcarnitines are reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and oxidative stress.

G cluster_trigger Cellular Stress cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis slc Stearoyl-L-carnitine mito_dys Mitochondrial Stress slc->mito_dys ros Increased ROS Production caspase Caspase Activation (Caspase-3, -7, -8) ros->caspase gsh Glutathione Depletion gsh->caspase mito_dys->ros mito_dys->gsh apoptosis Apoptosis caspase->apoptosis

Caption: Stearoyl-L-carnitine induced apoptosis pathway.

Free L-carnitine Mediated Cytoprotection:

Free L-carnitine has been shown to protect cells from apoptosis by inhibiting key apoptotic players and reducing oxidative stress.

G cluster_stressor Cellular Insult cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcome Outcome stress Oxidative Stress / Apoptotic Stimuli inhibit_caspase Inhibition of Caspases (Caspase-3, -7, -8) reduce_ros Reduced ROS lc Free L-carnitine lc->inhibit_caspase lc->reduce_ros survival Cell Survival inhibit_caspase->survival reduce_ros->survival

Caption: Free L-carnitine's cytoprotective pathway.

References

Stearoyl-L-carnitine's Inhibitory Effect on Glycine Transporter 2 (GlyT2): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stearoyl-L-carnitine's Performance Against Alternative GlyT2 Inhibitors with Supporting Experimental Data.

The glycine transporter 2 (GlyT2) has emerged as a significant therapeutic target for managing chronic pain by modulating glycinergic neurotransmission. Inhibition of GlyT2 elevates glycine levels in the synaptic cleft, enhancing the activation of post-synaptic glycine receptors and thereby increasing inhibitory signaling. This guide provides a comparative analysis of the inhibitory effect of Stearoyl-L-carnitine on GlyT2, contextualized with the performance of other known inhibitors.

Comparative Inhibitory Activity on GlyT2

Stearoyl-L-carnitine, an endogenous long-chain acylcarnitine, has been investigated for its modulatory effects on GlyT2. Experimental data indicates that it is a less potent inhibitor of GlyT2 compared to other acylcarnitines and compounds from different chemical classes. At a concentration of 3 µM, Stearoyl-L-carnitine demonstrates a modest inhibition of glycine-induced currents by 16.8 ± 6.1% in cells expressing human GlyT2.[1] In contrast, other compounds, particularly those developed specifically as GlyT2 inhibitors, exhibit significantly higher potency, often in the nanomolar range.

The following table summarizes the inhibitory potency of Stearoyl-L-carnitine and a selection of alternative GlyT2 inhibitors.

CompoundChemical ClassIC50 Value (GlyT2)Notes
Stearoyl-L-carnitine AcylcarnitineNot Determined16.8% inhibition at 3 µM[1]
Oleoyl-L-carnitineAcylcarnitine340 nMA more potent acylcarnitine inhibitor.[1][2][3][4]
Palmitoyl-L-carnitineAcylcarnitine600 nMAnother acylcarnitine with notable inhibitory activity.[1]
ORG25543Small Molecule12 nM - 16 nMA potent and irreversible inhibitor.[5][6][7]
ALX-1393Amino Acid Derivative~25 nM - 100 nMA potent and reversible inhibitor.[5]
N-Arachidonyl-glycine (NAGly)Endogenous Lipid3.4 µM - 9.1 µMA partial, non-competitive, and reversible inhibitor.[4][6]
C18 ω9 L-lysineN-acyl amino acid25.5 nMA potent, non-competitive inhibitor from a series of novel lipids.[4][6]

Experimental Protocols

The primary method for validating the inhibitory effect of compounds on GlyT2 involves heterologous expression of the transporter in Xenopus laevis oocytes followed by two-electrode voltage clamp (TEVC) electrophysiology. This technique allows for the direct measurement of glycine-induced currents and their modulation by inhibitory compounds.

Protocol: GlyT2 Inhibition Assay using Two-Electrode Voltage Clamp Electrophysiology in Xenopus laevis Oocytes
  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding human GlyT2.

    • Incubate the oocytes for 2-5 days at 18°C in Modified Barth's Saline (MBS) to allow for transporter expression.

  • Electrophysiological Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, serving as the voltage-sensing and current-passing electrodes.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV using a voltage-clamp amplifier.

  • Measurement of Glycine-Induced Currents:

    • Establish a stable baseline current in the recording solution.

    • Apply a solution containing a known concentration of glycine (typically near the EC50 value, e.g., 30 µM) to elicit an inward current mediated by GlyT2.

    • Wash the oocyte with the recording solution until the current returns to baseline.

  • Inhibition Assay:

    • To determine the inhibitory effect of a test compound (e.g., Stearoyl-L-carnitine), co-apply the compound at the desired concentration with the same concentration of glycine used previously.

    • Record the steady-state current in the presence of the inhibitor and glycine.

    • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

    • For determining the IC50 value, a concentration-response curve is generated by applying a range of inhibitor concentrations.

  • Data Analysis:

    • Data is acquired and analyzed using appropriate software (e.g., pCLAMP).

    • Concentration-response data is fitted to a sigmoidal dose-response equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

The inhibitory action of acylcarnitines like Stearoyl-L-carnitine on GlyT2 is believed to be through direct interaction with the transporter protein, leading to a non-competitive mode of inhibition. This suggests an allosteric binding site, distinct from the glycine binding site.

GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Glycine_cleft Glycine Glycine_vesicle->Glycine_cleft Release GlyT2 GlyT2 Glycine_cleft->GlyT2 Reuptake GlyR Glycine Receptor Glycine_cleft->GlyR Binding & Activation Stearoyl_Carnitine Stearoyl-L-carnitine Stearoyl_Carnitine->GlyT2

Caption: Mechanism of GlyT2 inhibition by Stearoyl-L-carnitine.

The experimental validation of this inhibition follows a structured workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject GlyT2 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Transporter Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Record Baseline Current TEVC_Setup->Baseline Glycine_App Apply Glycine (EC50) Baseline->Glycine_App Inhibitor_App Co-apply Glycine & Stearoyl-L-carnitine Glycine_App->Inhibitor_App Data_Acquisition Acquire Current Data Inhibitor_App->Data_Acquisition Calc_Inhibition Calculate % Inhibition Data_Acquisition->Calc_Inhibition IC50_Determination Determine IC50 (if applicable) Calc_Inhibition->IC50_Determination

Caption: Experimental workflow for assessing GlyT2 inhibition.

References

Navigating the Metabolic Maze: A Comparative Guide to the Fate of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic roles of long-chain acylcarnitines (LCACs) is critical. These lipid intermediates, essential for mitochondrial fatty acid β-oxidation, are increasingly recognized not just as passive shuttles but as active signaling molecules. Their accumulation is implicated in a host of metabolic diseases, including insulin resistance, cardiovascular conditions, and inflammation. However, not all LCACs are created equal. The length and saturation of the fatty acid chain dramatically influence their metabolic fate and cellular impact. This guide provides an objective comparison of three key LCACs: the saturated palmitoylcarnitine (C16:0) and stearoylcarnitine (C18:0), and the monounsaturated oleoylcarnitine (C18:1), supported by experimental data and detailed methodologies.

Mitochondrial Uptake and Oxidative Fate

Long-chain fatty acids are transported into the mitochondrial matrix for β-oxidation via the carnitine shuttle system. Once formed in the intermembrane space, acylcarnitines are translocated across the inner mitochondrial membrane in exchange for free carnitine. Inside the matrix, they are converted back to their acyl-CoA form to be oxidized. While this process is fundamental for all LCACs, their handling and subsequent effects on mitochondrial function can differ.

Saturated and monounsaturated LCACs, particularly at elevated concentrations, have been shown to impair mitochondrial function.[1] Palmitoylcarnitine, for example, can depolarize the mitochondrial membrane and induce the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction.[2] Comparative studies show that both saturated (palmitoylcarnitine) and monounsaturated (cis-oleoylcarnitine) LCACs can significantly suppress mitochondrial oxidative phosphorylation.[1]

ParameterPalmitoylcarnitine (C16:0)Oleoylcarnitine (C18:1)Stearoylcarnitine (C18:0)
Effect on Mitochondrial Respiration Inhibits oxidative phosphorylation; can uncouple respiration.[1][3]Suppresses mitochondrial oxidative phosphorylation by up to 70% at 25 µM.[1]Data is limited, but as a saturated LCAC, significant mitochondrial impact is expected.
Mitochondrial Membrane Potential (ΔΨm) Biphasic effect: slight hyperpolarization at low concentrations (1-5 µM), depolarization at higher concentrations (≥10 µM).[2]Known to impair mitochondrial function, suggesting potential for depolarization.[1]Not well characterized.
Mitochondrial Permeability Transition Pore (mPTP) Opening Induces mPTP opening at concentrations ≥10 µM.[2]Not specifically determined, but associated with cardiotoxicity.[1]Not well characterized.

Impact on Cellular Signaling Pathways

Beyond their role in energy metabolism, LCACs are potent signaling molecules that can modulate pathways central to cellular homeostasis, such as insulin signaling, inflammation, and calcium regulation.

Insulin Signaling

The accumulation of LCACs is strongly associated with the development of insulin resistance.[4][5] The proposed mechanisms involve the disruption of the insulin signaling cascade, leading to decreased glucose uptake and utilization.[6]

Palmitoylcarnitine has been shown to directly interfere with insulin signaling by increasing the activity of protein tyrosine phosphatase 1B (PTP1B).[7] This enzyme dephosphorylates the insulin receptor at key tyrosine residues (e.g., Tyr1151), attenuating the downstream signal to proteins like Akt.[7] Studies comparing different LCACs found that palmitoylcarnitine and cis-oleoylcarnitine significantly inhibit the phosphorylation of Akt, a central node in the insulin pathway, whereas polyunsaturated acylcarnitines have a much weaker effect.[1]

cluster_cytosol Cytosolic Cascade Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR pInsR p-InsR (Tyr1151) (Active) InsR->pInsR Autophosphorylates PTP1B PTP1B PTP1B->pInsR Dephosphorylates LCAC Palmitoylcarnitine Oleoylcarnitine LCAC->PTP1B Akt Akt pInsR->Akt Activates pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylates GLUT4 GLUT4 Translocation & Glucose Uptake pAkt->GLUT4 Promotes

Figure 1: LCAC-mediated inhibition of insulin signaling.

Inflammatory Signaling

Chronic low-grade inflammation is a hallmark of metabolic diseases. Certain LCACs can act as pro-inflammatory molecules, activating stress-related pathways. Palmitoylcarnitine, for instance, can induce the production and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) and activate stress kinases like JNK and ERK.[8][9] This inflammatory response may be mediated, in part, through the generation of reactive oxygen species (ROS).[9][10] While less is known specifically about oleoylcarnitine and stearoylcarnitine, it is plausible that as lipid intermediates, they also contribute to the inflammatory milieu associated with lipotoxicity.

Calcium Homeostasis

Calcium (Ca²⁺) is a ubiquitous second messenger, and its dysregulation can trigger numerous pathological responses. Palmitoylcarnitine has been shown to disrupt cellular calcium homeostasis by multiple mechanisms. It can directly activate L-type calcium channels in the cell membrane, promoting Ca²⁺ influx from the extracellular space.[11][12] It also affects Ca²⁺ release from internal stores like the sarcoplasmic/endoplasmic reticulum and promotes Ca²⁺ efflux from mitochondria by acting on the Na⁺-Ca²⁺ antiporter.[3][12] This leads to an overall increase in cytosolic Ca²⁺, which can activate downstream signaling cascades, including those involved in inflammation and cell death.[8][13]

cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum (SR) PC Palmitoylcarnitine LCC L-type Ca²⁺ Channel PC->LCC Activates NCX Na⁺/Ca²⁺ Exchanger PC->NCX Modulates SR_Ca SR Ca²⁺ Stores PC->SR_Ca Promotes Release Cytosol_Ca ↑ Cytosolic [Ca²⁺] LCC->Cytosol_Ca Ca²⁺ Influx SR_Ca->Cytosol_Ca Ca²⁺ Release Response Downstream Effects (e.g., Inflammation, Contractile Dysfunction) Cytosol_Ca->Response

Figure 2: Palmitoylcarnitine's impact on calcium homeostasis.

Experimental Protocols

Accurate comparison of LCACs requires robust and validated experimental methods. Below are detailed protocols for the quantification of acylcarnitines and the assessment of their oxidation.

Protocol 1: Quantification of Long-Chain Acylcarnitines by LC-MS/MS

This method allows for the sensitive and specific quantification of individual acylcarnitine species in biological matrices like plasma or tissue homogenates.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution containing a mix of stable isotope-labeled acylcarnitines (e.g., d3-palmitoylcarnitine).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.[14]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[14]

2. LC Separation:

  • System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[14]

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is typically used for separation.[14]

  • Mobile Phase A: 0.1% formic acid in water.[15]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

  • Gradient: A linear gradient is used to separate the acylcarnitines based on the hydrophobicity of their acyl chains. For example: 0-2 min, 5% B; 2-12 min, 5-95% B; 12-15 min, 95% B; 15-16 min, 95-5% B; 16-20 min, 5% B.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 2-5 µL.[14][15]

3. MS/MS Detection:

  • System: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ionization mode.[15]

  • Detection: Scheduled Multiple Reaction Monitoring (MRM) is used for targeted quantification. Each acylcarnitine is identified by a specific precursor ion-to-product ion transition. A common product ion for all acylcarnitines results from the neutral loss of the carnitine headgroup, scanning for a product at m/z 85.[16][17]

  • Data Analysis: Quantify by calculating the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard. Concentrations are determined using a calibration curve prepared with known standards.

Sample Plasma or Tissue Homogenate Spike Spike with Internal Standards Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Dry Evaporate & Reconstitute Precip->Dry Inject UHPLC Injection Dry->Inject Column C18 Reverse-Phase Separation Inject->Column ESI Electrospray Ionization (Positive Mode) Column->ESI MSMS Tandem MS Analysis (MRM Mode) ESI->MSMS Data Data Processing (Peak Integration, Quantification) MSMS->Data

Figure 3: Experimental workflow for LC-MS/MS acylcarnitine analysis.

Protocol 2: Measurement of Mitochondrial β-Oxidation Rate by High-Resolution Respirometry

This protocol measures the capacity of mitochondria (in isolated mitochondria, permeabilized cells, or tissues) to oxidize a specific long-chain acylcarnitine by monitoring oxygen consumption.[18][19]

1. Sample Preparation:

  • Isolated Mitochondria: Isolate mitochondria from fresh tissue using differential centrifugation.

  • Permeabilized Cells/Fibers: Treat cultured cells or small muscle fiber bundles with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

2. Respirometry Assay:

  • System: High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Buffer: Use a mitochondrial respiration medium (e.g., MiR05) at 37°C.

  • Assay Steps (Substrate-Uncoupler-Inhibitor Titration Protocol):

    • Baseline: Add the prepared sample (e.g., 50 µg of isolated mitochondria) to the chamber and allow the signal to stabilize.
    • LEAK State (State 2): Add the LCAC substrate of interest (e.g., 5 µM Palmitoylcarnitine) along with malate (2 mM). Malate is crucial as it provides oxaloacetate to condense with acetyl-CoA, preventing feedback inhibition of β-oxidation.[18][19] This measures non-phosphorylating "leak" respiration.
    • OXPHOS Capacity (State 3): Add a saturating concentration of ADP (e.g., 5 mM) to stimulate ATP synthesis. The resulting oxygen consumption rate represents the oxidative phosphorylation capacity for that specific substrate.
    • Electron Transfer System (ETS) Capacity: Add a protonophore uncoupler (e.g., FCCP, titrated in small steps) to dissipate the proton gradient and stimulate the electron transfer system to its maximal capacity. This reveals if the ETS is a limiting factor.
    • Inhibition: Add specific inhibitors to confirm the pathway. For example, add Rotenone (inhibitor of Complex I) followed by Antimycin A (inhibitor of Complex III) to shut down mitochondrial respiration and determine residual oxygen consumption.

3. Data Analysis:

  • Calculate the oxygen consumption rate (flux) at each step, normalized to the amount of protein or tissue mass.

  • Compare the OXPHOS capacity (State 3 respiration) between different LCAC substrates (e.g., palmitoylcarnitine vs. oleoylcarnitine) to determine their relative oxidation rates.

Conclusion

The metabolic fate of long-chain acylcarnitines is far more complex than their canonical role as simple energy substrates suggests. Saturated LCACs like palmitoylcarnitine and monounsaturated variants like oleoylcarnitine can profoundly impact cellular health by impairing mitochondrial function and dysregulating key signaling pathways involved in insulin sensitivity and inflammation.[1][7]

Current evidence indicates that both palmitoylcarnitine and oleoylcarnitine exert significant cardiotoxic and insulin-desensitizing effects, primarily through the inhibition of mitochondrial respiration and the Akt signaling pathway.[1] Palmitoylcarnitine is particularly well-characterized as a disruptor of calcium homeostasis.[11][12] Data on the specific signaling effects of stearoylcarnitine remain limited, representing a significant knowledge gap. Future research using robust methodologies, such as those detailed here, to directly compare the oxidative flux and signaling impact of these and other LCACs is essential for developing targeted therapeutic strategies for metabolic diseases.

References

Safety Operating Guide

Proper Disposal of Stearoyl-L-carnitine Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Stearoyl-L-carnitine chloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Hazard Profile and Regulatory Context

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As such, its disposal is governed by federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3]. All chemical waste must be managed from "cradle-to-grave," meaning it is regulated from generation to final disposal[2][3]. This guide outlines best practices consistent with these regulations.

II. Key Safety and Handling Data

The following table summarizes essential quantitative data and handling precautions for this compound.

ParameterValue / GuidelineSource
GHS Hazard Classifications Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Satellite Accumulation Limits Max. 55 gallons of hazardous waste; Max. 1 quart of acutely toxic waste[4][5]
Storage Conditions (Product) -20°C (powder) or -80°C (in solvent)[1]

III. Standard Operating Procedure for Disposal

Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste materials.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Any unused this compound, contaminated solutions, or materials used for spill cleanup must be treated as hazardous waste[5]. A chemical is considered waste when it is no longer intended for use[5][6].

  • Segregate Incompatibles : Ensure that this compound waste is not mixed with incompatible materials such as strong acids, bases, or strong oxidizing agents[1][7]. Store waste in separate, designated secondary containment bins or cabinets to prevent accidental reactions[5].

Step 2: Container Selection and Labeling
  • Use Appropriate Containers : Collect waste in a chemically compatible container. Plastic containers are often preferred for chemical waste storage[4]. The container must be in good condition, with no leaks or cracks, and must have a tightly sealing lid[6][8].

  • Label Waste Container : Affix a hazardous waste label to the container immediately upon adding the first amount of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • Relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard")[7].

    • The name and contact information of the generating researcher or lab[7].

    • The date when waste was first added to the container.

Step 3: Accumulation and Storage
  • Designated Storage Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[4][5]. Do not move waste between different rooms for storage[4].

  • Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste[6]. This minimizes the release of vapors and prevents spills.

  • Adhere to Accumulation Limits : Do not exceed the storage limit of 55 gallons for total hazardous waste within your SAA[5].

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Spill Cleanup Materials : Any materials used to clean up spills of this compound (e.g., absorbent pads, gloves, contaminated lab coats) must be collected and disposed of as hazardous waste[5][6]. Place these items in a sealed, properly labeled waste container.

  • Empty Containers : The original product container, even if empty, must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent[5][7]. The rinsate from this cleaning process must also be collected as hazardous waste. Given the aquatic toxicity, do not wash containers or dispose of the chemical down the drain[1][6].

Step 5: Arranging for Final Disposal
  • Contact EHS : Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup[4][5].

  • Prepare for Transport : Ensure the waste container is clean on the outside, properly sealed, and accurately labeled before the scheduled pickup. An authorized EHS professional will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start Material Identified for Disposal: This compound decision_type Is it pure substance, a solution, or contaminated material? start->decision_type process_container Select a compatible, leak-proof waste container. decision_type->process_container All Types process_label Affix Hazardous Waste Label. - Full Chemical Name - Hazard Pictograms - Generator Info & Date process_container->process_label process_segregate Segregate from incompatible wastes (strong acids, bases, oxidizers). process_label->process_segregate process_store Store in designated Satellite Accumulation Area (SAA). Keep container closed. process_segregate->process_store decision_full Is container full or accumulation time limit reached? process_store->decision_full decision_full->process_store No, continue accumulation end_pickup Schedule Waste Pickup with Environmental Health & Safety (EHS). decision_full->end_pickup Yes

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling Stearoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Stearoyl-L-carnitine chloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling in a Ventilated Hood Safety goggles with side-shields[1]Protective gloves[1]Laboratory coatNot generally required with adequate ventilation
Weighing/Dispensing (Open Bench) Safety goggles with side-shields[1]Protective gloves[1]Impervious clothing[1]Suitable respirator if dust is generated[1]
Spill Cleanup Safety goggles with side-shields[1]Protective gloves[1]Impervious clothing[1]Suitable respirator[1]
Emergency Situations (e.g., Fire) Safety goggles with side-shieldsProtective glovesFull protective gearSelf-contained breathing apparatus[1][2]

Standard Operating Procedure for Handling

Adherence to a standard operating procedure is crucial for the safe handling of this compound from receipt to disposal.

Standard Operating Procedure for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Package Receive Package Inspect for Damage Inspect for Damage Receive Package->Inspect for Damage Store Appropriately Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container. Inspect for Damage->Store Appropriately No Damage Don PPE Wear Appropriate PPE (see table) Store Appropriately->Don PPE Prepare Workspace Work in a well-ventilated area, preferably a chemical fume hood. Don PPE->Prepare Workspace Weigh and Prepare Handle carefully to avoid dust and aerosol formation. Prepare Workspace->Weigh and Prepare Dispose Waste Dispose of contents/container to an approved waste disposal plant. Weigh and Prepare->Dispose Waste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Accidental Spill Response

In the event of a spill, a prompt and appropriate response is necessary to mitigate any potential hazards.

Accidental Spill Response Protocol cluster_assessment Immediate Actions cluster_containment Containment and Cleanup cluster_decontamination Decontamination and Disposal Evacuate Area Evacuate non-essential personnel from the immediate spill area. Alert Others Notify supervisor and safety officer. Evacuate Area->Alert Others Don PPE Don appropriate PPE for cleanup. Alert Others->Don PPE Contain Spill Prevent further leakage or spillage. Keep away from drains. Don PPE->Contain Spill Absorb Spill Absorb with liquid-binding material (e.g., diatomite, universal binders). Contain Spill->Absorb Spill Collect Waste Collect contaminated material into a suitable container for disposal. Absorb Spill->Collect Waste Decontaminate Decontaminate surfaces and equipment by scrubbing with alcohol. Collect Waste->Decontaminate Dispose Waste Dispose of contaminated material according to regulations. Decontaminate->Dispose Waste

Caption: Step-by-step response to an accidental spill of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[1] Smaller quantities can sometimes be disposed of with household waste, but it is crucial to follow official regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearoyl-L-carnitine chloride
Reactant of Route 2
Reactant of Route 2
Stearoyl-L-carnitine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.